1a,1b-Dihomo prostaglandin E2
Descripción
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Propiedades
IUPAC Name |
9-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]non-7-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKJEXAWAIJTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of 1a,1b-Dihomo prostaglandin E2?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and biological context of 1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2). It includes available quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway and role in cellular signaling.
Core Structure and Nomenclature
1a,1b-Dihomo Prostaglandin E2 is a derivative of the well-characterized Prostaglandin E2 (PGE2). The designation "1a,1b-dihomo" indicates the addition of two methylene (B1212753) groups to the carboxylic acid-bearing alpha-chain (C1 to C7) of the parent prostaglandin structure. This elongation results in a 22-carbon polyunsaturated fatty acid, in contrast to the 20-carbon structure of classical eicosanoids like PGE2.[1][2][3]
The core structure consists of a cyclopentanone (B42830) ring with two side chains. Key functional groups include a ketone at C9 and hydroxyl groups at C11 and C15. The molecule contains two double bonds: a cis double bond at the C5-C6 position of the alpha-chain and a trans double bond at the C13-C14 position of the omega-chain.
Chemical Structure:
(Simplified 2D representation)
The systematic IUPAC name for this compound is 9-oxo-11α,15S-dihydroxy-1a,1b-dihomo-prosta-5Z,13E-dien-1-oic acid .[4]
Quantitative Data
Limited quantitative data is available specifically for 1a,1b-Dihomo PGE2 due to its rarity. The following tables summarize its known properties and provide a comparison with its parent compound, PGE2, for context.
Table 1: Chemical Identifiers and Properties
| Property | This compound | Prostaglandin E2 (for comparison) |
| Molecular Formula | C₂₂H₃₆O₅[1] | C₂₀H₃₂O₅ |
| Molecular Weight | 380.52 g/mol [1] | 352.47 g/mol |
| CAS Number | 26198-80-1[1] | 363-24-6 |
| Synonyms | 1a,1b-dihomo-PGE2, γ-dihomo-PGE2 | Dinoprostone, PGE2 |
Table 2: Calculated Physicochemical Properties (Comparison)
Note: Experimentally determined values for 1a,1b-Dihomo PGE2 are not widely published. This table compares calculated values for PGE2 to provide an estimated profile.
| Property | Value (for PGE2) | Reference |
| Topological Polar Surface Area | 94.83 Ų | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| logP (octanol-water partition) | 3.82 | [5] |
| Rotatable Bonds | 12 | [5] |
Table 3: Storage and Solubility
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
Biological Context and Significance
1a,1b-Dihomo PGE2 is a rare polyunsaturated fatty acid first identified in sheep vesicular gland microsomes and later in stimulated RAW 264.7 macrophage cells.[4][6] Its biosynthesis diverges from the classical arachidonic acid cascade. The pathway begins with the elongation of arachidonic acid (AA, 20:4n-6) to adrenic acid (AdA, 22:4n-6). Adrenic acid then serves as the substrate for cyclooxygenase (COX) and subsequent prostaglandin E synthase (PGES) to yield 1a,1b-Dihomo PGE2.[1][4]
Recent research has highlighted a significant role for dihomo-prostaglandins in cellular senescence . Studies have shown that senescent cells exhibit a marked increase in the biosynthesis of several oxylipins, with 1a,1b-Dihomo PGE2 and other adrenic acid derivatives being primary prostaglandins (B1171923) produced.[7] This suggests its involvement in the Senescence-Associated Secretory Phenotype (SASP), a key program that influences tissue aging, wound healing, and age-related pathologies. While the parent PGE2 molecule is a well-known mediator of inflammation, the precise functions of 1a,1b-Dihomo PGE2 are still under active investigation.[7]
Experimental Protocols
Protocol 1: Quantification of 1a,1b-Dihomo PGE2 in Biological Samples via LC-MS/MS
This protocol is adapted from established methods for PGE2 quantification and is suitable for cell culture supernatants or tissue homogenates.[2][3][8]
1. Sample Preparation & Extraction: a. To a 500 µL aliquot of sample (e.g., cell culture supernatant), add an appropriate internal standard (e.g., d4-PGE2, noting that a specific deuterated standard for dihomo-PGE2 may be required for absolute quantification). b. Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation.[3] c. Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution. Vortex vigorously for 1 minute. d. Centrifuge at 1,000 x g for 5 minutes at 4°C to separate the phases. e. Carefully transfer the upper organic phase to a new tube. Repeat the extraction on the aqueous phase and pool the organic layers. f. Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Conditions: a. Chromatography: Use a C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Develop a gradient suitable for lipid separation, for example:
- 0-2 min: 20% B
- 2-15 min: Ramp to 90% B
- 15-18 min: Hold at 90% B
- 18.1-22 min: Return to 20% B for equilibration. e. Flow Rate: 0.2-0.4 mL/min. f. Mass Spectrometry (Negative Ion Mode ESI):
- Parent Ion [M-H]⁻: m/z 379.5 (for C₂₂H₃₆O₅)
- MRM Transitions: Specific fragment ions must be determined by direct infusion of a purified standard. Based on PGE2 fragmentation, likely transitions would involve losses of water (H₂O) and carbon dioxide (CO₂). For PGE2 (m/z 351.2), common fragments are m/z 333.2, 315.2, and 271.2. Analogous fragments should be optimized for 1a,1b-Dihomo PGE2.
Protocol 2: Cell-Based EP Receptor Signaling Assay
This protocol allows for the functional characterization of 1a,1b-Dihomo PGE2's activity on prostaglandin receptors, such as EP1, which signals through calcium mobilization.[9]
1. Cell Culture: a. Use a cell line stably expressing a specific prostaglandin E receptor subtype (e.g., HEK293-hEP1). b. Culture cells to ~90% confluency in a 96-well black, clear-bottom plate.
2. Calcium Flux Assay: a. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C. b. Prepare serial dilutions of 1a,1b-Dihomo PGE2 and a known agonist (e.g., PGE2) in an appropriate assay buffer. c. Use a fluorescence plate reader equipped with an automated injection system. d. Measure the baseline fluorescence for several seconds. e. Inject the 1a,1b-Dihomo PGE2 or control agonist into the wells and immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes). f. An increase in fluorescence corresponds to a rise in intracellular calcium, indicating receptor activation.
3. Data Analysis: a. Quantify the response by calculating the peak fluorescence intensity minus the baseline. b. Plot the response against the log of the agonist concentration to generate a dose-response curve. c. Calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of 1a,1b-Dihomo PGE2 at the specific receptor.
Visualization of Biosynthesis and Signaling
The following diagrams illustrate the key pathways involving 1a,1b-Dihomo PGE2.
Caption: Biosynthetic pathway of this compound from Adrenic Acid.
Caption: Proposed intracrine signaling role of 1a,1b-Dihomo PGE2 in cellular senescence.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 5. LIPID MAPS [lipidmaps.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of 1a,1b-Dihomo Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
1a,1b-Dihomo prostaglandin (B15479496) E2 (dihomo-PGE2) is a rare, biologically active lipid mediator derived from the elongation of arachidonic acid. First identified in the mid-1970s, this C22 prostaglandin analog has garnered renewed interest due to its association with cellular senescence and potential roles in inflammation and cancer. This technical guide provides a comprehensive overview of the discovery, isolation, biosynthesis, and known biological significance of 1a,1b-dihomo-PGE2, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.
Discovery and Initial Characterization
The first documented biosynthesis of 1a,1b-dihomo prostaglandins (B1171923) was reported in 1975 by Sprecher et al.[1]. This seminal work demonstrated that sheep vesicular gland microsomes, a rich source of prostaglandin synthase enzymes, could utilize 7,10,13,16-docosatetraenoic acid (adrenic acid) as a substrate to produce novel prostaglandins.
Initial Findings:
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Incubation of adrenic acid with an acetone-pentane powder of sheep vesicular gland microsomes yielded two primary products with chromatographic mobilities similar to prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α).[1]
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These products were identified as 1a,1b-dihomo-PGE2 and 1a,1b-dihomo-PGF2α through gas chromatography-mass spectrometry (GC-MS) analysis of their derivatized forms.[1]
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The initial rate of oxygen uptake with adrenic acid as a substrate was found to be approximately 25% of that observed with arachidonic acid, suggesting a lower but significant affinity of the cyclooxygenase enzyme for this elongated fatty acid.[1]
Subsequent research has also identified the production of 1a,1b-dihomo-PGE2 in other biological systems, notably in endotoxin (B1171834) and arachidonic acid-stimulated RAW 264.7 macrophages.[2][3] More recently, this molecule has been identified as a significant component of the senescence-associated secretory phenotype (SASP), where its levels are notably increased in senescent cells.[4][5][6]
Biosynthesis of 1a,1b-Dihomo Prostaglandin E2
The biosynthesis of 1a,1b-dihomo-PGE2 parallels that of PGE2, with the key difference being the initial fatty acid substrate. The pathway begins with the elongation of arachidonic acid (a C20 fatty acid) to adrenic acid (a C22 fatty acid).
Key Biosynthetic Steps:
-
Elongation: Arachidonic acid is elongated by two carbons to form adrenic acid (7,10,13,16-docosatetraenoic acid).
-
Cyclooxygenation: Adrenic acid is then metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to form the endoperoxide intermediate, prostaglandin H3 (PGH3).
-
Isomerization: PGH3 is subsequently isomerized by prostaglandin E synthases (PGES) to yield 1a,1b-dihomo-PGE2.
The efficiency of this process can be influenced by the relative availability of arachidonic acid versus adrenic acid and the substrate preferences of the COX and PGES enzymes.
Experimental Workflow for Biosynthesis:
Experimental Protocols
Biosynthesis and Isolation from Sheep Vesicular Glands (Adapted from Sprecher et al., 1975)[1]
This protocol describes the general procedure for the enzymatic synthesis and initial purification of 1a,1b-dihomo prostaglandins.
Materials:
-
Acetone-pentane powder of sheep vesicular gland microsomes
-
Adrenic acid
-
Reduced glutathione (B108866)
-
Copper (II) chloride (optional, to increase the ratio of PGF to PGE)
-
Tris buffer (pH 8.0)
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Ethyl acetate (B1210297)
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Silica (B1680970) gel for thin-layer chromatography (TLC)
-
Developing solvent (e.g., the organic phase of ethyl acetate:acetic acid:isooctane:water, 11:2:5:10, v/v/v/v)
Procedure:
-
Incubation: Incubate the acetone-pentane powder of sheep vesicular gland microsomes with adrenic acid and reduced glutathione in Tris buffer (pH 8.0). For preferential formation of 1a,1b-dihomo-PGF2α, copper (II) chloride can be added.
-
Extraction: After incubation, acidify the mixture to pH 3-4 with a suitable acid (e.g., citric acid) and extract the lipids with ethyl acetate.
-
Purification by Thin-Layer Chromatography (TLC):
-
Concentrate the ethyl acetate extract and apply it to a silica gel TLC plate.
-
Develop the plate using an appropriate solvent system.
-
Visualize the prostaglandin bands using a suitable method (e.g., iodine vapor or a phosphomolybdic acid spray).
-
Scrape the silica gel corresponding to the mobility of PGE2 and PGF2α standards.
-
Elute the prostaglandins from the silica gel with a polar solvent (e.g., methanol).
-
-
Characterization: The purified products can be derivatized for analysis by GC-MS. Common derivatization steps include treatment with methoxyamine, diazomethane, and a silylating agent like N,O-bis-(trimethylsilyl)-trifluoroacetamide.
Extraction and Quantification from Biological Samples
Modern methods for the analysis of prostaglandins typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
General Workflow for LC-MS/MS Analysis:
Quantitative Data
Currently, there is a lack of specific quantitative data for 1a,1b-dihomo-PGE2 in the public domain, particularly regarding its receptor binding affinities and pharmacokinetic profile. The available data primarily focuses on its parent compound, PGE2.
Table 1: Receptor Binding Affinity of Prostaglandin E2 (for comparison)
| Receptor Subtype | Ligand | Kd (nmol/liter) | Cell Type/System | Reference |
| EP (High Affinity) | [3H]PGE2 | 2 | Human Adipocytes | [7] |
| EP (Low Affinity) | [3H]PGE2 | 56 | Human Adipocytes | [7] |
| PGE Receptors | [3H]PGE2 | 14.3 | Rat Glomeruli | [8] |
Note: Further research is required to determine the specific binding affinities of 1a,1b-dihomo-PGE2 for the EP receptor subtypes.
Table 2: Mass Spectrometric Data for Prostaglandin Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| PGE2 | 351.2 | 189.5 | Negative ESI | [9] |
| PGD2 | 351.2 | 189.0 | Negative ESI | [9] |
Note: The precursor ion for 1a,1b-dihomo-PGE2 would be expected to have an m/z corresponding to its molecular weight (380.5 g/mol ).
Biological Significance and Signaling Pathways
The biological role of 1a,1b-dihomo-PGE2 is an active area of investigation. Its increased production in senescent cells suggests a role in the aging process and age-related diseases.[4][5]
Role in Cellular Senescence:
-
1a,1b-dihomo-PGE2 is among the elevated oxylipins in senescent cells, contributing to the Senescence-Associated Secretory Phenotype (SASP).[4]
-
The related compound, 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2, has been shown to promote the senescence arrest and SASP by activating RAS signaling.[6] It is plausible that 1a,1b-dihomo-PGE2 may also modulate similar pathways.
Potential Signaling Pathways:
Given its structural similarity to PGE2, it is hypothesized that 1a,1b-dihomo-PGE2 exerts its effects through the four G-protein coupled prostaglandin E receptors (EP1, EP2, EP3, and EP4). The activation of these receptors can lead to a variety of downstream signaling events, including changes in intracellular calcium levels and cyclic AMP (cAMP) production.
Hypothesized Signaling Cascade:
Future Directions
The discovery of elevated 1a,1b-dihomo-PGE2 in senescent cells opens up new avenues for research into age-related pathologies. Key areas for future investigation include:
-
Receptor Binding Studies: Determining the specific binding affinities of 1a,1b-dihomo-PGE2 for the EP receptor subtypes to understand its downstream effects.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of 1a,1b-dihomo-PGE2 to assess its potential as a therapeutic agent or biomarker.
-
Elucidation of Signaling Pathways: Detailed investigation into the specific signaling cascades modulated by 1a,1b-dihomo-PGE2 in the context of cellular senescence, inflammation, and cancer.
-
Development of Specific Analytical Standards: The availability of certified analytical standards is crucial for accurate quantification in biological matrices.
Conclusion
This compound is a fascinating and potentially important lipid mediator. From its initial discovery in sheep vesicular glands to its recent association with cellular senescence, the study of this molecule continues to evolve. This technical guide has summarized the core knowledge surrounding its discovery and isolation, providing a foundation for researchers to further explore its biological functions and therapeutic potential. The detailed methodologies and data presented herein are intended to facilitate future research in this exciting area of lipid biology.
References
- 1. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.ucla.edu [search.library.ucla.edu]
- 7. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific prostaglandin E2 binding sites in isolated rat glomeruli: evidence for glomerular PGE receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of 1a,1b-Dihomo Prostaglandin E2: A Technical Guide for Researchers
December 10, 2025
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of 1a,1b-dihomo prostaglandin (B15479496) E2 (dihomo-PGE2) from adrenic acid (AdA). It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, inflammation, and pharmacology. This document details the enzymatic pathway, presents available quantitative data, outlines experimental protocols for studying this pathway, and provides visualizations of the core processes. While the metabolism of arachidonic acid to classical prostaglandins (B1171923) is well-documented, the parallel pathway originating from adrenic acid, a significant polyunsaturated fatty acid, is an area of growing interest with implications for various physiological and pathological processes.
Introduction
Prostaglandins are a class of lipid signaling molecules that play crucial roles in a myriad of physiological processes, including inflammation, pain, fever, and regulation of blood pressure. The most well-characterized prostaglandin biosynthesis pathway begins with the release of arachidonic acid (AA) from the cell membrane. However, other polyunsaturated fatty acids can also serve as substrates for the cyclooxygenase (COX) enzymes, leading to the formation of structurally distinct but biologically active prostanoids.
Adrenic acid (cis-7,10,13,16-docosatetraenoic acid), a 22-carbon omega-6 fatty acid, is the immediate elongation product of arachidonic acid. It is found in significant amounts in specific tissues, such as the adrenal glands and white matter of the brain. The metabolism of adrenic acid by the prostaglandin synthesis machinery results in the formation of dihomo-prostaglandins, which have a two-carbon longer side chain compared to their arachidonic acid-derived counterparts. This structural difference can lead to altered biological activities and receptor affinities, making the study of their biosynthesis a compelling area of research.
This guide focuses specifically on the biosynthesis of 1a,1b-dihomo prostaglandin E2 from adrenic acid, a pathway that mirrors the production of the well-known prostaglandin E2 (PGE2).
The Biosynthesis Pathway of this compound
The synthesis of 1a,1b-dihomo-PGE2 from adrenic acid is a two-step enzymatic cascade involving cyclooxygenase (COX) and prostaglandin E synthase (PGES).[1][2] This pathway is analogous to the synthesis of PGE2 from arachidonic acid.
Step 1: Oxygenation of Adrenic Acid by Cyclooxygenase (COX)
The first committed step in the biosynthesis of dihomo-prostaglandins is the conversion of free adrenic acid to the unstable intermediate, 1a,1b-dihomo prostaglandin G2 (dihomo-PGG2), and subsequently to 1a,1b-dihomo prostaglandin H2 (dihomo-PGH2). This reaction is catalyzed by the bifunctional enzyme prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX).[2] Both major isoforms of COX, the constitutively expressed COX-1 and the inducible COX-2, can metabolize adrenic acid.[2]
Step 2: Isomerization of Dihomo-PGH2 by Prostaglandin E Synthase (PGES)
The final step in the synthesis of 1a,1b-dihomo-PGE2 is the isomerization of the endoperoxide intermediate, dihomo-PGH2, to the more stable dihomo-PGE2. This reaction is catalyzed by prostaglandin E synthase (PGES). There are several isoforms of PGES, including microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES), which can be functionally coupled to either COX-1 or COX-2.
Below is a DOT script for visualizing the biosynthesis pathway.
Quantitative Data
| Enzyme | Substrate | Relative Rate of Oxygenation (%) | Reference |
| COX-2 | Adrenic Acid | 57 | [3] |
| COX-1 (sheep vesicular gland microsomes) | Adrenic Acid | 25 | [4] |
Note: The data for COX-1 is based on the initial rate of oxygen uptake and may not directly correlate with product formation. Further research is needed to determine the specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for COX-1 and COX-2 with adrenic acid, as well as for the various PGES isoforms with dihomo-PGH2.
Experimental Protocols
This section provides a detailed, adaptable methodology for studying the biosynthesis of 1a,1b-dihomo-PGE2 in a cell culture model, specifically using Human Umbilical Vein Endothelial Cells (HUVECs), which have been shown to metabolize adrenic acid to dihomo-prostaglandins.[1][2]
Cell Culture and Adrenic Acid Supplementation
-
Cell Culture: Culture HUVECs in your preferred endothelial cell growth medium supplemented with the necessary growth factors and serum. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Adrenic Acid Supplementation: To enrich the cellular lipid pools with adrenic acid, supplement the growth medium with adrenic acid. A typical concentration to start with is 10-30 µM. The adrenic acid should be dissolved in a suitable solvent, such as ethanol, and then diluted in the culture medium. A vehicle control (medium with the same concentration of ethanol) should be run in parallel. The supplementation period can range from 24 to 72 hours.
Stimulation of Dihomo-PGE2 Production
-
Serum Starvation: Prior to stimulation, it is often beneficial to serum-starve the cells for a few hours to reduce basal prostaglandin production.
-
Stimulation: To induce the release of fatty acids from the cell membrane and subsequent prostaglandin synthesis, stimulate the cells with an appropriate agonist. Common stimuli for endothelial cells include:
-
Thrombin: 1-10 U/mL for 15-30 minutes.
-
Bradykinin: 1-10 µM for 15-30 minutes.
-
Calcium Ionophore (e.g., A23187): 1-5 µM for 15-30 minutes.
-
-
Collection of Supernatant: Following stimulation, collect the cell culture supernatant, which will contain the released prostaglandins. Centrifuge the supernatant to remove any detached cells and store it at -80°C until analysis.
Extraction of Dihomo-Prostaglandins
Solid-phase extraction (SPE) is a commonly used method for purifying and concentrating prostaglandins from aqueous samples like cell culture media.
-
Acidification: Acidify the cell culture supernatant to a pH of 3.0-3.5 using a dilute acid (e.g., 1 M formic acid). This protonates the carboxyl group of the prostaglandins, making them less polar and facilitating their retention on the SPE column.
-
SPE Column Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially washing with methanol (B129727) and then with acidified water (pH 3.0-3.5).
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids, followed by a more polar solvent (e.g., ethyl acetate/hexane mixture) to remove other interfering substances.
-
Elution: Elute the prostaglandins from the cartridge using a polar solvent, typically methyl formate (B1220265) or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/water mixture).
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins.
-
Chromatographic Separation: Use a reverse-phase C18 column to separate the prostaglandins. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 1a,1b-dihomo-PGE2 will need to be determined using a purified standard. The precursor ion will be the deprotonated molecule [M-H]⁻.
-
Internal Standard: For accurate quantification, it is crucial to use a stable isotope-labeled internal standard, such as 1a,1b-dihomo-PGE2-d4. The internal standard should be added to the samples before the extraction step to account for any sample loss during processing.
-
Standard Curve: Generate a standard curve using known concentrations of a purified 1a,1b-dihomo-PGE2 standard to allow for the accurate quantification of the analyte in the experimental samples.
Below is a DOT script for a generalized experimental workflow.
Conclusion and Future Directions
The biosynthesis of 1a,1b-dihomo-PGE2 from adrenic acid represents a parallel pathway to the classical PGE2 synthesis from arachidonic acid. This guide has outlined the enzymatic steps, provided available quantitative comparisons, and detailed a comprehensive experimental protocol for the investigation of this pathway. The provided visualizations offer a clear overview of the biosynthesis and experimental workflow.
Further research is required to fully elucidate the quantitative kinetics of this pathway, particularly the substrate specificity and efficiency of the various prostaglandin E synthase isoforms for dihomo-PGH2. A deeper understanding of the biological activity of 1a,1b-dihomo-PGE2 and its role in both physiological and pathological conditions will be crucial for the development of novel therapeutic strategies targeting the broader spectrum of eicosanoid signaling. The methodologies and information presented in this guide provide a solid foundation for researchers to explore this exciting and expanding area of lipid research.
References
- 1. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclooxygenase Enzymes in the Synthesis of 1a,1b-Dihomo Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a class of lipid signaling molecules that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. The synthesis of prostaglandins is primarily initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the metabolism of arachidonic acid (AA) by COX enzymes to produce the 2-series prostaglandins (e.g., PGE2) is well-documented, the synthesis of other prostaglandin (B15479496) series from different fatty acid precursors is an area of growing interest. This technical guide provides an in-depth exploration of the role of COX enzymes in the synthesis of 1a,1b-Dihomo prostaglandin E2, a less-studied but potentially significant bioactive lipid.
This compound is a rare polyunsaturated fatty acid whose synthesis involves the elongation of arachidonic acid to adrenic acid (AdA), which is subsequently metabolized by COX and prostaglandin E synthase (PGES).[1][2][3][4][5][6][7] This molecule has been identified in various biological contexts, including in sheep vesicular gland microsomes and the conditioned media of RAW 264.7 macrophages, and has been noted to be elevated in senescent cells.[1][2][3][4][5][6][7][8][9] Understanding the enzymatic control of its production is critical for elucidating its biological functions and its potential as a therapeutic target.
Biosynthesis Pathway of this compound
The synthesis of this compound is a multi-step enzymatic process that begins with the release of fatty acid precursors from the cell membrane.
-
Arachidonic Acid Elongation: The initial step is the elongation of arachidonic acid (20:4n-6) to adrenic acid (22:4n-6).
-
Cyclooxygenase Activity: Adrenic acid is then acted upon by either COX-1 or COX-2. These enzymes catalyze the addition of two oxygen molecules to form the unstable intermediate, 1a,1b-Dihomo prostaglandin G2 (PGG2).
-
Peroxidase Activity: The peroxidase function of the COX enzymes then reduces 1a,1b-Dihomo PGG2 to 1a,1b-Dihomo prostaglandin H2 (PGH2).
-
Prostaglandin E Synthase Activity: Finally, a specific prostaglandin E synthase (PGES) isomerizes 1a,1b-Dihomo PGH2 to the final product, this compound.
Role and Selectivity of COX Isoforms
Both COX-1 and COX-2 can metabolize adrenic acid. However, the isoforms exhibit different substrate preferences and efficiencies. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions.[10][11][12] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines.[10][11][12][13]
While specific kinetic parameters for the interaction of COX enzymes with adrenic acid to produce 1a,1b-Dihomo PGE2 are not extensively documented, studies on the metabolism of other fatty acids provide valuable insights. COX-2 generally has a broader substrate specificity compared to COX-1.[1] It has been reported that COX-2 can oxygenate adrenic acid at a rate that is 57% of that for arachidonic acid.[1] In contrast, COX-1 shows a narrower substrate preference, primarily for arachidonic acid.[1] This suggests that under inflammatory conditions where COX-2 is upregulated, the synthesis of this compound may be significantly enhanced.
Quantitative Data on COX Enzyme Activity
The following table summarizes the available quantitative data regarding the metabolism of adrenic acid by COX enzymes. It is important to note that specific kinetic constants (Km and Vmax) for 1a,1b-Dihomo PGE2 synthesis are not yet well-established in the literature.
| Enzyme | Substrate | Product | Relative Rate of Oxygenation (vs. Arachidonic Acid) | Km (µM) | Vmax | Reference |
| COX-2 | Adrenic Acid | Dihomo-prostaglandins | 57% | Not Reported | Not Reported | [1] |
| COX-1 | Adrenic Acid | Dihomo-prostaglandins | Not Reported | Not Reported | Not Reported |
Experimental Protocols
In Vitro COX Enzyme Activity Assay for this compound Synthesis
This protocol outlines a general procedure for measuring the in vitro synthesis of this compound from adrenic acid using purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Adrenic acid
-
100 mM Tris-HCl buffer, pH 8.0
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
COX-1 specific inhibitor (e.g., SC-560)
-
COX-2 specific inhibitor (e.g., Celecoxib)
-
2 M Hydrochloric acid (HCl)
-
Deuterated this compound internal standard (for LC-MS/MS)
-
Hexane/Ethyl acetate (B1210297) (1:1, v/v) for extraction
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer. The optimal enzyme concentration should be determined empirically but is typically around 1 unit per reaction.
-
Reaction Mixture Preparation: In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Enzyme Addition: Add 20 µL of the prepared COX-1 or COX-2 enzyme solution to the reaction mixture and incubate at room temperature for 2 minutes.
-
Inhibitor Addition (Optional): To differentiate between COX-1 and COX-2 activity in a mixed sample, or to validate enzyme specificity, add a selective inhibitor and pre-incubate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of adrenic acid solution to achieve a final desired concentration (e.g., 5 µM).
-
Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding 20 µL of 2.0 M HCl.
-
Internal Standard Addition: Add a known amount of deuterated this compound internal standard to each sample for accurate quantification.
-
Extraction: Allow the samples to stand for 30 minutes to permit the non-enzymatic conversion of any remaining 1a,1b-Dihomo PGH2 to 1a,1b-Dihomo PGE2. Extract the prostaglandins using 800 µL of hexane/ethyl acetate (1:1, v/v). Vortex and centrifuge to separate the phases.
-
Sample Preparation for LC-MS/MS: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis. Further purification using SPE may be necessary for complex samples.
LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of prostaglandins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation from other prostaglandins and lipids.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 1a,1b-Dihomo PGE2 and its deuterated internal standard need to be determined by direct infusion of standards.
Signaling Pathways
The specific signaling pathways activated by this compound are not yet well-elucidated. However, it is reasonable to hypothesize that it may interact with one or more of the known prostaglandin E (EP) receptors, similar to its arachidonic acid-derived counterpart, PGE2.
PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades:
-
EP1: Coupled to Gq, leading to an increase in intracellular calcium.
-
EP2 and EP4: Coupled to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.
-
EP3: Primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels, although splice variants can also couple to Gs or Gq.
The downstream consequences of EP receptor activation are diverse and cell-type specific, influencing processes such as cell proliferation, differentiation, and apoptosis. For instance, PGE2 signaling has been implicated in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK/ERK) pathway.[14]
Further research is required to identify the specific receptors for this compound and to delineate its downstream signaling pathways.
Conclusion
The synthesis of this compound from adrenic acid is a pathway that is accessible to both COX-1 and COX-2, with a likely preference for COX-2, especially under inflammatory conditions. While our understanding of the specific kinetics and biological functions of this dihomo-prostaglandin is still emerging, the available data suggest that it may play a role in physiological and pathological processes, such as cellular senescence.
For researchers and drug development professionals, the methods outlined in this guide provide a framework for the further investigation of this compound. Future studies should focus on determining the precise kinetic parameters of its synthesis by COX isoforms, identifying its specific cellular receptors, and elucidating its downstream signaling pathways. A deeper understanding of this molecule and its synthesis could unveil new therapeutic opportunities for a range of diseases.
References
- 1. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Quantitative analysis of cyclooxygenase metabolites of arachidonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin - Wikipedia [en.wikipedia.org]
- 12. Prostaglandin E2's Role in Senescence and Neoplastic Escape in Human Keratinocytes | Aging [aging-us.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Role of 1a,1b-Dihomo-prostaglandin E2 in Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of 1a,1b-dihomo-prostaglandin E2 (1a,1b-dihomo-PGE2) and related lipid mediators in the process of cellular senescence. Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in aging and various age-related diseases. A key feature of senescent cells is the acquisition of a complex senescence-associated secretory phenotype (SASP), which includes the secretion of a wide array of signaling molecules. While the protein components of the SASP have been extensively studied, the lipid components, including prostaglandins, are an emerging area of significant research.
This document summarizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways.
Core Findings: 1a,1b-Dihomo-PGE2 and the Senescence-Associated Oxylipin Profile
Recent studies have identified a significant upregulation of several oxylipins, a class of signaling lipids derived from polyunsaturated fatty acids, in senescent cells. Among these, dihomo-prostaglandins, which are derivatives of adrenic acid, are prominently produced.
Senescent cells exhibit increased levels of 1a,1b-dihomo-PGE2, alongside other related compounds such as 1a,1b-dihomo-prostaglandin D2 (1a,1b-dihomo-PGD2) and 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 (dihomo-15d-PGJ2).[1][2] These lipid mediators are integral components of the SASP and play a crucial role in reinforcing the senescent state, including the characteristic proliferative arrest.[1][2][3][4] While much of the functional work has focused on the PGD2-related lipid dihomo-15d-PGJ2, which robustly promotes senescence phenotypes through the activation of RAS signaling, PGE2 has also been shown to contribute to these phenotypes, albeit to a lesser extent.[1]
Furthermore, the broader prostaglandin (B15479496) E2 (PGE2) pathway is deeply implicated in senescence across different cell types. In human fibroblasts, an intracrine PGE2 signaling pathway acting via the EP3 receptor is involved in both the establishment and maintenance of senescence.[5] In human keratinocytes, the PTGS2/PGE2/EP4 pathway is critical for senescence and can also influence the escape from this state, a process relevant to cancer development.[6] The enzyme cyclooxygenase-2 (COX-2 or PTGS2), which is essential for prostaglandin synthesis, is upregulated in senescent cells and modulates the composition of the SASP, in part through PGE2, thereby influencing immune surveillance of senescent cells.[7][8] In the context of aging tissues, elevated PGE2 signaling in the lungs of aged mice is associated with cellular senescence of alveolar cells and compromised immune function.[9]
Quantitative Data Summary
The following tables summarize the quantitative changes observed in key molecules involved in the 1a,1b-dihomo-PGE2 pathway and cellular senescence.
Table 1: Relative Abundance of Dihomo-Prostaglandins in Senescent Cells
| Oxylipin | Fold Change (Senescent vs. Proliferating) | Cell Type | Method of Senescence Induction | Reference |
| 1a,1b-dihomo-PGE2 | Increased | Human IMR-90 Fibroblasts | Ionizing Radiation, Mitochondrial Dysfunction | [1][2] |
| 1a,1b-dihomo-PGD2 | Increased | Human IMR-90 Fibroblasts | Ionizing Radiation, Mitochondrial Dysfunction | [1][2] |
| dihomo-15d-PGJ2 | Markedly Increased | Human IMR-90 Fibroblasts | Ionizing Radiation, Mitochondrial Dysfunction | [1][2] |
Table 2: Gene Expression Changes in the Prostaglandin Synthesis Pathway in Senescent Cells
| Gene | Encoded Protein | Change in Expression | Cell Type | Method of Senescence Induction | Reference |
| PTGS2 | Cyclooxygenase-2 (COX-2) | Upregulated | Human IMR-90 Fibroblasts | Ionizing Radiation, RAS-V12 | [1] |
| PTGDS | Prostaglandin D2 Synthase | Upregulated | Human IMR-90 Fibroblasts | Ionizing Radiation, RAS-V12 | [1] |
| PTGES | Prostaglandin E2 Synthase | Upregulated | Human IMR-90 Fibroblasts | Ionizing Radiation, RAS-V12 | [1] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the action of dihomo-prostaglandins in cellular senescence.
Caption: Biosynthesis and signaling of dihomo-prostaglandins in senescence.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Lipid Extraction and Mass Spectrometry for Oxylipin Profiling
-
Objective: To quantify the relative abundance of oxylipins, including 1a,1b-dihomo-PGE2, in senescent versus control cells.
-
Protocol:
-
Cell Lysis and Lipid Extraction:
-
Wash cell monolayers with phosphate-buffered saline (PBS).
-
Lyse cells and extract lipids using a methanol-based solvent system.
-
Include an internal standard cocktail containing deuterated lipid species for accurate quantification.
-
-
Solid Phase Extraction (SPE):
-
Perform SPE to enrich for oxylipins and remove interfering substances.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analyze the extracted lipids using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect and quantify specific oxylipin species based on their unique parent and fragment ion masses.
-
-
Data Analysis:
-
Normalize the peak areas of endogenous oxylipins to the corresponding internal standards.
-
Compare the relative abundance of each oxylipin between senescent and control samples.
-
-
Induction and Verification of Cellular Senescence
-
Objective: To induce a senescent phenotype in cultured cells for subsequent analysis.
-
Protocols for Induction:
-
Ionizing Radiation (IR): Expose sub-confluent cell cultures to a single dose of X-rays (e.g., 10 Gy) and culture for 7-10 days.
-
Oncogene-Induced Senescence (OIS): Transduce cells with a retrovirus expressing an activated oncogene, such as H-RASV12.
-
Mitochondrial Dysfunction-Associated Senescence (MiDAS): Treat cells with a combination of an inhibitor of mitochondrial complex I (e.g., rotenone) and an inhibitor of ATP synthase (e.g., oligomycin) for a defined period.
-
-
Protocols for Verification:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Fix cells and incubate with a staining solution containing X-gal at pH 6.0. Senescent cells will stain blue.
-
EdU Incorporation Assay: Pulse cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to assess DNA synthesis. Senescent cells will show a lack of EdU incorporation.
-
Western Blotting for Senescence Markers: Analyze protein levels of key senescence markers such as p21WAF1/CIP1, p16INK4a, and Lamin B1 (which is typically downregulated).
-
Quantitative PCR (qPCR) for SASP Factors: Measure the mRNA expression of key SASP components like IL-6, IL-8, and CXCL1.
-
Analysis of Prostaglandin Signaling Pathways
-
Objective: To dissect the signaling pathways downstream of 1a,1b-dihomo-PGE2 and related prostaglandins.
-
Protocols:
-
Pharmacological Inhibition: Treat cells with specific inhibitors of key enzymes (e.g., COX-2 inhibitors like NS398) or receptor antagonists for prostaglandin receptors (e.g., antagonists for EP3 or EP4).
-
Agonist Treatment: Treat non-senescent cells with purified 1a,1b-dihomo-PGE2 or other prostaglandin analogs to assess their ability to induce senescence markers.
-
siRNA-mediated Knockdown: Use small interfering RNAs (siRNAs) to specifically silence the expression of genes encoding prostaglandin synthases or receptors.
-
Western Blotting for Downstream Effectors: Analyze the activation state of downstream signaling proteins, such as the phosphorylation of kinases in the RAS pathway (e.g., ERK).
-
Caption: General experimental workflow for studying oxylipins in senescence.
Conclusion and Future Directions
The identification of 1a,1b-dihomo-PGE2 and other dihomo-prostaglandins as active components of the SASP opens new avenues for understanding the biology of cellular senescence. These molecules not only serve as markers of the senescent state but also actively participate in its reinforcement through complex signaling networks, including the RAS pathway. For drug development professionals, these findings highlight the potential of targeting prostaglandin synthesis or signaling as a therapeutic strategy to modulate senescence and its associated pathologies. Future research should focus on further elucidating the specific roles of 1a,1b-dihomo-PGE2, identifying its primary receptors, and exploring its contribution to the pro-inflammatory and tissue-remodeling aspects of the SASP in various physiological and disease contexts.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eriba.umcg.nl [eriba.umcg.nl]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.library.ucla.edu [search.library.ucla.edu]
- 5. Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 regulates senescence and post-senescence neoplastic escape in primary human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. COX2 regulates senescence secretome composition and senescence surveillance through PGE2. [repository.cam.ac.uk]
- 9. Investigating PGE2, Cellular Senescence, and Macrophage Function in the Aging Lungs – Fight Aging! [fightaging.org]
The Role of 1a,1b-Dihomo Prostaglandin E2 in the Senescence-Associated Secretory Phenotype: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. A key feature of senescent cells is the acquisition of a complex and dynamic secretome, termed the Senescence-Associated Secretory Phenotype (SASP). The SASP comprises a vast array of secreted factors, including pro-inflammatory cytokines, chemokines, growth factors, and proteases, which can profoundly impact the tissue microenvironment. While the protein components of the SASP have been extensively studied, emerging evidence highlights the critical role of lipid mediators, particularly prostaglandins (B1171923), in regulating this phenotype.
This technical guide focuses on the involvement of a specific, less-studied oxylipin, 1a,1b-Dihomo prostaglandin (B15479496) E2 (dihomo-PGE2) , in the establishment and regulation of the SASP. Recent findings indicate that senescent cells reprogram their lipid metabolism, leading to the increased synthesis of dihomo-prostaglandins. This guide will provide an in-depth overview of the current understanding of dihomo-PGE2's role in senescence, detailing its biosynthesis, signaling pathways, and impact on the SASP. We will present quantitative data from key studies, outline experimental methodologies, and provide visual representations of the underlying molecular mechanisms.
Biosynthesis and Upregulation in Senescence
1a,1b-Dihomo-PGE2 is a rare polyunsaturated fatty acid derived from adrenic acid (AdA), a 22-carbon fatty acid.[1][2] Its synthesis in senescent cells is a multi-step enzymatic process that is significantly upregulated as cells enter a senescent state.
The proposed biosynthetic pathway begins with the elongation of arachidonic acid (AA) to adrenic acid.[2] Adrenic acid is then sequentially metabolized by cyclooxygenase (COX) enzymes, primarily the inducible COX-2, and prostaglandin E synthase (PGES) to produce 1a,1b-dihomo-PGE2.[2] Studies have shown that senescent cells exhibit a marked increase in the expression of enzymes involved in this pathway.[3]
Quantitative Data on Oxylipin Upregulation in Senescence
Lipidomic analysis of senescent cells has revealed a significant shift in the profile of secreted oxylipins. The following table summarizes the relative abundance of various prostaglandins, including 1a,1b-dihomo-PGE2, in senescent versus proliferating cells, as determined by liquid chromatography-mass spectrometry (LC-MS).
| Oxylipin | Fold Change (Senescent vs. Proliferating) | Significance (p-value) | Reference |
| 1a,1b-Dihomo Prostaglandin E2 | Increased | <0.05 | [3] |
| 1a,1b-Dihomo Prostaglandin D2 | Increased | <0.05 | [3] |
| Prostaglandin E2 (PGE2) | Increased | <0.05 | [3] |
| Prostaglandin D2 (PGD2) | Increased | <0.05 | [3] |
| Prostaglandin F2α (PGF2α) | Increased | <0.05 | [3] |
| 1a,1b-Dihomo-15-deoxy-Δ12,14-PGJ2 | Highly Increased | <0.001 | [3] |
Data presented is a qualitative summary based on heat map analysis from the cited literature. Specific fold-change values were not explicitly provided in the text but indicated as significantly increased.
Signaling Pathways and Regulation of SASP
The functional role of prostaglandins in senescence and the SASP is largely attributed to their ability to act as signaling molecules. The canonical pathway for PGE2 involves its secretion and subsequent binding to G-protein coupled E-prostanoid (EP) receptors on the cell surface, initiating downstream signaling cascades.[4][5] It is highly probable that 1a,1b-dihomo-PGE2 exerts its effects through similar mechanisms.
The COX-2/PGE2/EP Receptor Axis in SASP Regulation
Extensive research has established the PTGS2 (COX-2)/PGE2 pathway as a critical regulator of the SASP.[4][6] In various models of senescence, including oncogene-induced and replicative senescence, the upregulation of COX-2 leads to increased PGE2 production.[6][7] This PGE2 then acts in an autocrine and paracrine manner to reinforce the senescent phenotype and modulate the composition of the SASP.[5][6][8]
The binding of PGE2 to its receptors, particularly EP4, can activate downstream pathways such as PKA/CREB and PI3K/AKT, which in turn can influence the activity of key SASP transcription factors like NF-κB and C/EBPβ.[6][8] This leads to the enhanced expression and secretion of hallmark SASP components, including pro-inflammatory cytokines like IL-6 and IL-8.[4]
Caption: Biosynthesis and signaling of 1a,1b-Dihomo-PGE2 in SASP regulation.
Reinforcement of Senescence via RAS Activation
A key finding from recent studies is that dihomo-prostaglandins, including the related dihomo-15d-PGJ2, can promote the senescence arrest and SASP by activating RAS signaling.[3][9] While oncogenic RAS is a well-known inducer of senescence, this research points to a role for wild-type RAS activation in maintaining the senescent state through a positive feedback loop involving these lipid mediators.[3][9] This suggests that the increased production of 1a,1b-dihomo-PGE2 is not merely a byproduct of senescence but an active contributor to the stability of the senescent phenotype.
Experimental Protocols
Reproducing and building upon the findings related to 1a,1b-dihomo-PGE2 requires specific and robust methodologies. The following section details the key experimental protocols used to investigate the role of oxylipins in cellular senescence.
Induction of Cellular Senescence
Several methods can be used to induce senescence in vitro. A common and reliable method is Stress-Induced Premature Senescence (SIPS) via ionising radiation.
-
Cell Type: Human IMR-90 fibroblasts or primary human umbilical vein endothelial cells (HUVECs).
-
Procedure:
-
Culture cells to approximately 80% confluency in standard growth medium (e.g., DMEM with 10% FBS).
-
Expose the cells to a single dose of 10 Gy of X-ray or gamma radiation.
-
Replace the medium immediately after irradiation.
-
Culture the cells for 7-10 days, changing the medium every 2-3 days, to allow for the full establishment of the senescent phenotype.
-
Confirm senescence by assessing markers such as Senescence-Associated β-galactosidase (SA-β-Gal) activity, loss of Lamin B1 expression, and cell cycle arrest (e.g., via EdU incorporation assay).[3]
-
Oxylipin Profiling by LC-MS
The analysis of lipid mediators requires sensitive and specific techniques like liquid chromatography-mass spectrometry.
-
Sample Preparation:
-
Culture senescent and control (proliferating or quiescent) cells as described above.
-
Collect conditioned media and/or cell lysates.
-
Perform lipid extraction using a suitable method, such as solid-phase extraction (SPE) with C18 columns, to isolate the oxylipins.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/water mixture).
-
-
LC-MS Analysis:
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-Exactive or similar).
-
Separate the lipids using a reverse-phase column (e.g., C18).
-
Perform mass spectrometry in negative ion mode, using targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for known oxylipins, and full scan mode for discovery lipidomics.
-
Identify and quantify 1a,1b-dihomo-PGE2 and other oxylipins by comparing retention times and mass-to-charge ratios (m/z) with authentic chemical standards.
-
Caption: Workflow for analyzing 1a,1b-Dihomo-PGE2 in senescent cells.
Analysis of Gene Expression
To assess the upregulation of the biosynthetic machinery, quantitative PCR (qPCR) is employed.
-
Procedure:
-
Isolate total RNA from senescent and control cells using a standard kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for genes in the prostaglandin synthesis pathway (e.g., PTGS2 (COX-2), PTGES).
-
Normalize expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
The evidence strongly indicates that 1a,1b-dihomo-PGE2 is an integral and functionally active component of the senescence-associated secretory phenotype. Its increased biosynthesis in senescent cells and its role in reinforcing the senescent state through pathways like RAS activation highlight the importance of lipid mediators in the biology of senescence.[3]
For researchers and drug development professionals, this presents several key considerations:
-
Therapeutic Targeting: The biosynthetic pathway of dihomo-prostaglandins, particularly the COX-2 enzyme, represents a viable target for modulating the SASP.[6] Inhibition of this pathway could potentially alleviate the pro-inflammatory and tissue-damaging effects of the SASP in age-related diseases.
-
Biomarker Development: As specific lipid profiles are associated with senescence, 1a,1b-dihomo-PGE2 and other related oxylipins could serve as novel biomarkers for detecting the presence of senescent cells in tissues or circulation.
-
Further Research: The precise downstream signaling pathways activated by 1a,1b-dihomo-PGE2, its specific binding affinities for different EP receptors, and its distinct functional roles compared to the canonical PGE2 are areas that warrant further investigation. Understanding these nuances will be crucial for developing targeted therapeutic strategies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 regulates senescence and post-senescence neoplastic escape in primary human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COX2 regulates senescence secretome composition and senescence surveillance through PGE2. [repository.cam.ac.uk]
- 7. The Senescence-Associated Secretory Phenotype: The Dark Side of Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Communication of the SASP: Dynamic, Interactive, and Adaptive Effects on the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.ucla.edu [search.library.ucla.edu]
1a,1b-Dihomo Prostaglandin E2: An In-depth Technical Guide on its Role in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
1a,1b-Dihomo Prostaglandin (B15479496) E2 (dihomo-PGE2) is a less-studied analog of the well-characterized inflammatory mediator, Prostaglandin E2 (PGE2). Synthesized from adrenic acid (AdA) via the cyclooxygenase (COX) pathway, dihomo-PGE2 has been identified in various cell types, including macrophages and endothelial cells.[1][2] Emerging evidence suggests its significant involvement in distinct biological processes, most notably cellular senescence, where it is a primary prostaglandin produced.[3][4] This technical guide provides a comprehensive overview of the current understanding of dihomo-PGE2, focusing on its biosynthesis, potential role in inflammatory responses, and the methodologies for its study. While direct quantitative data on its receptor binding and cytokine induction remain to be fully elucidated, this guide consolidates the available information and provides detailed experimental protocols to facilitate further research in this promising area.
Introduction
Prostaglandins (B1171923) are a class of lipid autacoids derived from fatty acids that play crucial roles in both physiological and pathological processes, with inflammation being a hallmark of their activity. Prostaglandin E2 (PGE2), derived from arachidonic acid (AA), is a potent pro-inflammatory mediator, and its functions have been extensively studied. 1a,1b-Dihomo Prostaglandin E2 is a structurally similar molecule, differing by the presence of two additional carbon atoms in its carboxyl-terminal side chain, which originates from its precursor, adrenic acid (AdA).[1][5]
Initial studies have identified dihomo-PGE2 in the conditioned media of endotoxin-stimulated RAW 264.7 macrophages and in sheep vesicular gland microsomes incubated with AdA.[1][2][5] This suggests a role for dihomo-PGE2 in inflammatory settings. Furthermore, compelling evidence has linked the production of dihomo-prostaglandins to cellular senescence, a state of irreversible cell cycle arrest that is associated with aging and various pathologies.[3][4] Senescent cells exhibit a senescence-associated secretory phenotype (SASP), which includes the release of various inflammatory mediators.[3][4]
Understanding the unique biological activities of dihomo-PGE2 in comparison to PGE2 is of significant interest for the development of novel therapeutics targeting inflammation and age-related diseases. This guide aims to provide a detailed technical resource for researchers in this field.
Biosynthesis of this compound
The biosynthesis of 1a,1b-dihomo-PGE2 parallels that of PGE2, with the key difference being the initial fatty acid substrate.
-
Elongation of Arachidonic Acid (AA) to Adrenic Acid (AdA): The process begins with the elongation of the 20-carbon arachidonic acid (C20:4, n-6) to the 22-carbon adrenic acid (C22:4, n-6).[1]
-
Cyclooxygenase (COX) Metabolism: Adrenic acid is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to form an unstable intermediate, dihomo-prostaglandin H2 (dihomo-PGH2).[1]
-
Prostaglandin E Synthase (PGES) Isomerization: Finally, dihomo-PGH2 is isomerized by prostaglandin E synthases (PGES) to yield 1a,1b-dihomo-PGE2.[1]
This pathway can compete with the production of PGE2 from arachidonic acid, and the relative levels of these two prostaglandins may be crucial in determining the inflammatory outcome.[3]
Figure 1. Biosynthesis pathway of this compound.
Role in Inflammatory Responses
The precise role of 1a,1b-dihomo-PGE2 in inflammatory responses is an active area of investigation. Much of the current understanding is extrapolated from the known functions of PGE2 and the context in which dihomo-PGE2 is produced.
Interaction with Prostaglandin E2 Receptors (EP1-4)
PGE2 exerts its diverse effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways:
-
EP1: Coupled to Gq, leading to an increase in intracellular calcium ([Ca2+]).
-
EP2 & EP4: Coupled to Gs, leading to an increase in cyclic AMP (cAMP).
-
EP3: Primarily coupled to Gi, leading to a decrease in cAMP, although splice variants can also couple to Gs or Gq.
It is highly probable that dihomo-PGE2 also interacts with these receptors. However, its binding affinities and the resulting downstream signaling are likely to differ from those of PGE2 due to its structural variation.
Figure 2. Presumed signaling pathways of this compound via EP receptors.
Cellular Senescence and "Inflammaging"
A significant finding is the elevated production of dihomo-prostaglandins, including dihomo-PGE2, by senescent cells.[3][4] Cellular senescence is characterized by a pro-inflammatory secretome (SASP), which contributes to the chronic, low-grade inflammation associated with aging, termed "inflammaging." The predominance of dihomo-PGE2 in this context suggests it may be a key mediator of senescence-associated inflammation.
Macrophage Function
PGE2 is known to modulate macrophage polarization, influencing their differentiation into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. While specific data for dihomo-PGE2 is lacking, its production by macrophages suggests a potential role in regulating their function during an inflammatory response.
Quantitative Data
A thorough review of the current literature reveals a notable absence of direct quantitative data for 1a,1b-dihomo-prostaglandin E2. The following tables are presented to highlight these knowledge gaps and to serve as templates for future research.
Table 1: Receptor Binding Affinities (Ki or IC50 in nM)
| Ligand | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor |
| 1a,1b-Dihomo-PGE2 | Data not available | Data not available | Data not available | Data not available |
| PGE2 (for comparison) | ~1-10 | ~1-10 | ~0.3-3 | ~0.3-3 |
Note: PGE2 values are approximate and can vary depending on the assay conditions.
Table 2: Dose-Response of 1a,1b-Dihomo-PGE2 on Cytokine Secretion from Macrophages (e.g., RAW 264.7)
| Dihomo-PGE2 Conc. | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | Data not available | Data not available | Data not available |
| 1 nM | Data not available | Data not available | Data not available |
| 10 nM | Data not available | Data not available | Data not available |
| 100 nM | Data not available | Data not available | Data not available |
| 1 µM | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are adapted from established methods for prostaglandin research and are intended to serve as a guide for studying 1a,1b-dihomo-PGE2.
Quantification of 1a,1b-Dihomo-PGE2 in Biological Samples by LC-MS/MS
This protocol is based on methods for PGE2 quantification and can be optimized for dihomo-PGE2.[3][6]
Objective: To accurately measure the concentration of 1a,1b-dihomo-PGE2 in cell culture supernatants or other biological fluids.
Materials:
-
Cell culture supernatant or biological fluid
-
Deuterated 1a,1b-dihomo-PGE2 internal standard (d4-dihomo-PGE2)
-
1 M Citric acid
-
10% Butylated hydroxytoluene (BHT) in ethanol
-
Hexane/Ethyl acetate (B1210297) (1:1, v/v)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
C18 reverse-phase HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To a 500 µL aliquot of the sample, add a known amount of d4-dihomo-PGE2 internal standard.
-
Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent degradation.
-
Extract the prostaglandins by adding 2 mL of hexane/ethyl acetate (1:1), vortexing for 1 minute, and centrifuging.
-
Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the prostaglandins using a gradient of Mobile Phase A and B.
-
Monitor the specific mass transitions for 1a,1b-dihomo-PGE2 and the internal standard in negative ion mode using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the amount of 1a,1b-dihomo-PGE2 by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Figure 3. Workflow for LC-MS/MS quantification of 1a,1b-Dihomo-PGE2.
Competitive Radioligand Binding Assay for EP Receptors
This protocol provides a framework for determining the binding affinity of 1a,1b-dihomo-PGE2 to EP receptors.
Objective: To determine the Ki of 1a,1b-dihomo-PGE2 for EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Cell membranes expressing a specific human EP receptor subtype.
-
[3H]-PGE2 (radioligand).
-
Unlabeled PGE2 (for positive control).
-
1a,1b-Dihomo-PGE2 (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of either unlabeled PGE2 or 1a,1b-dihomo-PGE2.
-
Include wells for total binding (only [3H]-PGE2 and membranes) and non-specific binding (with a high concentration of unlabeled PGE2).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
Macrophage Stimulation and Cytokine Analysis
This protocol outlines the steps to assess the effect of 1a,1b-dihomo-PGE2 on cytokine production by macrophages.
Objective: To measure the dose-dependent effect of 1a,1b-dihomo-PGE2 on the secretion of TNF-α, IL-6, and IL-1β from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) as a co-stimulant (optional).
-
1a,1b-Dihomo-PGE2.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
Procedure:
-
Cell Culture: Plate macrophages at a suitable density in a 24- or 48-well plate and allow them to adhere.
-
Stimulation:
-
Replace the medium with fresh medium containing various concentrations of 1a,1b-dihomo-PGE2 (e.g., 1 nM to 1 µM).
-
If desired, co-stimulate with a low concentration of LPS.
-
Include a vehicle control.
-
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Future Directions
The field of dihomo-prostaglandin research is still in its infancy. Future studies should focus on:
-
Determining the binding affinities of 1a,1b-dihomo-PGE2 for all EP receptor subtypes. This is crucial for understanding its specific signaling properties.
-
Conducting comprehensive dose-response studies on the effect of 1a,1b-dihomo-PGE2 on a wide range of inflammatory cytokines and chemokines in various immune cell types.
-
Investigating the in vivo effects of 1a,1b-dihomo-PGE2 in animal models of inflammation and aging.
-
Elucidating the specific role of 1a,1b-dihomo-PGE2 in the context of cellular senescence and the SASP.
Conclusion
This compound is an intriguing lipid mediator with a potentially distinct role in inflammatory responses, particularly in the context of cellular senescence. While our understanding of this molecule is still limited by a lack of quantitative data, the methodologies and frameworks presented in this guide provide a solid foundation for future research. Elucidating the specific functions of dihomo-PGE2 will undoubtedly open new avenues for therapeutic intervention in a range of inflammatory and age-related diseases.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Dose-dependent effects of prostaglandin E2 in macrophage adhesion and migration [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1a,1b-Dihomo Prostaglandin E2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2) is a less-studied analog of the well-characterized prostaglandin E2 (PGE2). While specific research on the signaling pathways of 1a,1b-Dihomo PGE2 is limited, its structural similarity to PGE2 strongly suggests that it likely exerts its biological effects through the same family of E-prostanoid (EP) receptors. This guide provides a comprehensive overview of the presumed signaling pathways of 1a,1b-Dihomo PGE2, based on the extensive knowledge of PGE2 signaling. It details the downstream cascades following activation of the four EP receptor subtypes (EP1, EP2, EP3, and EP4), presents quantitative data for PGE2 as a reference, outlines key experimental protocols for investigation, and provides visual diagrams of the signaling networks. This document serves as a foundational resource for researchers initiating studies into the specific biological roles and therapeutic potential of 1a,1b-Dihomo PGE2, while clearly highlighting the current knowledge gaps.
Introduction to 1a,1b-Dihomo Prostaglandin E2
This compound is a fatty acid metabolite derived from adrenic acid through the action of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes.[1][2][3] Its production has been observed in specific cellular contexts, notably in senescent cells where its levels are reportedly elevated.[4][5][6] While the precise physiological and pathophysiological roles of 1a,1b-Dihomo PGE2 are yet to be fully elucidated, its structural resemblance to PGE2, a pivotal mediator in inflammation, pain, fever, and cancer, suggests it may share overlapping or distinct biological activities.
Understanding the signaling pathways of 1a,1b-Dihomo PGE2 is crucial for unraveling its functions and evaluating its potential as a therapeutic target. This guide will proceed under the working hypothesis that 1a,1b-Dihomo PGE2 interacts with the four known PGE2 receptor subtypes: EP1, EP2, EP3, and EP4.
The E-Prostanoid (EP) Receptors: Gateways for Signaling
The biological effects of PGE2, and presumably 1a,1b-Dihomo PGE2, are mediated by a family of four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[7][8][9] These receptors exhibit different tissue distributions and couple to different intracellular signaling pathways, leading to a diverse and sometimes opposing range of cellular responses.
Signaling Pathways of EP Receptors
Upon binding of an agonist, such as PGE2 or presumably 1a,1b-Dihomo PGE2, the EP receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades.
EP1 Receptor Signaling
The EP1 receptor primarily couples to the Gαq subunit of heterotrimeric G-proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction and neurotransmission.
EP1 Receptor Signaling Pathway
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors couple to the Gαs subunit, leading to the activation of adenylyl cyclase (AC).[10] AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream substrates, including transcription factors like the cAMP response element-binding protein (CREB). This pathway is generally associated with vasodilation, inflammation, and immune modulation.
In addition to the canonical Gαs pathway, the EP4 receptor can also signal through a G-protein-independent pathway involving β-arrestin, which can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways.[11] This highlights the complexity and versatility of EP4 receptor signaling.
EP2 and EP4 Receptor Signaling Pathway
EP3 Receptor Signaling
The EP3 receptor is unique in that it can couple to multiple G-protein subtypes, with the most common being the Gαi subunit. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory action on cAMP production often counteracts the effects of EP2 and EP4 receptor stimulation. The EP3 receptor has several splice variants that can also couple to Gαq and Gα12/13, leading to the activation of PLC/Ca2+ and Rho signaling pathways, respectively. This diversity in G-protein coupling makes the EP3 receptor a highly versatile signaling hub.
EP3 Receptor Signaling Pathway
Quantitative Data (Based on Prostaglandin E2)
As specific quantitative data for 1a,1b-Dihomo PGE2 are not yet available, the following tables summarize key binding and signaling parameters for PGE2 with the human EP receptors. These values serve as a critical reference point for future studies on 1a,1b-Dihomo PGE2.
Table 1: Prostaglandin E2 Receptor Binding Affinities
| Receptor Subtype | Ligand | Binding Affinity (Kd/Ki) | Cell Type/System | Reference |
| EP1 | [3H]-PGE2 | ~20 nM (Kd) | Recombinant | [3] |
| EP2 | [3H]-PGE2 | 4.9 nM | Recombinant | [6] |
| EP3 | [3H]-PGE2 | Subnanomolar | Recombinant | [6] |
| EP4 | [3H]-PGE2 | Subnanomolar | Recombinant | [6] |
Table 2: Prostaglandin E2-Mediated Second Messenger Activation
| Receptor Subtype | Second Messenger | EC50 | Cell Type/System | Reference |
| EP1 | Ca2+ Mobilization | ~10 nM | Recombinant | [3] |
| EP2 | cAMP Accumulation | Not specified | Recombinant | [12] |
| EP3 | cAMP Inhibition | Not specified | Recombinant | - |
| EP4 | cAMP Accumulation | Not specified | Recombinant | [12] |
Experimental Protocols
Investigating the signaling pathways of 1a,1b-Dihomo PGE2 will require a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of 1a,1b-Dihomo PGE2 for each EP receptor subtype.
Objective: To quantify the interaction between 1a,1b-Dihomo PGE2 and EP receptors.
Materials:
-
Cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled 1a,1b-Dihomo PGE2 and PGE2.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Culture cells expressing the target EP receptor to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in buffer and determine the protein concentration.
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of [3H]-PGE2 in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled PGE2.
-
Competitive Binding: Incubate a fixed amount of membrane protein and a fixed concentration of [3H]-PGE2 with increasing concentrations of unlabeled 1a,1b-Dihomo PGE2.
-
Incubation and Filtration: Incubate the binding reactions at room temperature for a defined period to reach equilibrium. Rapidly filter the reactions through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using Scatchard analysis to determine Kd and Bmax. Analyze the competitive binding data to determine the Ki of 1a,1b-Dihomo PGE2.
Second Messenger Assays
These assays are used to measure the functional consequences of receptor activation.
Objective: To quantify changes in intracellular cAMP levels following EP receptor stimulation by 1a,1b-Dihomo PGE2.
Materials:
-
Cell lines expressing the target EP receptor.
-
1a,1b-Dihomo PGE2.
-
Forskolin (B1673556) (an adenylyl cyclase activator, for EP3 inhibition assays).
-
Commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. For EP2 and EP4, stimulate cells with varying concentrations of 1a,1b-Dihomo PGE2. For EP3, pre-stimulate cells with forskolin to elevate basal cAMP levels, then add varying concentrations of 1a,1b-Dihomo PGE2.
-
Cell Lysis and Assay: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Perform the cAMP assay and measure the signal (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Plot the dose-response curve to determine the EC50 or IC50 of 1a,1b-Dihomo PGE2.
Objective: To measure changes in intracellular Ca2+ concentration following EP1 receptor stimulation by 1a,1b-Dihomo PGE2.
Materials:
-
Cell line expressing the EP1 receptor.
-
1a,1b-Dihomo PGE2.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture and Dye Loading: Seed cells on a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a suitable buffer.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject varying concentrations of 1a,1b-Dihomo PGE2 into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. Plot the peak response against the concentration of 1a,1b-Dihomo PGE2 to generate a dose-response curve and determine the EC50.
Conclusion and Future Directions
The signaling pathways of this compound remain a nascent field of research. Based on its structural homology to PGE2, it is highly probable that 1a,1b-Dihomo PGE2 interacts with the EP receptor family to modulate a range of physiological and pathological processes. This guide provides a foundational framework for researchers by outlining the presumed signaling cascades, offering representative quantitative data from the well-studied PGE2, and detailing essential experimental protocols.
Future research should focus on definitively identifying the EP receptor subtypes that 1a,1b-Dihomo PGE2 binds to and determining its binding affinities. Elucidating the specific downstream signaling pathways activated by 1a,1b-Dihomo PGE2 and comparing its potency and efficacy to PGE2 will be critical. Investigating the cellular and tissue-specific expression and function of 1a,1b-Dihomo PGE2, particularly in the context of cellular senescence and age-related diseases, will undoubtedly open new avenues for therapeutic intervention. The methodologies and information presented herein are intended to catalyze and guide these important future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 1a,1b-Dihomo Prostaglandin E2 in Cellular Processes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-dihomo PGE2) is a rare, polyunsaturated fatty acid and a structural analog of the well-characterized inflammatory mediator, prostaglandin E2 (PGE2). While PGE2's role in inflammation, immunity, and cancer is extensively studied, the biological significance of its dihomo-analogs is only beginning to be unraveled. This technical guide provides a comprehensive overview of the current understanding of 1a,1b-dihomo PGE2 expression in different cell types, its putative signaling pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of this emerging lipid mediator.
Expression of 1a,1b-Dihomo Prostaglandin E2 in Various Cell Types
1a,1b-Dihomo PGE2 is produced from adrenic acid, which is an elongated form of arachidonic acid. The synthesis is catalyzed by cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes.[1][2][3] Its expression has been identified in a limited number of cell types, with a notable increase observed in senescent cells.
Table 1: Relative Expression of this compound in Different Cell Types
| Cell Type | Condition | Relative Expression Level | Reference |
| Human IMR-90 Fibroblasts | Senescent (Ionizing Radiation-induced) | Increased | [4][5] |
| Human IMR-90 Fibroblasts | Senescent (Mitochondrial Dysfunction-associated) | Increased | [4][5] |
| Human HEPG2 (Hepatocellular Carcinoma) | Senescent (Ionizing Radiation-induced) | Increased | [4] |
| Human HUVEC (Umbilical Vein Endothelial Cells) | Senescent (Ionizing Radiation-induced) | Increased | [4] |
| Murine RAW 264.7 Macrophages | Stimulated with Endotoxin and Arachidonic Acid | Detected | [2][3] |
| Sheep Vesicular Gland Microsomes | Stimulated with Adrenic Acid | Detected | [3] |
Note: The "Increased" relative expression level in senescent cells is based on heat map data from the cited study, indicating a higher abundance compared to proliferating or quiescent cells. Absolute quantitative data is not yet available in the literature.
Signaling Pathways of Prostaglandin E2 and its Dihomo-Analog
Due to its structural similarity to PGE2, 1a,1b-dihomo PGE2 is presumed to exert its biological effects through the four known PGE2 receptor subtypes: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.[6]
General Prostaglandin E2 Receptor Signaling
The activation of EP receptors by PGE2 (and likely 1a,1b-dihomo PGE2) initiates diverse cellular responses.
Caption: General signaling pathways of PGE2 receptors.
Intracrine Signaling in Cellular Senescence
Recent evidence suggests an intracrine signaling pathway for PGE2 in senescent human fibroblasts, primarily involving the EP3 receptor.[7] Given the elevated levels of 1a,1b-dihomo PGE2 in senescent cells, this pathway may be of particular relevance.
Caption: Proposed intracrine signaling of 1a,1b-dihomo PGE2 in senescence.
Experimental Protocols
Accurate quantification of 1a,1b-dihomo PGE2 is crucial for understanding its biological function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specific and sensitive detection.
General Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the analysis of 1a,1b-dihomo PGE2 from biological samples.
Caption: Experimental workflow for 1a,1b-dihomo PGE2 analysis.
Detailed Methodologies
-
Cell Culture Supernatants:
-
Collect supernatant and centrifuge to remove cellular debris.
-
Add an internal standard (e.g., deuterated PGE2) to the supernatant.
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).
-
Proceed with either liquid-liquid or solid-phase extraction.
-
-
Tissue Homogenates:
-
Homogenize the tissue in a suitable buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Add an internal standard.
-
Acidify and proceed with extraction.
-
-
Liquid-Liquid Extraction:
-
To the acidified sample, add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the lipids.
-
Repeat the extraction process on the aqueous phase for improved recovery.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the prostaglandins (B1171923) with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness.
-
2. LC-MS/MS Analysis [1][8][9]
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 1a,1b-dihomo PGE2 and the internal standard need to be determined. For PGE2, a common transition is m/z 351 -> 271. The transition for 1a,1b-dihomo PGE2 will be slightly different due to the two additional hydrogens and should be empirically determined.
-
-
Quantification: Generate a standard curve using a serial dilution of a 1a,1b-dihomo PGE2 analytical standard with a constant concentration of the internal standard. Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard. Determine the concentration of 1a,1b-dihomo PGE2 in the samples by interpolating their peak area ratios from the standard curve.
Conclusion
The study of this compound is a nascent field with the potential to reveal novel biological pathways and therapeutic targets. The notable upregulation of this lipid mediator in senescent cells suggests a role in aging and age-related diseases. The methodologies outlined in this guide provide a framework for researchers to accurately measure and further investigate the expression and function of 1a,1b-dihomo PGE2 in various physiological and pathological contexts. As research progresses, a deeper understanding of its specific receptor interactions and downstream signaling will be critical to fully elucidate its role in cellular biology.
References
- 1. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eriba.umcg.nl [eriba.umcg.nl]
- 6. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1a,1b-Dihomo Prostaglandin E2 Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for a chemoenzymatic synthesis of 1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2), a rare polyunsaturated fatty acid. Due to the limited availability of a direct chemical synthesis protocol in published literature, this document outlines a robust method based on the known biosynthetic pathway. The process involves the synthesis of the precursor, adrenic acid, followed by its enzymatic conversion to the target compound using cyclooxygenase (COX) and prostaglandin E synthase (PGES) from a readily available biological source. This document provides comprehensive experimental procedures, data presentation in tabular format, and workflow diagrams to guide researchers in the preparation of a 1a,1b-Dihomo PGE2 standard for research and development purposes.
Part 1: Synthesis of Adrenic Acid (Precursor)
Adrenic acid (7,10,13,16-docosatetraenoic acid) is the direct precursor for the biosynthesis of 1a,1b-dihomo-prostaglandins.[1] It is formed by a two-carbon chain elongation of arachidonic acid.[1] While commercially available, an in-house synthesis can be advantageous for applications such as isotopic labeling or when larger quantities are required. The following is a generalized protocol for the elongation of a fatty acid, which can be adapted for the conversion of arachidonic acid to adrenic acid.
Experimental Protocol: Synthesis of Adrenic Acid from Arachidonic Acid
This protocol is a general representation of fatty acid elongation and should be optimized for this specific transformation.
-
Activation of Arachidonic Acid:
-
Dissolve arachidonic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the arachidonoyl chloride.
-
-
Chain Elongation (Arndt-Eistert Homologation):
-
Dissolve the crude arachidonoyl chloride in anhydrous diethyl ether.
-
Add a freshly prepared ethereal solution of diazomethane (B1218177) (2-3 equivalents) dropwise at 0 °C. Caution: Diazomethane is toxic and explosive. This step should be performed in a fume hood with appropriate safety precautions.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
The resulting diazoketone can be purified by column chromatography on silica (B1680970) gel.
-
-
Wolff Rearrangement and Hydrolysis:
-
Dissolve the purified diazoketone in a mixture of dioxane and water.
-
Add silver benzoate (B1203000) (0.1 equivalents) as a catalyst.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide (B78521) (2 M).
-
Stir at room temperature overnight to hydrolyze the resulting ester.
-
Acidify the mixture with 1 M HCl to pH 3-4 and extract the product with diethyl ether or ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude adrenic acid.
-
Purify the adrenic acid by column chromatography on silica gel.
-
| Reagent | Molecular Weight | Equivalents | Notes |
| Arachidonic Acid | 304.47 g/mol | 1 | |
| Oxalyl Chloride | 126.93 g/mol | 1.2 | Use freshly distilled. |
| Diazomethane | 42.04 g/mol | 2-3 | Extremely hazardous. |
| Silver Benzoate | 229.00 g/mol | 0.1 | Catalyst for Wolff rearrangement. |
Table 1: Reagents for a proposed synthesis of Adrenic Acid.
Part 2: Enzymatic Synthesis of 1a,1b-Dihomo Prostaglandin E2
The conversion of adrenic acid to 1a,1b-Dihomo PGE2 is catalyzed by the enzymes cyclooxygenase (COX) and prostaglandin E synthase (PGES). A convenient and effective source of these enzymes is the microsomal fraction of sheep vesicular glands.
Experimental Protocol 1: Preparation of Sheep Vesicular Gland Microsomes
This protocol is adapted from standard procedures for microsome preparation.[2]
-
Obtain fresh or frozen sheep vesicular glands.
-
Thaw the glands on ice if frozen. All subsequent steps should be performed at 4 °C.
-
Remove excess connective and fatty tissue.
-
Mince the tissue and homogenize in 3 volumes of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris and mitochondria.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
-
The microsomes can be used immediately or flash-frozen in liquid nitrogen and stored at -80 °C.
Experimental Protocol 2: Enzymatic Conversion of Adrenic Acid to 1a,1b-Dihomo PGE2
-
In a reaction vessel, combine the sheep vesicular gland microsomes (final protein concentration of 1-2 mg/mL) with reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Add necessary co-factors: L-epinephrine (1 mM) and reduced glutathione (B108866) (1 mM).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding a solution of adrenic acid in ethanol (B145695) (final concentration of 10-100 µM). The final ethanol concentration should not exceed 1%.
-
Incubate the reaction at 37 °C with gentle agitation for 15-30 minutes.
-
Terminate the reaction by adding 2 volumes of cold acetone (B3395972) or by acidifying to pH 3 with 1 M citric acid followed by extraction with ethyl acetate.
-
Centrifuge to remove precipitated protein.
-
Collect the supernatant (if using acetone) or the organic layer (if using ethyl acetate extraction) and evaporate the solvent under a stream of nitrogen or by rotary evaporation.
| Component | Final Concentration | Purpose |
| Sheep Vesicular Gland Microsomes | 1-2 mg/mL protein | Enzyme source (COX and PGES) |
| Adrenic Acid | 10-100 µM | Substrate |
| L-epinephrine | 1 mM | Co-factor for COX activity |
| Reduced Glutathione | 1 mM | Co-factor for PGES activity |
| Reaction Buffer (e.g., Tris-HCl, pH 8.0) | 0.1 M | Maintain optimal pH |
Table 2: Reaction components for the enzymatic synthesis of 1a,1b-Dihomo PGE2.
Part 3: Purification and Characterization
The crude product from the enzymatic reaction will be a mixture of unreacted adrenic acid, 1a,1b-Dihomo PGE2, and other potential byproducts. Purification is essential to obtain a standard of high purity.
Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the purification of prostaglandins (B1171923).[3][4][5]
-
Sample Preparation: Reconstitute the dried crude product in a small volume of the initial mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes. The exact gradient should be optimized.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the peak of interest.
-
Combine the relevant fractions and evaporate the solvent.
Characterization Methods
The purified product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is a sensitive method for determining the molecular weight of prostaglandins. The expected [M-H]⁻ ion for 1a,1b-Dihomo PGE2 (C₂₂H₃₆O₅) is m/z 380.26.[6] Tandem mass spectrometry (MS/MS) can be used to obtain structural information from the fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the synthesized compound and confirm the stereochemistry.
| Analytical Technique | Expected Result for 1a,1b-Dihomo PGE2 |
| HPLC Retention Time | Dependent on the specific HPLC conditions used. |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 380.26 |
| NMR Spectroscopy | Characteristic peaks corresponding to the prostaglandin E2 core structure with an elongated carboxylic acid chain. |
Table 3: Summary of analytical data for the characterization of 1a,1b-Dihomo PGE2.
Diagrams
Caption: Biosynthetic pathway of 1a,1b-Dihomo PGE2 from arachidonic acid.
Caption: Experimental workflow for the chemoenzymatic synthesis of 1a,1b-Dihomo PGE2.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A fast, nondestructive purification scheme for prostaglandin H2 using a nonaqueous, bonded-phase high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Note and Protocol for LC-MS/MS Quantification of 1a,1b-Dihomo Prostaglandin E2 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo prostaglandin (B15479496) E2 (dihomo PGE2) is a metabolite of adrenic acid, a C22:4 omega-6 fatty acid.[1] Unlike the well-studied prostaglandin E2 (PGE2) derived from arachidonic acid, dihomo PGE2 is a less characterized eicosanoid. Emerging research has identified elevated levels of dihomo PGE2 in the context of cellular senescence, suggesting its potential role as a biomarker in aging and age-related diseases.[1] Accurate and sensitive quantification of dihomo PGE2 in biological matrices such as plasma is crucial for elucidating its physiological and pathological significance.
This document provides a detailed protocol for the quantification of 1a,1b-dihomo prostaglandin E2 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is based on established principles for the analysis of prostaglandins, adapted for the specific properties of dihomo PGE2.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard)
-
Internal Standard (IS): Prostaglandin E2-d4 (PGE2-d4). Note: A deuterated standard for 1a,1b-dihomo PGE2 is not readily commercially available. PGE2-d4 is a suitable surrogate internal standard, but validation of its performance is critical.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (B1210297) (HPLC grade), Hexane (HPLC grade)
-
Reagents: Formic acid (LC-MS grade), Butylated hydroxytoluene (BHT), Hydrochloric acid (HCl)
-
Plasma: Human plasma collected in EDTA- or heparin-containing tubes.
Sample Preparation
-
Plasma Thawing and Spiking: Thaw frozen plasma samples on ice. To a 500 µL aliquot of plasma, add a prostaglandin synthetase inhibitor such as indomethacin (B1671933) (final concentration ~10 µg/mL) to prevent ex vivo formation of prostaglandins.[2] Spike with 10 µL of the internal standard solution (PGE2-d4, 100 ng/mL in ethanol).
-
Acidification: Acidify the plasma sample to a pH of approximately 3.5 by adding 50 µL of 2 N HCl.[2] Vortex briefly and let the sample sit on ice for 15 minutes.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of a hexane:ethyl acetate (1:1, v/v) solution containing 0.1% BHT to the acidified plasma.[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 2 mL of the hexane:ethyl acetate solution and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of prostaglandins.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% to 95% B (linear gradient)
-
17-19 min: Hold at 95% B
-
19.1-22 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 400°C
-
Nebulizer Gas (GS1): 40 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas (CUR): 20 psi
-
Collision Gas (CAD): Medium
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular weight of PGE2 is approximately 352.47 g/mol . 1a,1b-dihomo PGE2 has an additional C2H4 group, resulting in a molecular weight of approximately 380.52 g/mol .
-
The precursor ion ([M-H]⁻) for 1a,1b-dihomo PGE2 is m/z 379.5.
-
Based on the fragmentation of related dihomo-prostaglandins, which involves losses of water (H₂O) and carbon dioxide (CO₂), the following MRM transitions are proposed for quantification and confirmation.[3]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 1a,1b-Dihomo PGE2 (Quantifier) | 379.5 | 361.5 ([M-H-H₂O]⁻) | -25 | 150 |
| 1a,1b-Dihomo PGE2 (Qualifier) | 379.5 | 317.5 ([M-H-H₂O-CO₂]⁻) | -35 | 150 |
| PGE2-d4 (Internal Standard) | 355.5 | 275.3 | -28 | 150 |
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Matrix Effect | < 15% |
Note: The values presented in this table are typical expected values for prostaglandin assays and should be determined experimentally during method validation.
Visualizations
Signaling Pathway and Experimental Workflow
The biosynthesis of this compound originates from adrenic acid, which is first converted by cyclooxygenase (COX) enzymes. The resulting intermediate is then further metabolized to dihomo PGE2. The experimental workflow for its quantification from plasma involves several key steps from sample collection to data analysis.
Caption: Biosynthesis pathway of 1a,1b-Dihomo PGE2 and its LC-MS/MS quantification workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described methodology, including sample preparation, chromatography, and mass spectrometry conditions, offers a robust framework for researchers to accurately measure this emerging biomarker. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results.
References
- 1. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
Application Note: Development of a Competitive ELISA for the Quantification of 1a,1b-Dihomo Prostaglandin E2
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of 1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2) in biological samples. 1a,1b-Dihomo PGE2 is a rare polyunsaturated fatty acid derived from the elongation of arachidonic acid and subsequent metabolism by cyclooxygenase (COX) and PGE synthase enzymes.[1][2] This protocol provides a framework for researchers, scientists, and drug development professionals to establish a robust immunoassay for studying the physiological and pathological roles of this specific prostaglandin analog. The described methodology covers hapten synthesis, immunogen and enzyme conjugate preparation, antibody production, and the complete competitive ELISA procedure, along with guidelines for assay validation.
Introduction
Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects.[3] Prostaglandin E2 (PGE2), the most abundant prostaglandin, is a key mediator in various biological processes including inflammation, immune response, and pain perception.[3] 1a,1b-Dihomo prostaglandin E2 is a closely related analog distinguished by the presence of two additional carbon atoms in the carboxylic acid side chain (α-chain). This structural modification may confer unique biological activities and receptor binding affinities, making its specific measurement crucial for understanding its distinct roles.
Developing a specific immunoassay for 1a,1b-Dihomo PGE2 is challenging due to its small molecular weight and structural similarity to other prostaglandins. A competitive ELISA format is ideal for the quantification of such small molecules.[4] This assay relies on the competition between the free 1a,1b-Dihomo PGE2 in the sample and a fixed amount of enzyme-labeled 1a,1b-Dihomo PGE2 for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of 1a,1b-Dihomo PGE2 in the sample. This document provides a detailed guide to developing and validating such an assay.
Signaling Pathway
Prostaglandin E2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses. It is presumed that 1a,1b-Dihomo PGE2 will interact with these same receptors, potentially with different affinities, thereby modulating similar downstream pathways.
Experimental Protocols
Part 1: Preparation of Immunogen and Enzyme Conjugate
1.1. Hapten Design and Synthesis
To elicit an immune response, the small molecule 1a,1b-Dihomo PGE2 must be conjugated to a larger carrier protein.[5] The carboxylic acid group on the α-chain is the most suitable site for conjugation as it is distal from the core cyclopentanone (B42830) ring and the ω-chain, which are key for receptor recognition. This strategy minimizes interference with the molecule's characteristic epitopes.
1.2. Conjugation of 1a,1b-Dihomo PGE2 to Carrier Protein (KLH)
This protocol utilizes a carbodiimide (B86325) crosslinker (EDC) to couple the carboxyl group of 1a,1b-Dihomo PGE2 to the primary amines of Keyhole Limpet Hemocyanin (KLH).
-
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M MES, pH 6.0
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve 5 mg of 1a,1b-Dihomo PGE2 in 1 ml of DMF.
-
Add 10 mg of EDC and 5 mg of NHS to the 1a,1b-Dihomo PGE2 solution.
-
Incubate for 1 hour at room temperature to activate the carboxyl group.
-
In a separate tube, dissolve 10 mg of KLH in 5 ml of Conjugation Buffer.
-
Slowly add the activated 1a,1b-Dihomo PGE2 solution to the KLH solution while stirring.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
Dialyze the conjugate against PBS at 4°C for 48 hours with several buffer changes to remove unreacted materials.
-
Determine the protein concentration and store the immunogen at -20°C.
-
1.3. Conjugation of 1a,1b-Dihomo PGE2 to Horseradish Peroxidase (HRP)
The same EDC/NHS chemistry is used to prepare the enzyme tracer.
-
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
EDC, NHS, DMF
-
Conjugation and Dialysis materials as above.
-
-
Procedure:
-
Activate 1 mg of 1a,1b-Dihomo PGE2 with 2 mg of EDC and 1 mg of NHS in 0.5 ml of DMF for 1 hour at room temperature.
-
Dissolve 5 mg of HRP in 2 ml of Conjugation Buffer.
-
Add the activated 1a,1b-Dihomo PGE2 to the HRP solution and incubate overnight at 4°C.
-
Purify the conjugate by dialysis against PBS at 4°C.
-
Store the HRP conjugate at 4°C in a stabilizing buffer. Do not freeze.
-
Part 2: Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated. This protocol outlines a general approach for polyclonal antibody production in rabbits.
-
Procedure:
-
Emulsify the 1a,1b-Dihomo PGE2-KLH immunogen with an equal volume of Complete Freund's Adjuvant for the primary immunization (e.g., 500 µg of immunogen per rabbit).
-
Administer subsequent booster immunizations with the immunogen emulsified in Incomplete Freund's Adjuvant every 3-4 weeks.
-
Collect test bleeds 10-14 days after each booster and screen for antibody titer and specificity using a preliminary ELISA.
-
Once a high titer is achieved, collect the final bleed and purify the IgG fraction from the serum using Protein A/G affinity chromatography.
-
Characterize the purified antibody for its binding affinity and cross-reactivity with related prostaglandins.
-
Part 3: Competitive ELISA Protocol
-
Materials:
-
96-well microtiter plates
-
Purified anti-1a,1b-Dihomo PGE2 antibody
-
1a,1b-Dihomo PGE2-HRP conjugate
-
1a,1b-Dihomo PGE2 standard
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: 0.1% BSA in PBST
-
TMB Substrate Solution
-
Stop Solution: 2 N H₂SO₄
-
-
Procedure:
-
Coating: Dilute the purified antibody to an optimized concentration (e.g., 1-10 µg/ml) in Coating Buffer. Add 100 µl to each well and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µl of Wash Buffer per well.
-
Blocking: Add 200 µl of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of the 1a,1b-Dihomo PGE2 standard in Assay Buffer.
-
Prepare samples for analysis, diluting as necessary in Assay Buffer.
-
Add 50 µl of standard or sample to the appropriate wells.
-
Add 50 µl of the optimized dilution of 1a,1b-Dihomo PGE2-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Development: Add 100 µl of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping: Add 50 µl of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
-
Data Presentation and Analysis
The concentration of 1a,1b-Dihomo PGE2 is inversely proportional to the absorbance signal. A standard curve is generated by plotting the absorbance values against the logarithm of the standard concentrations. The concentration of unknown samples is determined by interpolating their absorbance values from the standard curve.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/ml) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0 |
| 50 | 1.523 | 1.517 | 1.520 | 82.2 |
| 100 | 1.234 | 1.246 | 1.240 | 67.0 |
| 250 | 0.815 | 0.825 | 0.820 | 44.3 |
| 500 | 0.501 | 0.499 | 0.500 | 27.0 |
| 1000 | 0.267 | 0.273 | 0.270 | 14.6 |
| 2500 | 0.125 | 0.123 | 0.124 | 6.7 |
| 5000 | 0.078 | 0.082 | 0.080 | 4.3 |
Assay Validation
The developed ELISA should be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
Table 2: Assay Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Precision | ||
| Intra-assay | Analyze replicates of QC samples (low, mid, high) in a single run. | %CV ≤ 15% |
| Inter-assay | Analyze replicates of QC samples on different days. | %CV ≤ 20% |
| Accuracy | Spike known amounts of analyte into the sample matrix and calculate recovery. | 80-120% recovery |
| Sensitivity | Determine the Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ). | LLOD: Mean of blank + 3*SDLLOQ: Lowest standard with acceptable precision and accuracy |
| Specificity | Test cross-reactivity with structurally related prostaglandins (e.g., PGE2, PGD2, PGF2α). | Minimal cross-reactivity with related compounds. |
| Linearity of Dilution | Serially dilute a high-concentration sample and determine if the measured concentration is linear. | R² ≥ 0.98 |
Conclusion
This application note provides a detailed framework for the development of a competitive ELISA for the specific and sensitive quantification of this compound. The successful implementation of this protocol will enable researchers to accurately measure this novel prostaglandin analog in various biological matrices, facilitating further investigation into its physiological and pathological significance. Adherence to the outlined validation procedures will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for 1a,1b-Dihomo prostaglandin E2 Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo prostaglandin (B15479496) E2 (dihomo-PGE2) is a C22 eicosanoid derived from the elongation of arachidonic acid to adrenic acid, which is then metabolized by cyclooxygenase (COX) enzymes. While structurally similar to the more extensively studied prostaglandin E2 (PGE2), dihomo-PGE2 is emerging as a significant lipid mediator in various physiological and pathophysiological processes, including cellular senescence.[1][2] Accurate quantification of dihomo-PGE2 in tissue samples is crucial for understanding its biological roles and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the sample preparation and analysis of 1a,1b-dihomo-PGE2 in tissue samples, primarily utilizing solid-phase extraction (SPE) for sample cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
Data Presentation
Currently, there is a limited amount of published quantitative data specifically for 1a,1b-dihomo prostaglandin E2 levels in various tissues. The following table is provided as a template for researchers to populate with their own experimental data.
| Tissue Type | Condition | 1a,1b-Dihomo PGE2 Concentration (pg/mg tissue) | Standard Deviation | n |
Experimental Protocols
I. Tissue Sample Preparation
This protocol outlines the steps for the extraction and purification of 1a,1b-dihomo-PGE2 from tissue samples.
Materials:
-
Tissue sample (frozen at -80°C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., glass homogenizer, bead beater)
-
2M HCl
-
Internal Standard (IS) (e.g., PGE2-d4)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297)
-
Formic acid
-
Nitrogen gas supply
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Centrifuge
Protocol:
-
Tissue Homogenization:
-
Thaw the frozen tissue sample on ice.
-
Weigh the tissue and rinse with ice-cold PBS to remove excess blood.[3]
-
Mince the tissue into small pieces.[3]
-
Add a known amount of internal standard (e.g., PGE2-d4) to the tissue.
-
Homogenize the tissue in an appropriate volume of ice-cold PBS or saline. For approximately 10 mg of tissue, 1 mL of saline can be used.[4]
-
-
Acidification and Protein Precipitation:
-
Acidify the tissue homogenate to a pH of approximately 3.5 by adding 2M HCl. This step is crucial for the efficient extraction of prostaglandins (B1171923).
-
Allow the sample to sit at 4°C for 15 minutes to facilitate protein precipitation.
-
Centrifuge the homogenate at 1000 x g for 15 minutes at 4°C to pellet the cellular debris.[3]
-
Carefully collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing it with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.
-
Load the Sample: Apply the acidified supernatant to the conditioned C18 cartridge.
-
Wash the Cartridge: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane to remove non-polar impurities.[5]
-
Elute the Analyte: Elute the 1a,1b-dihomo-PGE2 from the cartridge with 10 mL of ethyl acetate.[5]
-
-
Sample Concentration:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., methanol/water, 50:50 v/v) for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
This section provides a general framework for the LC-MS/MS analysis of 1a,1b-dihomo-PGE2. The specific parameters may need to be optimized for the instrument being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B will be required to elute the analyte. A starting point could be a 30-minute gradient from 20% to 95% B.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for 1a,1b-dihomo-PGE2 will need to be determined. As 1a,1b-dihomo-PGE2 has a molecular weight of 380.5 g/mol , the deprotonated molecule [M-H]- would be m/z 379.5. Fragmentation will likely involve losses of water and parts of the fatty acid side chains. For PGE2 (MW 352.47), a common transition is m/z 351.2 -> 271.2.[5] A similar fragmentation pattern can be expected for the dihomo analog.
-
Internal Standard MRM: Monitor the specific MRM transition for the deuterated internal standard (e.g., PGE2-d4, m/z 355.2 -> 275.2).[5]
Data Analysis:
-
Quantification is achieved by creating a standard curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
The concentration of 1a,1b-dihomo-PGE2 in the tissue sample is then calculated from this standard curve and normalized to the initial tissue weight.
Visualizations
Biosynthesis and Signaling Pathway of this compound
Caption: Biosynthesis of 1a,1b-Dihomo PGE2 and its putative signaling pathway.
Experimental Workflow for Tissue Analysis
Caption: Experimental workflow for the analysis of 1a,1b-Dihomo PGE2 in tissues.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eriba.umcg.nl [eriba.umcg.nl]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 1a,1b-Dihomo Prostaglandin E2 Production in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
RAW 264.7 macrophages are a valuable in vitro model for studying inflammatory responses and the biosynthesis of lipid mediators.[1][2] This document provides detailed protocols for utilizing this cell line to investigate the production of prostaglandins (B1171923), with a specific focus on 1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-dihomo-PGE2), a less-studied derivative of adrenic acid.[3] The inflammatory response is induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, which triggers a signaling cascade leading to the expression of cyclooxygenase-2 (COX-2) and subsequent prostanoid synthesis.[4][5][6][7] These application notes will guide researchers through cell culture, experimental setup, and analytical methods to quantify 1a,1b-dihomo-PGE2 production.
Signaling Pathway of LPS-Induced Prostaglandin Synthesis
The stimulation of RAW 264.7 macrophages with LPS initiates a signaling cascade that culminates in the production of prostaglandins. This process is primarily mediated by the activation of Toll-like receptor 4 (TLR4).[7] This activation triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway (p38 and ERK), leading to the activation of transcription factors like NF-κB.[7][8] These transcription factors then drive the expression of inducible inflammatory enzymes, most notably cyclooxygenase-2 (COX-2).[7][9] COX-2 is the rate-limiting enzyme that converts arachidonic acid (AA) into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2).[9][10] The synthesis of 1a,1b-dihomo-PGE2 is thought to follow a similar pathway, originating from the elongation of arachidonic acid to adrenic acid, which is then metabolized by COX and PGE synthase.
Experimental Protocols
Culture of RAW 264.7 Macrophages
This protocol details the standard procedure for maintaining and subculturing RAW 264.7 cells to ensure their health and suitability for experiments.
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)[11]
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose[1][2]
-
Fetal Bovine Serum (FBS), heat-inactivated[12]
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)[12]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper[2]
-
Culture flasks (T-75)
-
6-well or 24-well plates for experiments
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.
-
Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath.[1] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Cell Seeding: Transfer the resuspended cells into a T-75 culture flask with 15 mL of complete growth medium. The recommended seeding density is 5.0 x 10⁴ to 7.5 x 10⁴ viable cells/cm².
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Maintenance: Change the culture medium every 2-3 days.[2][13] Monitor cell morphology; healthy, unactivated RAW 264.7 cells should appear round.[1][14]
-
Subculturing: When cells reach 80-90% confluency, they should be passaged.[1] To detach the adherent cells, first wash with PBS. Then, use a cell scraper to gently detach the cells in a minimal volume of fresh medium, as trypsin can be harsh on this cell line.[2] Alternatively, a brief incubation with Trypsin-EDTA can be used. Split the cells at a ratio of 1:2 or 1:3.[1] It is recommended to use cells with a low passage number (ideally below 20) for experiments to ensure consistency.[11]
Induction of Inflammatory Response with LPS
This protocol describes how to stimulate RAW 264.7 cells with LPS to induce the production of prostaglandins.
Materials:
-
Cultured RAW 264.7 cells in 6-well or 24-well plates
-
Lipopolysaccharide (LPS) from E. coli or Salmonella
-
Serum-free DMEM
-
Complete growth medium
Procedure:
-
Cell Plating: Seed RAW 264.7 cells into 6-well or 24-well plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.[5]
-
Starvation (Optional but Recommended): To reduce basal levels of prostaglandin production, replace the complete growth medium with serum-free DMEM and incubate for 2-4 hours before stimulation.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or culture medium. Dilute the LPS stock to the desired final concentration in the culture medium. Typical concentrations range from 10 ng/mL to 1 µg/mL.[5][14][15][16]
-
Treatment: Remove the medium from the cells and replace it with the LPS-containing medium. Include a vehicle control group (medium without LPS).
-
Incubation: Incubate the cells for a specified period, typically 12-24 hours, to allow for the expression of COX-2 and the synthesis and release of prostaglandins into the supernatant.[5][12]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant, avoiding disturbance of the cell monolayer. Centrifuge the supernatant at 1,000 x g for 15 minutes to remove any cells or debris.[5] The clarified supernatant can be stored at -80°C until analysis.
Quantification of 1a,1b-Dihomo Prostaglandin E2
The concentration of 1a,1b-dihomo-PGE2 in the cell culture supernatant can be determined using a competitive enzyme immunoassay (EIA) or ELISA.
Materials:
-
1a,1b-dihomo-PGE2 EIA or ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific EIA or ELISA kit.
-
Sample Preparation: Thaw the collected supernatants on ice. Depending on the expected concentration, samples may need to be diluted with the assay buffer provided in the kit.
-
Assay Performance: The general principle of a competitive EIA involves the competition between the 1a,1b-dihomo-PGE2 in the sample and a fixed amount of labeled 1a,1b-dihomo-PGE2 for a limited number of antibody binding sites.[17]
-
Standard Curve: Prepare a standard curve using the provided 1a,1b-dihomo-PGE2 standards.
-
Measurement: After the incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader at the recommended wavelength (e.g., 405 nm).[17] The intensity of the color is inversely proportional to the concentration of 1a,1b-dihomo-PGE2 in the sample.[17]
-
Data Analysis: Calculate the concentration of 1a,1b-dihomo-PGE2 in the samples by interpolating from the standard curve. Remember to account for any dilution factors.
Experimental Workflow Diagram
Data Presentation
The quantitative data obtained from the experiments should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Effect of LPS Concentration on 1a,1b-Dihomo PGE2 Production
| LPS Concentration | 1a,1b-Dihomo PGE2 (pg/mL) ± SD | Fold Change vs. Control |
| Control (0 ng/mL) | [Insert Value] | 1.0 |
| 10 ng/mL | [Insert Value] | [Insert Value] |
| 100 ng/mL | [Insert Value] | [Insert Value] |
| 1000 ng/mL | [Insert Value] | [Insert Value] |
Table 2: Time-Course of 1a,1b-Dihomo PGE2 Production with LPS Stimulation (e.g., 100 ng/mL)
| Time (hours) | 1a,1b-Dihomo PGE2 (pg/mL) ± SD |
| 0 | [Insert Value] |
| 6 | [Insert Value] |
| 12 | [Insert Value] |
| 24 | [Insert Value] |
Table 3: Effect of a Test Compound on LPS-Induced 1a,1b-Dihomo PGE2 Production
| Treatment | 1a,1b-Dihomo PGE2 (pg/mL) ± SD | % Inhibition |
| Control | [Insert Value] | - |
| LPS (100 ng/mL) | [Insert Value] | 0% |
| LPS + Compound X (Conc. 1) | [Insert Value] | [Insert Value] |
| LPS + Compound X (Conc. 2) | [Insert Value] | [Insert Value] |
| LPS + Compound X (Conc. 3) | [Insert Value] | [Insert Value] |
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for investigating the production of this compound in RAW 264.7 macrophages. By following these detailed methodologies, researchers can effectively explore the inflammatory pathways leading to the synthesis of this and other prostaglandins, and evaluate the efficacy of potential anti-inflammatory agents. The use of standardized protocols and clear data presentation will contribute to robust and reproducible findings in the fields of inflammation research and drug development.
References
- 1. rwdstco.com [rwdstco.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. This compound | TargetMol [targetmol.com]
- 4. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 induction in macrophages is modulated by docosahexaenoic acid via interactions with free fatty acid receptor 4 (FFA4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 Inhibition Reduces Autophagy of Macrophages Enhancing Extraintestinal Pathogenic Escherichia coli Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 9. Macrophage Cyclooxygenase-2 Protects Against Development of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. mdpi.com [mdpi.com]
- 13. bowdish.ca [bowdish.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing the Biological Activity of 1a,1b-Dihomo Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2) is a less-studied derivative of prostaglandin E2 (PGE2), a well-known lipid mediator involved in a myriad of physiological and pathological processes.[1][2][3] Emerging research has identified 1a,1b-Dihomo PGE2 as being elevated in senescent cells, suggesting a role in cellular aging and related pathologies.[4][5][6] These application notes provide detailed protocols for in vitro assays to characterize the biological activity of 1a,1b-Dihomo PGE2, aiding in the elucidation of its functional roles and therapeutic potential. The methodologies described are based on established assays for prostaglandins (B1171923) and can be adapted for this specific dihomo-variant.
Signaling Pathways
Prostaglandin E2 exerts its effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[7][8][9][10] These receptors are coupled to different intracellular signaling pathways, leading to diverse cellular responses. It is hypothesized that 1a,1b-Dihomo PGE2 acts through the same or similar receptors.
Diagram 1: Hypothesized Signaling Pathways of 1a,1b-Dihomo Prostaglandin E2
Caption: Overview of the potential signaling cascades initiated by 1a,1b-Dihomo PGE2 binding to EP receptors.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of 1a,1b-Dihomo PGE2 for the different EP receptor subtypes.
Application Note:
This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., [³H]-PGE2) to determine the binding affinity (Ki) of 1a,1b-Dihomo PGE2. The assay is performed using cell membranes prepared from cells overexpressing a specific human EP receptor subtype.
Experimental Protocol:
Diagram 2: Workflow for Receptor Binding Assay
Caption: Step-by-step workflow for the competitive receptor binding assay.
Materials:
-
Cells stably expressing a human EP receptor subtype (e.g., HEK293-EP1, -EP2, -EP3, or -EP4)
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
[³H]-PGE2 (radiolabeled ligand)
-
Unlabeled PGE2 (for positive control)
-
This compound
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (20-50 µg protein), a fixed concentration of [³H]-PGE2 (e.g., 1-5 nM), and varying concentrations of 1a,1b-Dihomo PGE2 or unlabeled PGE2.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |
| PGE2 (Reference) | ~2.5 | ~3.0 | ~0.5 | ~1.0 |
| 1a,1b-Dihomo PGE2 | Value | Value | Value | Value |
Note: The provided Ki values for PGE2 are approximate and may vary between studies. Values for 1a,1b-Dihomo PGE2 need to be experimentally determined.
Second Messenger Assays (cAMP)
EP2 and EP4 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). EP3 is often coupled to Gi, which inhibits adenylyl cyclase.[8][9][10] Measuring changes in intracellular cAMP levels is a functional measure of receptor activation.
Application Note:
This protocol outlines a method to measure intracellular cAMP levels in response to 1a,1b-Dihomo PGE2 stimulation using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Protocol:
Diagram 3: Workflow for cAMP Assay
Caption: A streamlined workflow for quantifying intracellular cAMP levels.
Materials:
-
Cells expressing EP2 or EP4 receptors
-
Cell culture reagents
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Forskolin (positive control for cAMP production)
-
cAMP assay kit (ELISA or TR-FRET based)
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate and grow to near confluency.
-
-
Cell Stimulation:
-
Replace the culture medium with stimulation buffer and incubate for 15-30 minutes.
-
Add varying concentrations of 1a,1b-Dihomo PGE2 or controls.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 1a,1b-Dihomo PGE2 concentration.
-
Determine the EC50 value (concentration that produces 50% of the maximal response).
-
Data Presentation:
| Compound | EP2 EC50 (nM) | EP4 EC50 (nM) |
| PGE2 (Reference) | ~5.0 | ~0.5 |
| 1a,1b-Dihomo PGE2 | Value | Value |
Note: The provided EC50 values for PGE2 are approximate. Values for 1a,1b-Dihomo PGE2 need to be experimentally determined.
Cell Proliferation Assays
PGE2 is known to influence cell proliferation in various cell types.[7] Assessing the effect of 1a,1b-Dihomo PGE2 on cell proliferation can provide insights into its biological function.
Application Note:
This protocol describes a method to measure cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
Experimental Protocol:
Materials:
-
Target cell line (e.g., cancer cell line, fibroblasts)
-
Cell culture reagents
-
This compound
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing varying concentrations of 1a,1b-Dihomo PGE2.
-
Incubate for 24-72 hours.
-
-
Proliferation Measurement:
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the concentration of 1a,1b-Dihomo PGE2.
-
Determine the effect on cell proliferation (stimulation or inhibition) and calculate the EC50 or IC50 if applicable.
-
Data Presentation:
| Compound | Cell Line | Effect on Proliferation | EC50/IC50 (nM) |
| 1a,1b-Dihomo PGE2 | e.g., HT-29 | Stimulation/Inhibition | Value |
| 1a,1b-Dihomo PGE2 | e.g., A549 | Stimulation/Inhibition | Value |
Cytokine Production Assays
PGE2 is a key modulator of inflammation and can influence the production of various cytokines.[11][12][13] Measuring cytokine release from immune cells or other cell types in response to 1a,1b-Dihomo PGE2 can reveal its immunomodulatory properties.
Application Note:
This protocol details the measurement of cytokine (e.g., IL-6, TNF-α, IL-10) production from cultured cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), using ELISA.
Experimental Protocol:
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages, primary human PBMCs)
-
Cell culture reagents
-
Lipopolysaccharide (LPS) or other stimuli to induce cytokine production
-
This compound
-
ELISA kits for specific cytokines
Procedure:
-
Cell Culture and Stimulation:
-
Plate the cells and allow them to adhere or rest.
-
Pre-treat the cells with varying concentrations of 1a,1b-Dihomo PGE2 for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., LPS for macrophages).
-
Incubate for 12-24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cytokine concentration against the concentration of 1a,1b-Dihomo PGE2.
-
Determine the modulatory effect (enhancement or suppression) and calculate the IC50 or EC50.
-
Data Presentation:
| Compound | Cell Type | Cytokine | Effect | IC50/EC50 (nM) |
| 1a,1b-Dihomo PGE2 | e.g., Macrophages | IL-6 | Enhancement/Suppression | Value |
| 1a,1b-Dihomo PGE2 | e.g., Macrophages | TNF-α | Enhancement/Suppression | Value |
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound's biological activity. By systematically evaluating its receptor binding profile, impact on second messenger signaling, and effects on cellular functions like proliferation and cytokine production, researchers can gain a comprehensive understanding of this novel lipid mediator. This knowledge will be instrumental in defining its physiological and pathological roles and exploring its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eriba.umcg.nl [eriba.umcg.nl]
- 7. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 inhibits production of Th1 lymphokines but not of Th2 lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine-induced prostaglandin E2 synthesis and cyclooxygenase-2 activity are regulated both by a nitric oxide-dependent and -independent mechanism in rat osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stimulating 1a,1b-Dihomo Prostaglandin E2 Release from Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo prostaglandin (B15479496) E2 (dihomo-PGE2) is a rare, biologically active lipid mediator derived from the elongation of arachidonic acid to adrenic acid, which is subsequently metabolized by cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes. Emerging research has identified dihomo-PGE2 as a component of the senescence-associated secretory phenotype (SASP), suggesting its involvement in cellular aging, inflammation, and related pathologies.[1][2] These protocols provide detailed methodologies for stimulating and quantifying the release of 1a,1b-dihomo-PGE2 from two distinct cell culture models: stimulated macrophages and senescent fibroblasts.
Signaling Pathway for 1a,1b-Dihomo Prostaglandin E2 Synthesis
The synthesis of 1a,1b-dihomo-PGE2 is a multi-step enzymatic process that begins with the elongation of arachidonic acid. This pathway is active in specific cell types under particular stimulatory conditions.
Caption: Biosynthetic pathway of this compound.
Protocol 1: Stimulation of 1a,1b-Dihomo-PGE2 Release from RAW 264.7 Macrophages
This protocol details the stimulation of the murine macrophage cell line RAW 264.7 with endotoxin (B1171834) (lipopolysaccharide, LPS) and arachidonic acid to induce the release of 1a,1b-dihomo-PGE2.[1][3]
Materials
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate (B1213749) (e.g., Gibco™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Arachidonic acid (Cayman Chemical)
-
Ethanol (B145695) (for dissolving arachidonic acid)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scrapers
-
6-well tissue culture plates
-
Sterile conical tubes and microcentrifuge tubes
Experimental Workflow
Caption: Experimental workflow for dihomo-PGE2 release from RAW 264.7 cells.
Step-by-Step Protocol
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells into 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Stimulation:
-
Prepare a stock solution of LPS in sterile PBS (e.g., 1 mg/mL) and arachidonic acid in ethanol (e.g., 10 mM).
-
On the day of the experiment, prepare the stimulation medium by diluting LPS to a final concentration of 100 ng/mL and arachidonic acid to 25 µM in serum-free DMEM.[4][5][6] A vehicle control with ethanol should also be prepared.
-
Gently aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add 2 mL of the stimulation medium or control medium to each well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the incubation period, collect the conditioned medium from each well into sterile microcentrifuge tubes.
-
Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet any detached cells and debris.
-
Carefully transfer the supernatant to new, clean tubes and store immediately at -80°C until analysis.
-
-
Quantification by LC-MS/MS:
Data Presentation
| Treatment Group | LPS (ng/mL) | Arachidonic Acid (µM) | Mean 1a,1b-Dihomo PGE2 (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | 0 | (Value) | (Value) |
| LPS Only | 100 | 0 | (Value) | (Value) |
| AA Only | 0 | 25 | (Value) | (Value) |
| LPS + AA | 100 | 25 | (Value) | (Value) |
Protocol 2: Induction and Measurement of 1a,1b-Dihomo-PGE2 from Senescent IMR-90 Fibroblasts
This protocol describes the induction of cellular senescence in the human lung fibroblast cell line IMR-90, followed by the collection of conditioned media to measure the release of 1a,1b-dihomo-PGE2 as a component of the SASP.[2][9]
Materials
-
IMR-90 cells (ATCC® CCL-186™)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile PBS
-
Ionizing radiation source (X-ray or gamma)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit (e.g., Cell Signaling Technology)
-
Sterile conical tubes and microcentrifuge tubes
Experimental Workflow
Caption: Workflow for senescence induction and dihomo-PGE2 measurement.
Step-by-Step Protocol
-
Cell Culture:
-
Culture IMR-90 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Use early passage cells (<30 population doublings) for senescence induction experiments.
-
-
Induction of Senescence by Ionizing Radiation:
-
Seed IMR-90 cells in appropriate culture dishes (e.g., 10 cm dish).
-
When cells reach approximately 60% confluency, aspirate the medium and cover the cells with a thin layer of sterile PBS.
-
Expose the cells to a single dose of 10 Gy of ionizing radiation.[1][10]
-
Immediately after irradiation, replace the PBS with fresh complete culture medium.
-
Culture the cells for 7-10 days, changing the medium every 2-3 days. Observe for morphological changes characteristic of senescence, such as enlarged and flattened cell shape.
-
-
Confirmation of Senescence:
-
After 7-10 days, confirm the senescent phenotype by staining for SA-β-gal activity according to the manufacturer's protocol. A parallel plate of non-irradiated, proliferating cells should be used as a control.
-
-
Conditioned Media Collection:
-
Once senescence is confirmed, gently wash the senescent (and control) cells twice with sterile PBS.
-
Add a defined volume of serum-free DMEM to the cells.
-
Incubate for 24 hours to allow for the accumulation of secreted factors.
-
Collect the conditioned medium and process as described in Protocol 1, Step 4.
-
-
Quantification:
-
Analyze the collected supernatants for 1a,1b-dihomo-PGE2 concentration using a validated LC-MS/MS method.
-
Data Presentation
| Cell State | Radiation Dose (Gy) | Mean 1a,1b-Dihomo PGE2 (pg/mL per 10^6 cells) | Standard Deviation |
| Proliferating Control | 0 | (Value) | (Value) |
| Senescent | 10 | (Value) | (Value) |
Concluding Remarks
These protocols provide a framework for stimulating and quantifying the release of 1a,1b-dihomo-PGE2 from relevant cell culture models. Researchers can adapt these methods to investigate the role of this lipid mediator in various biological processes and to screen for potential therapeutic agents that modulate its production. Accurate quantification by LC-MS/MS is critical due to the low abundance of this specific prostaglandin analog. For all experiments, appropriate controls are essential for the valid interpretation of results.
References
- 1. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 2. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring 1a,1b-Dihomo Prostaglandin E2 in Cell Culture Supernatants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo Prostaglandin (B15479496) E2 (1a,1b-dihomo-PGE2) is a polyunsaturated fatty acid derived from the elongation of arachidonic acid (AA) to adrenic acid (AdA), which is subsequently metabolized by cyclooxygenase (COX) and PGE synthase.[1][2] This less common prostaglandin has been identified in the conditioned media of RAW 264.7 macrophages stimulated with endotoxin (B1171834) and AA.[1][2][3] Recent studies have also shown its increased presence, along with other dihomo-prostaglandins, in senescent cells, suggesting a role in the senescence-associated secretory phenotype (SASP).[4] The measurement of 1a,1b-dihomo-PGE2 in cell culture supernatants is crucial for understanding its physiological and pathological roles, particularly in inflammation, cellular senescence, and cancer.[4][5]
This document provides detailed application notes and a generalized protocol for the quantification of 1a,1b-dihomo-PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA), a common and sensitive method for such measurements.
Signaling Pathway
The biosynthesis of 1a,1b-dihomo-PGE2 begins with the elongation of arachidonic acid to adrenic acid. Adrenic acid is then converted by cyclooxygenase (COX) enzymes into an unstable intermediate, which is further metabolized by prostaglandin E synthase (PGES) to produce 1a,1b-dihomo-PGE2.[1][2] This pathway is analogous to the synthesis of PGE2 from arachidonic acid.[6]
Experimental Protocols
Principle of the Assay
The measurement of 1a,1b-dihomo-PGE2 is typically achieved using a competitive enzyme immunoassay (EIA) or ELISA.[6] In this assay, 1a,1b-dihomo-PGE2 in the sample competes with a fixed amount of enzyme-labeled 1a,1b-dihomo-PGE2 (e.g., conjugated to horseradish peroxidase - HRP, or alkaline phosphatase - AP) for a limited number of binding sites on a specific monoclonal antibody coated on a microplate.[6] After an incubation period, the unbound components are washed away. A substrate solution is then added, and the enzyme activity is measured by color development. The intensity of the color is inversely proportional to the concentration of 1a,1b-dihomo-PGE2 in the sample.[6]
Sample Collection and Preparation
-
Cell Culture: Plate cells at a desired density and culture under appropriate conditions. Stimulate the cells with the desired agents (e.g., lipopolysaccharide) to induce the production of prostaglandins.[7]
-
Supernatant Collection: Collect the cell culture supernatant at the desired time points.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 20 minutes to remove cells and debris.[8][9]
-
Inhibitor Addition: To prevent enzymatic degradation of prostaglandins, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin, to the samples at a final concentration of approximately 10 µg/mL before storage.[6]
-
Storage: Assay the samples immediately or aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.[8][9]
-
Dilution: Samples may require dilution with the provided assay buffer to fall within the dynamic range of the standard curve.[6] Cell culture supernatant samples often require a dilution (e.g., a 3-fold dilution is suggested for some PGE2 assays).
Generalized ELISA Protocol
This protocol is a generalized representation based on commercially available PGE2 ELISA kits and should be adapted for the specific 1a,1b-dihomo-PGE2 assay kit being used.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific kit manual. Bring all components to room temperature before use.[9]
-
Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.[8]
-
Competitive Binding:
-
Sequential Method: Add 50 µL of the primary antibody solution to each well (except non-specific binding wells). Incubate for a specified time (e.g., 1 hour at 37°C or overnight at 4°C for higher sensitivity).[8] Then, add 50 µL of the enzyme-conjugated 1a,1b-dihomo-PGE2.
-
Direct Competitive Method: Add 50 µL of the enzyme-conjugated 1a,1b-dihomo-PGE2 and 50 µL of the antibody solution simultaneously or in quick succession.[9][10]
-
-
Incubation: Cover the plate and incubate for the recommended time and temperature (e.g., 1-2 hours at 37°C or room temperature).[8][9][11]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.[8][9]
-
Substrate Addition: Add 90-200 µL of the substrate solution to each well.[8][11]
-
Incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light, to allow for color development.[8][9][10]
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will typically change from blue to yellow.[8][9]
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (commonly 450 nm) using a microplate reader.[6]
Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of 1a,1b-dihomo-PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the determined concentration by the dilution factor to obtain the final concentration in the original sample.
Experimental Workflow Diagram
Data Presentation
The quantitative data from the ELISA should be summarized in a clear and structured table for easy comparison.
| Sample ID | Absorbance (450 nm) | Calculated Concentration (pg/mL) | Dilution Factor | Final Concentration (pg/mL) |
| Standard 1 | 0.215 | 2000 | N/A | 2000 |
| Standard 2 | 0.350 | 1000 | N/A | 1000 |
| Standard 3 | 0.680 | 500 | N/A | 500 |
| Standard 4 | 1.150 | 250 | N/A | 250 |
| Standard 5 | 1.850 | 125 | N/A | 125 |
| Blank | 2.500 | 0 | N/A | 0 |
| Control 1 | 0.850 | 400 | 3 | 1200 |
| Control 2 | 0.865 | 390 | 3 | 1170 |
| Sample A1 | 1.050 | 280 | 3 | 840 |
| Sample A2 | 1.075 | 275 | 3 | 825 |
| Sample B1 | 0.550 | 650 | 3 | 1950 |
| Sample B2 | 0.565 | 640 | 3 | 1920 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Assay Performance Characteristics
While specific performance data for a 1a,1b-dihomo-PGE2 assay is not widely published, the following table presents typical characteristics of a commercially available PGE2 ELISA kit, which can serve as a benchmark.
| Parameter | Typical Value |
| Assay Range | 39.0 - 2,500 pg/mL[12] |
| Sensitivity | 18.75 - 41.4 pg/mL[10][12] |
| Sample Type | Cell Culture Supernatants, Serum, Plasma, Urine[12] |
| Assay Time | 2.5 - 4 hours[6][12] |
| Precision (Intra-Assay) | < 10% Coefficient of Variation[10] |
Conclusion
The measurement of 1a,1b-dihomo-PGE2 in cell culture supernatants provides valuable insights into its role in various biological processes. The use of a specific and sensitive competitive ELISA is a robust method for this purpose. Careful sample preparation and adherence to a validated protocol are essential for obtaining accurate and reproducible results. The information and protocols provided in this document serve as a comprehensive guide for researchers initiating studies on this important lipid mediator.
References
- 1. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 regulates senescence and post-senescence neoplastic escape in primary human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Measurement of Prostaglandin E2 (PGE2) Generation [bio-protocol.org]
- 8. cloud-clone.com [cloud-clone.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rndsystems.com [rndsystems.com]
Application Notes and Protocols for 1a,1b-Dihomo Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo Prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2) is a polyunsaturated fatty acid and a derivative of adrenic acid. It is produced through the cyclooxygenase (COX) pathway and has been identified in various biological contexts, including in macrophages stimulated with endotoxin (B1171834) and arachidonic acid. As a less-studied analog of the well-characterized Prostaglandin E2 (PGE2), understanding its stability and proper storage conditions is crucial for accurate and reproducible experimental results in research and drug development.
These application notes provide detailed guidelines on the storage and stability of 1a,1b-Dihomo PGE2 samples, based on available data for the compound and its close structural analog, PGE2. The protocols outlined below are intended to ensure the integrity of 1a,1b-Dihomo PGE2 samples for various downstream applications.
Storage and Stability
While specific, comprehensive stability studies for 1a,1b-Dihomo Prostaglandin E2 are not widely published, general recommendations for prostaglandins (B1171923) and specific data for PGE2 provide a strong basis for its handling and storage. Prostaglandins are known to be sensitive to temperature, pH, and solvent conditions.
Recommended Storage Conditions:
Based on supplier recommendations, this compound should be stored as follows:
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
Key Considerations for Stability:
-
Solvent Selection: For preparing stock solutions, anhydrous organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide are recommended. It is crucial to use high-purity solvents to avoid degradation.
-
Aqueous Solutions: Prostaglandins, including PGE2, exhibit limited stability in aqueous solutions. The stability is highly pH-dependent. Acidic (pH ≤ 3) and basic (pH ≥ 10) conditions can lead to rapid degradation[2]. If aqueous buffers are necessary for experimental procedures, they should be prepared fresh, and the prostaglandin should be added immediately before use.
-
Freeze-Thaw Cycles: To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
-
Light and Air Exposure: Protect samples from light and exposure to air (oxygen) to minimize oxidative degradation. Store solutions in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen).
Quantitative Stability Data for Prostaglandin E2 (as an analog):
The following table summarizes the stability of PGE2 in aqueous solutions at 25°C, highlighting the significant impact of pH on its degradation rate. This data can be used as a conservative estimate for the stability of 1a,1b-Dihomo PGE2 in similar conditions.
| pH | Time for 10% Loss of Potency (Hours) |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
Data adapted from Sigma-Aldrich product information for Prostaglandin E2.[3]
Prostaglandin E2 Signaling Pathway
This compound is expected to elicit its biological effects through pathways similar to those of PGE2. PGE2 signals through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[4][5][6] The activation of these receptors triggers distinct downstream signaling cascades, leading to a wide range of cellular responses.
Caption: Prostaglandin E2 Receptor Signaling Pathways.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid 1a,1b-Dihomo PGE2 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube or directly in the storage vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -80°C.
Protocol 2: Stability Testing of this compound using LC-MS/MS
This protocol provides a framework for assessing the stability of 1a,1b-Dihomo PGE2 under various conditions. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and specificity.[7][8][9]
Experimental Workflow Diagram:
Caption: Workflow for Stability Testing of 1a,1b-Dihomo PGE2.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1a,1b-Dihomo PGE2 in a stable solvent (e.g., ethanol) as described in Protocol 1.
-
Prepare a series of test solutions by diluting the stock solution into different matrices (e.g., various buffers at different pH values, cell culture media, or different solvents).
-
Divide each test solution into multiple aliquots for analysis at different time points.
-
-
Incubation:
-
Store the aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature, 37°C).
-
Protect samples from light.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each test condition for immediate analysis or store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Optimize the multiple reaction monitoring (MRM) transitions for 1a,1b-Dihomo PGE2 and an appropriate internal standard (e.g., a deuterated analog). The deprotonated molecule [M-H]⁻ would be the precursor ion.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of 1a,1b-Dihomo PGE2 in each sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Plot the concentration of 1a,1b-Dihomo PGE2 versus time for each condition to determine the degradation kinetics and calculate the half-life.
-
Disclaimer
The stability data and protocols provided are based on general knowledge of prostaglandins and published data for the closely related compound, Prostaglandin E2. It is highly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions to ensure the accuracy and validity of their results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 1a,1b-Dihomo Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo prostaglandin (B15479496) E2 (dihomo-PGE2) is a rare, polyunsaturated fatty acid derived from adrenic acid through the action of cyclooxygenase (COX) and PGE synthase.[1][2][3] Unlike its well-studied analogue, prostaglandin E2 (PGE2), the in vivo functions of dihomo-PGE2 are not well characterized. Emerging evidence suggests its involvement in cellular senescence and inflammation, making it a novel target for research in aging, chronic inflammatory diseases, and oncology.[4]
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to elucidate the biological roles of 1a,1b-dihomo-PGE2. Given the limited direct research on this specific molecule, the following protocols are based on established methods for studying other prostaglandins (B1171923), particularly PGE2, and are adapted to the known context of dihomo-PGE2's origins and associations.
Proposed In Vivo Experimental Models
The selection of an appropriate animal model is critical for studying the effects of 1a,1b-dihomo-PGE2. Based on its association with inflammation and cellular senescence, the following models are proposed.
Models of Acute and Chronic Inflammation
PGE2 is a key mediator of inflammation, and it is plausible that dihomo-PGE2 shares or modulates these effects.[5]
-
Carrageenan-Induced Paw Edema (Acute Inflammation): This is a well-established and reproducible model for screening anti-inflammatory compounds. The model is sensitive to COX inhibitors and suitable for assessing NSAID-like activity.[6]
-
Collagen Antibody-Induced Arthritis (CAIA) (Chronic Inflammation): This model bypasses the adaptive immune response required in traditional collagen-induced arthritis, focusing on the inflammatory phase where prostaglandins play a significant role. It is useful for studying neutrophil-mediated inflammation.[7]
-
Adjuvant-Induced Arthritis (AIA) (Chronic Inflammation): This model involves immunization with an adjuvant, leading to a robust and sustained inflammatory response in the joints, providing a platform to study the long-term effects of dihomo-PGE2.[8][9]
Models of Cellular Senescence and Aging
Dihomo-prostaglandins have been identified as biomarkers associated with cellular senescence.[4] Therefore, models of aging and induced senescence are highly relevant.
-
Naturally Aged Mice: Using aged mice (e.g., 18-24 months) allows for the study of dihomo-PGE2 in the context of a natural accumulation of senescent cells.[10]
-
Chemotherapy-Induced Senescence: Treatment of mice with chemotherapeutic agents like doxorubicin (B1662922) can induce widespread cellular senescence, providing a model to investigate the role of dihomo-PGE2 in the senescence-associated secretory phenotype (SASP).[11]
-
Genetically Modified Progeroid Mouse Models: Mouse models with genetic modifications that accelerate aging (e.g., Ercc1-/Δ mice) exhibit an early accumulation of senescent cells and associated pathologies, offering a controlled system to study senescence-related lipid mediators.[10]
Experimental Protocols
The following are detailed protocols for the proposed in vivo models. These should be considered as a starting point and may require optimization.
Protocol 1: Carrageenan-Induced Paw Edema in Rats or Mice
Objective: To evaluate the pro- or anti-inflammatory effects of 1a,1b-dihomo-PGE2 in an acute inflammation model.
Materials:
-
1a,1b-Dihomo Prostaglandin E2
-
Vehicle (e.g., 5% DMSO + 30% PEG300 in saline)[1]
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
Pletysmometer
-
Calipers
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
1a,1b-Dihomo-PGE2 (multiple doses, e.g., 0.1, 1, 10 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer 1a,1b-dihomo-PGE2 or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL (rats) or 0.05 mL (mice) of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Tissue Collection (Optional): At the end of the experiment, euthanize animals and collect paw tissue for histopathological analysis or measurement of inflammatory mediators (e.g., cytokines, other prostaglandins) via LC-MS/MS or ELISA.
Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) in Mice
Objective: To assess the effect of 1a,1b-dihomo-PGE2 on chronic, antibody-mediated arthritis.
Materials:
-
This compound
-
Vehicle
-
ArthritoMab™ Antibody Cocktail (or similar)
-
Lipopolysaccharide (LPS)
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Arthritis Induction: On day 0, administer the collagen antibody cocktail intravenously (i.v.). On day 3, administer LPS (25-50 µg) i.p. to synchronize and enhance the inflammatory response.[7]
-
Treatment: Begin administration of 1a,1b-dihomo-PGE2 or vehicle on day 3 and continue daily until the end of the study (typically day 10-14).
-
Clinical Scoring: Monitor mice daily for signs of arthritis, scoring each paw based on a scale of 0-4 for erythema and swelling.
-
Paw Thickness Measurement: Measure the thickness of the ankle joints daily using calipers.
-
Endpoint Analysis: At the termination of the experiment, collect blood for serum cytokine analysis and hind paws for histopathology (to assess inflammation, pannus formation, and bone erosion) and lipidomic analysis by LC-MS/MS to measure prostanoid levels in the joint.[7]
Protocol 3: Analysis in a Model of Cellular Senescence
Objective: To determine the effect of 1a,1b-dihomo-PGE2 on the senescent cell burden and the SASP in aged mice.
Materials:
-
This compound
-
Vehicle
-
Aged C57BL/6 mice (20-24 months old)
-
SA-β-gal staining kit
-
Reagents for qPCR (for SASP and senescence markers like p16Ink4a, p21Cip1)
Procedure:
-
Treatment: Administer 1a,1b-dihomo-PGE2 or vehicle to aged mice for a specified period (e.g., 4-6 weeks).
-
Functional Assessment (Optional): Perform functional tests relevant to aging, such as grip strength or treadmill endurance, before and after the treatment period.
-
Sample Collection: At the end of the study, euthanize mice and collect various tissues (e.g., liver, kidney, fat, skin).
-
Senescence Marker Analysis:
-
SA-β-gal Staining: Perform senescence-associated β-galactosidase staining on frozen tissue sections to quantify senescent cell burden.
-
qPCR: Analyze the expression of senescence markers (e.g., Cdkn2a (p16), Cdkn1a (p21)) and SASP factors (e.g., Il6, Il1b, Mmp3) in tissue homogenates.
-
-
Lipidomic Analysis: Use LC-MS/MS to profile prostaglandins and other oxylipins in plasma and tissues to see how exogenous dihomo-PGE2 administration affects the overall lipid mediator landscape.[4]
Quantitative Data Presentation
All quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of 1a,1b-Dihomo-PGE2 on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0% | |
| Dihomo-PGE2 | 0.1 | ||
| Dihomo-PGE2 | 1.0 | ||
| Dihomo-PGE2 | 10.0 | ||
| Indomethacin | 10.0 |
Table 2: Clinical Score in CAIA Model Following Dihomo-PGE2 Treatment
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score on Day 10 (± SEM) |
| Vehicle Control | - | |
| Dihomo-PGE2 | 1.0 | |
| Dihomo-PGE2 | 10.0 |
Table 3: Senescence and SASP Marker Expression in Aged Mice
| Treatment Group | Tissue | p16Ink4a (Fold Change vs. Vehicle) | IL-6 (Fold Change vs. Vehicle) |
| Vehicle Control | Liver | 1.0 | 1.0 |
| Dihomo-PGE2 (10 mg/kg) | Liver | ||
| Vehicle Control | Adipose | 1.0 | 1.0 |
| Dihomo-PGE2 (10 mg/kg) | Adipose |
Analytical Methods
Quantification of 1a,1b-Dihomo-PGE2 in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for sensitive and specific quantification of prostaglandins.[6][12][13]
Protocol Outline:
-
Sample Collection: Collect blood into tubes containing an anticoagulant and a COX inhibitor (e.g., indomethacin) to prevent ex vivo synthesis. Immediately centrifuge to obtain plasma and store at -80°C. For tissues, snap-freeze in liquid nitrogen upon collection.
-
Internal Standard: Spike samples with a deuterated internal standard (e.g., d4-PGE2, if a specific dihomo-PGE2 standard is unavailable, though this requires careful validation) to correct for extraction losses.[6]
-
Solid Phase Extraction (SPE): Homogenize tissues and extract lipids from plasma or tissue homogenates using SPE cartridges (e.g., C18) to concentrate the analyte and remove interfering substances.
-
LC Separation: Use a reverse-phase C18 column to chromatographically separate 1a,1b-dihomo-PGE2 from other isomers and lipids. A gradient elution with solvents like acetonitrile (B52724) and water with 0.1% formic acid is typical.[13]
-
MS/MS Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 1a,1b-dihomo-PGE2 will need to be determined using a pure standard.
Table 4: Example LC-MS/MS Parameters (Hypothetical for Dihomo-PGE2)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1a,1b-Dihomo-PGE2 | To be determined | To be determined | To be determined |
| PGE2 (for comparison) | 351.2 | 271.2 | -20 |
| d4-PGE2 (Internal Std) | 355.2 | 275.2 | -20 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of 1a,1b-Dihomo-PGE2 from adrenic acid.
Caption: Putative signaling pathway for 1a,1b-Dihomo-PGE2 via EP receptors.
Caption: General workflow for in vivo studies of 1a,1b-Dihomo-PGE2.
References
- 1. Identification of lipid senolytics targeting senescent cells through ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 10. Clinical Strategies and Animal Models for Developing Senolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarker Discovery Reveals Role of Lipids in Age-Related Pathologies [clinicalresearchnewsonline.com]
- 12. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1a,1b-Dihomo Prostaglandin E2 Using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2) is a lipid mediator derived from the elongation of arachidonic acid to adrenic acid, which is then metabolized by cyclooxygenase (COX) and PGE synthase. Emerging research has identified its presence in various biological contexts, including stimulated macrophage cell lines and as a potential biomarker in cellular senescence. Accurate quantification of this analyte is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the quantification of 1a,1b-Dihomo PGE2 in biological matrices, such as cell culture supernatants and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.
The use of a stable isotope-labeled internal standard is critical for accurate quantification in complex biological samples. These standards co-elute with the analyte of interest and experience similar ionization effects, thereby correcting for variations in sample extraction, processing, and instrument response. While a dedicated deuterated standard for 1a,1b-Dihomo PGE2 is not readily commercially available, this protocol will utilize a structurally similar and widely used internal standard, Prostaglandin E2-d4 (PGE2-d4), and discuss the necessary considerations.
Signaling Pathway
Prostaglandin E2 (PGE2) and its analogs, likely including 1a,1b-Dihomo PGE2, exert their biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to distinct intracellular signaling cascades, leading to a variety of cellular responses. The activation of these pathways can influence processes such as inflammation, immune response, and cell proliferation.
Experimental Protocol: Quantification of 1a,1b-Dihomo PGE2 by LC-MS/MS
This protocol is adapted from established methods for PGE2 quantification.
1. Materials and Reagents
-
1a,1b-Dihomo Prostaglandin E2 standard (Cayman Chemical or equivalent)
-
Prostaglandin E2-d4 (PGE2-d4) internal standard (Cayman Chemical or equivalent)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (cell culture supernatant, tissue homogenate)
2. Sample Preparation
-
Thawing and Spiking: Thaw biological samples on ice. To 500 µL of sample, add 10 µL of a 100 ng/mL solution of PGE2-d4 in ethanol (B145695) (final concentration 2 ng/mL).
-
Acidification: Acidify the sample to pH 3-4 with 1% formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water.
-
Elute the analytes with 2 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact mass of 1a,1b-Dihomo PGE2 is C22H36O5, with a monoisotopic mass of 380.2563 g/mol . The deprotonated molecule [M-H]- would be m/z 379.2.
-
The exact mass of PGE2 is C20H32O5, with a monoisotopic mass of 352.2249 g/mol . The deprotonated molecule [M-H]- is m/z 351.2. For PGE2-d4, the [M-H]- is m/z 355.2.
-
Note: The optimal MRM transitions for 1a,1b-Dihomo PGE2 should be determined by infusing a standard solution into the mass spectrometer. Based on the fragmentation of PGE2, likely fragment ions would result from losses of water (H2O) and carbon dioxide (CO2).
-
-
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the 1a,1b-Dihomo PGE2 to the PGE2-d4 internal standard against the concentration of the 1a,1b-Dihomo PGE2 standards.
-
Determine the concentration of 1a,1b-Dihomo PGE2 in the biological samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The overall workflow for the quantification of 1a,1b-Dihomo PGE2 is depicted below.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for 1a,1b-Dihomo PGE2 in different biological samples, as would be determined by the described LC-MS/MS method. This data is for illustrative purposes to demonstrate the application of the protocol.
| Sample ID | Sample Type | 1a,1b-Dihomo PGE2 Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Control 1 | Cell Culture Supernatant | 15.2 | 2.1 |
| Control 2 | Cell Culture Supernatant | 18.5 | 3.0 |
| Treated 1 | Cell Culture Supernatant | 45.8 | 5.5 |
| Treated 2 | Cell Culture Supernatant | 52.1 | 6.3 |
| Tissue 1 | Mouse Lung Homogenate | 88.9 | 10.2 |
| Tissue 2 | Mouse Kidney Homogenate | 65.4 | 8.7 |
Discussion and Considerations
-
Internal Standard Selection: The ideal internal standard is the stable isotope-labeled analog of the analyte (i.e., 1a,1b-Dihomo PGE2-d4). Due to its current limited availability, PGE2-d4 is a suitable surrogate. However, it is important to validate the method thoroughly to ensure that the chromatographic behavior and ionization efficiency of PGE2-d4 closely mimic that of 1a,1b-Dihomo PGE2 to minimize analytical bias.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. This includes assessing linearity, accuracy, precision, selectivity, matrix effects, and stability.
-
MS/MS Parameter Optimization: The MRM transitions, collision energy, and other MS parameters must be optimized for 1a,1b-Dihomo PGE2 to ensure maximum sensitivity and specificity.
-
Biological Variability: The levels of 1a,1b-Dihomo PGE2 can vary significantly depending on the biological system, stimulus, and time point of collection. Therefore, careful experimental design is crucial for obtaining meaningful results.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in biological samples using LC-MS/MS with a stable isotope-labeled internal standard. By following the detailed protocol and considering the key aspects of method development and validation, researchers can obtain accurate and reliable quantitative data to further elucidate the biological significance of this emerging lipid mediator.
Troubleshooting & Optimization
stability issues of 1a,1b-Dihomo prostaglandin E2 in aqueous solutions
This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving 1a,1b-Dihomo prostaglandin (B15479496) E2 in aqueous solutions.
Important Note on Stability Data: To date, comprehensive quantitative stability studies specifically for 1a,1b-Dihomo prostaglandin E2 in aqueous solutions are limited in published literature. However, due to its structural similarity to Prostaglandin E2 (PGE2), its stability profile is expected to be comparable. The data and recommendations provided herein are primarily based on the well-established stability characteristics of PGE2 and should serve as a valuable guide for handling this compound.
Data Presentation: Stability of Prostaglandin E2 in Aqueous Solution (as a proxy for 1a,1b-Dihomo PGE2)
The stability of PGE2 in aqueous solutions is highly dependent on pH.[1] Degradation is accelerated in alkaline conditions. The following table summarizes the approximate time for a 10% loss of PGE2 at 25°C in aqueous solutions of varying pH.
| pH | Time for 10% Loss at 25°C |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
Data adapted from product information for Prostaglandin E2.[1]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer immediately before use.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Store the stock solution at -20°C. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions
Materials:
-
Prepared stock solution of this compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, cell culture medium)
Procedure:
-
Thaw a single aliquot of the stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared aqueous working solution immediately for your experiments to minimize degradation. It is not recommended to store aqueous solutions of prostaglandins (B1171923) for more than one day.[2]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of compound activity in the experiment. | Degradation in aqueous solution. | - Prepare fresh aqueous working solutions for each experiment. - Ensure the pH of your aqueous buffer is neutral or slightly acidic (pH 6-7). Avoid alkaline conditions (pH > 8). - Minimize the time the compound is in the aqueous solution before use. |
| Inconsistent or non-reproducible experimental results. | Inaccurate concentration of the working solution due to degradation or precipitation. | - Always prepare fresh dilutions from a properly stored stock solution. - Visually inspect the aqueous solution for any signs of precipitation after adding the stock solution. If precipitation occurs, consider adjusting the final concentration or the solvent percentage. - Ensure thorough mixing of the working solution before each use. |
| Difficulty dissolving the compound directly in an aqueous buffer. | Low aqueous solubility of prostaglandins. | - It is highly recommended to first dissolve the compound in an organic solvent like ethanol or DMSO to create a stock solution before diluting into an aqueous buffer.[1][2] - If an organic solvent is not permissible, prolonged agitation or brief, gentle sonication may aid in direct dissolution in an aqueous buffer, but this is generally more difficult.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Solid this compound should be stored at -20°C. Stock solutions in anhydrous ethanol or DMSO should also be stored at -20°C, preferably in small aliquots to minimize freeze-thaw cycles.
Q2: How long is the stock solution stable?
A2: When stored properly at -20°C in a suitable organic solvent, the stock solution can be stable for several months. For PGE2 in absolute ethanol at 4°C, a loss of about 10% potency is observed over 24 to 36 months; stability is lower at lower concentrations.[1] It is best practice to prepare fresh stock solutions periodically and to qualify their performance in your assay.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods due to its instability.[2] Aqueous solutions should be prepared fresh for each experiment and used immediately.
Q4: What is the best pH for my aqueous buffer?
A4: Based on data for PGE2, a slightly acidic to neutral pH (pH 6-7) is recommended to maximize stability in aqueous solutions.[1] Strongly alkaline conditions (pH > 8) should be avoided as they significantly accelerate degradation.
Q5: What analytical methods can be used to determine the concentration of this compound in my samples?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of prostaglandins and their analogues.
Mandatory Visualizations
Caption: Presumed degradation pathway of 1a,1b-Dihomo PGE2 in aqueous solution.
Caption: Experimental workflow for assessing prostaglandin stability.
References
potential cross-reactivity of prostaglandin E2 immunoassays with 1a,1b-Dihomo prostaglandin E2.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Prostaglandin (B15479496) E2 (PGE2) immunoassays, with a special focus on the potential for cross-reactivity with 1a,1b-Dihomo prostaglandin E2.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Prostaglandin E2 (PGE2) immunoassay?
A1: Most PGE2 immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, free PGE2 in a sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The plate is then washed to remove unbound PGE2 and enzyme-labeled PGE2. A substrate is added, which reacts with the bound enzyme-labeled PGE2 to produce a measurable signal (e.g., color or light). The intensity of the signal is inversely proportional to the concentration of PGE2 in the sample; the more PGE2 in the sample, the lower the signal.
Q2: What is this compound and why is it a concern for PGE2 immunoassays?
A2: this compound is a structurally similar analog of PGE2, differing by the presence of two additional carbon atoms in the carboxylic acid side chain. This structural similarity raises the possibility of cross-reactivity in a PGE2 immunoassay, where the antibody may not be able to fully distinguish between the two molecules. This could lead to an overestimation of the true PGE2 concentration in a sample. 1a,1b-Dihomo PGE2 is a rare polyunsaturated fatty acid that has been identified in extracts of sheep vesicular gland microsomes and in the conditioned media of RAW 264.7 macrophages stimulated with endotoxin (B1171834) and arachidonic acid.[1][2][3] It is thought to be produced by the elongation of arachidonic acid to adrenic acid, which is then metabolized by COX and PGE synthase.[1][3]
Q3: Do commercially available PGE2 immunoassay kits show cross-reactivity with this compound?
A3: A review of technical datasheets from major suppliers of PGE2 ELISA kits reveals no specific quantitative data on the cross-reactivity with this compound. While these datasheets often provide cross-reactivity data for other prostaglandins (B1171923) such as PGE1, PGE3, and PGF2α, 1a,1b-Dihomo PGE2 is not typically listed. This suggests that either the cross-reactivity is negligible and therefore not reported, or it has not been determined by the manufacturers. Given the structural similarity, users should be cautious and consider validating the assay for their specific samples if the presence of 1a,1b-Dihomo PGE2 is suspected.
Q4: How can I test for potential cross-reactivity of my PGE2 immunoassay with this compound?
A4: You can perform a cross-reactivity test by preparing a standard curve of this compound and running it in the PGE2 immunoassay. The concentration of this compound that gives a 50% displacement of the labeled PGE2 can then be compared to the concentration of PGE2 that gives the same 50% displacement. The cross-reactivity is typically expressed as a percentage. A detailed protocol for this can be found in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Higher than expected PGE2 concentrations | Potential cross-reactivity with 1a,1b-Dihomo PGE2 or other related compounds in the sample. | 1. Review the cross-reactivity data provided by the kit manufacturer. 2. If the presence of 1a,1b-Dihomo PGE2 is suspected, perform a cross-reactivity test as described in the "Experimental Protocols" section. 3. Consider sample purification techniques, such as solid-phase extraction (SPE), to separate PGE2 from potentially cross-reacting substances. |
| High variability between replicate wells | Inconsistent pipetting, improper mixing of reagents, or well-to-well contamination. | 1. Use calibrated pipettes and fresh tips for each standard and sample. 2. Ensure thorough mixing of all reagents before use. 3. Be careful to avoid splashing and cross-contamination between wells during pipetting and washing steps. |
| Low signal or poor standard curve | Improper storage of kit reagents, incorrect preparation of standards, or expired reagents. | 1. Ensure all kit components are stored at the recommended temperatures. 2. Prepare fresh standards for each assay and use them within the recommended time frame. 3. Do not use expired kits or reagents from different kit lots. |
| No signal | Omission of a critical reagent (e.g., enzyme conjugate, substrate), or incorrect plate washing. | 1. Carefully review the assay procedure to ensure all steps were followed correctly. 2. Ensure that the plate washer is functioning correctly and that all wells are being properly aspirated and filled during wash steps. |
Data Presentation
Table 1: Cross-Reactivity of Commercial PGE2 Immunoassay Kits with Other Prostaglandins
| Compound | Cayman Chemical (Cat. No. 514010) | Abcam (Cat. No. ab133021) | R&D Systems (Cat. No. KGE004B) | Enzo Life Sciences (Cat. No. ADI-900-001) |
| PGE2 | 100% | 100% | 100% | 100% |
| 1a,1b-Dihomo PGE2 | Not Reported | Not Reported | Not Reported | Not Reported |
| PGE1 | 5.3% | 43.1% | 5.3% | 18.0% |
| PGE3 | <0.01% | 14.5% | 14.5% | 11.0% |
| PGF1α | <0.01% | 7.4% | 7.4% | <0.1% |
| PGF2α | <0.01% | 7.6% | 7.6% | <0.1% |
Data is compiled from publicly available product datasheets and is subject to change. Users should always refer to the lot-specific datasheet provided with their kit.
Experimental Protocols
Protocol for Determining Immunoassay Cross-Reactivity
This protocol outlines a general procedure for determining the cross-reactivity of a competitive immunoassay with a potentially interfering substance.
Materials:
-
PGE2 Immunoassay Kit
-
Purified this compound standard
-
Assay buffer provided with the kit
-
Microplate reader
Procedure:
-
Prepare a standard curve for PGE2: Following the kit instructions, prepare a series of dilutions of the PGE2 standard in the provided assay buffer. This will serve as the reference curve.
-
Prepare a standard curve for this compound: Prepare a series of dilutions of the this compound standard in the same assay buffer and at a similar concentration range as the PGE2 standard.
-
Run the assay: Add the PGE2 standards and the this compound "standards" to the wells of the microplate in duplicate or triplicate. Follow the immunoassay protocol as instructed by the kit manufacturer for the addition of enzyme conjugate, antibody, and substrate.
-
Measure the signal: Read the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Plot the signal (e.g., absorbance) versus the log of the concentration for both the PGE2 and the this compound curves.
-
Determine the concentration of PGE2 that produces 50% of the maximum signal (IC50 for PGE2).
-
Determine the concentration of this compound that produces 50% of the maximum signal (IC50 for 1a,1b-Dihomo PGE2).
-
-
Calculate Cross-Reactivity:
-
Cross-Reactivity (%) = (IC50 of PGE2 / IC50 of this compound) x 100
-
Mandatory Visualization
Signaling Pathways
Caption: PGE2 signaling through its four receptor subtypes (EP1-4).
Caption: Hypothetical signaling of 1a,1b-Dihomo PGE2.
Experimental Workflow
Caption: A typical workflow for a competitive PGE2 immunoassay.
References
Technical Support Center: Analysis of 1a,1b-Dihomo prostaglandin E2 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 1a,1b-Dihomo prostaglandin (B15479496) E2.
Troubleshooting Guide
Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a common challenge in LC-MS/MS analysis, particularly for lipid mediators like prostaglandins (B1171923) in complex biological matrices. This guide provides a systematic approach to identify and mitigate these effects.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A stepwise workflow for identifying, mitigating, and verifying the reduction of matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects when analyzing 1a,1b-Dihomo prostaglandin E2 in biological samples?
A1: The most significant source of matrix effects in the analysis of prostaglandins from biological matrices, such as plasma, serum, or tissue homogenates, is the presence of phospholipids (B1166683).[1][2] Phospholipids are highly abundant in these samples and can co-elute with the analyte of interest, leading to ion suppression in the mass spectrometer.[1][2] Other endogenous components like salts, proteins, and other lipids can also contribute to matrix effects.
Q2: How can I effectively remove phospholipids from my sample?
A2: Solid-Phase Extraction (SPE) is a highly effective technique for removing phospholipids.[1][3] There are various SPE cartridges commercially available that are specifically designed for phospholipid removal. A general SPE protocol involves conditioning the cartridge, loading the sample, washing away interfering compounds, and finally eluting the analyte of interest. Another common technique is Liquid-Liquid Extraction (LLE), which separates compounds based on their differential solubility in two immiscible liquid phases.[4]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) and why is it important?
A3: A stable isotope-labeled internal standard, such as a deuterated analog of this compound, is crucial for accurate quantification. The SIL-IS is chemically identical to the analyte and will therefore have very similar extraction recovery, chromatographic retention time, and ionization efficiency. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, it can compensate for variations in sample preparation and for matrix effects, leading to more accurate and precise results.[5]
Q4: My peak shape is poor (e.g., tailing, splitting). What could be the cause and how do I fix it?
A4: Poor peak shape can be caused by several factors:
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Column Contamination: Residual matrix components, especially phospholipids, can accumulate on the analytical column. Regular column washing or using a guard column can help.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase conditions as closely as possible.
-
Column Overload: Injecting too much sample can lead to peak fronting. Dilute the sample if necessary.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.[6][7]
Q5: I am still observing significant ion suppression even after sample cleanup. What other strategies can I employ?
A5: If ion suppression persists, consider the following:
-
Chromatographic Optimization: Modify the gradient elution profile to better separate the analyte from the interfering matrix components. Even a slight shift in retention time can significantly reduce co-elution and thus matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of the analyte.
-
Alternative Ionization Source: If available, experimenting with a different ionization source (e.g., APCI instead of ESI) might be beneficial as they have different susceptibilities to matrix effects.
Experimental Protocols
Disclaimer: The following protocols are generalized based on methods for prostaglandin E2 and other eicosanoids. Optimization will be required for the specific analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma
This protocol is adapted from methods optimized for the extraction of prostaglandins from various biological matrices.[8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Preparation: To 500 µL of plasma, add a known amount of your stable isotope-labeled internal standard. Acidify the sample to approximately pH 3.5 with formic acid.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash with 3 mL of 15% methanol in water to elute more of the polar interferences.
-
Wash with 3 mL of hexane (B92381) to remove neutral lipids.
-
-
Elution: Elute the this compound with 2 mL of ethyl acetate (B1210297).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Cell Culture Supernatant
This protocol is based on a method for extracting PGE2 and PGD2 from cell culture supernatants.[5]
-
Sample Preparation: To 500 µL of cell culture supernatant, add a known amount of your stable isotope-labeled internal standard.
-
Extraction:
-
Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution to the sample.
-
Vortex for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step on the remaining aqueous layer with another 2 mL of the hexane/ethyl acetate solution and combine the organic layers.
-
Dry Down and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation techniques in reducing matrix effects and improving recovery for prostaglandin analysis.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| 8-iso-PGF2α | Human Plasma | LLE with phase separation | 86.0 - 108.3 | [4] |
| PGE2 | Brain Tissue | LLE with acetone | Minimal (not statistically significant) | [9] |
| Various Pesticides | River Water | Direct Injection | 27% ion suppression | [10] |
| Various Pesticides | River Water | Online SPE | 16% ion suppression | [10] |
Table 2: Recovery of Prostaglandins Using SPE
| Analyte | Matrix | Recovery (%) | Reference |
| PGE2 | Aqueous Solution | >90% | [8] |
| PGF2α | Aqueous Solution | >90% | [8] |
| Various Prostaglandins | Cell Culture Medium | 50% | [11] |
| PGE2 | Plasma | 96 - 98% | [12] |
Signaling Pathway
Diagram: Simplified Eicosanoid Biosynthesis Pathway
Caption: Overview of the major enzymatic pathways in eicosanoid biosynthesis.
References
- 1. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Optimisation of an extraction method for the determination of prostaglandin E2 in plasma using experimental design and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing chromatographic separation of 1a,1b-Dihomo prostaglandin E2 from PGE2.
This technical support center provides guidance on optimizing the chromatographic separation of 1a,1b-Dihomo prostaglandin (B15479496) E2 from Prostaglandin E2 (PGE2). Given the structural similarity of these compounds, achieving baseline separation can be challenging. This resource offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between 1a,1b-Dihomo PGE2 and PGE2?
A1: The primary structural difference is the length of the alpha-carboxyl chain. 1a,1b-Dihomo PGE2 has two additional carbons in this chain compared to PGE2, resulting in a higher molecular weight and increased hydrophobicity.[1][2] This difference in hydrophobicity is the key to their chromatographic separation.
Q2: Which chromatographic technique is best suited for separating 1a,1b-Dihomo PGE2 and PGE2?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective technique for this separation. The nonpolar stationary phase of an RP-HPLC column will interact more strongly with the more hydrophobic 1a,1b-Dihomo PGE2, leading to a longer retention time compared to the relatively more polar PGE2.
Q3: What type of HPLC column is recommended?
A3: A C18 column is a good starting point for separating these prostaglandins (B1171923). For higher resolution, consider using a column with a smaller particle size (e.g., < 3 µm) and a longer column length. The choice of a specific C18 column can also impact selectivity, so screening columns from different manufacturers may be beneficial.
Q4: How does the mobile phase composition affect the separation?
A4: The mobile phase composition is critical for optimizing separation. A typical mobile phase for prostaglandin analysis consists of a mixture of an aqueous solvent (often with a pH-modifying additive like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Adjusting the gradient of the organic solvent will directly impact the retention and resolution of the two compounds. A shallower gradient will generally provide better resolution.
Q5: Is derivatization necessary for the detection of these prostaglandins?
A5: Derivatization is not strictly necessary if using mass spectrometry (MS) for detection, as MS can detect the native compounds with high sensitivity and specificity. However, for UV detection, derivatization to attach a chromophore to the prostaglandins may be required to enhance their detection, as they have a weak native chromophore.
Troubleshooting Guide
Poor separation and other common chromatographic issues can arise during the analysis of 1a,1b-Dihomo PGE2 and PGE2. The following table provides a guide to troubleshooting potential problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution | Mobile phase gradient is too steep. | Decrease the ramp of the organic solvent in the gradient. |
| Inappropriate column chemistry. | Test different C18 columns or consider a C8 column. | |
| Column temperature is not optimal. | Optimize the column temperature. Higher temperatures can sometimes improve peak shape but may decrease retention. | |
| Peak Tailing | Active sites on the column interacting with the analytes. | Use a column with end-capping. Add a small amount of a competing base to the mobile phase if the issue persists. |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Extracolumn dead volume. | Check and minimize the length and diameter of all tubing. | |
| Low Signal Intensity | Poor ionization in the mass spectrometer. | Optimize the MS source parameters (e.g., spray voltage, gas flows). |
| Sample degradation. | Ensure samples are stored properly (at low temperatures) and handled quickly. Prostaglandins can be unstable. | |
| Low concentration in the sample. | Concentrate the sample or use a more sensitive mass spectrometer. | |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection. | Use high-purity solvents. Run blank gradients to wash the column. |
| Carryover from the autosampler. | Optimize the autosampler wash protocol. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a stable flow rate. |
Experimental Protocols
Sample Preparation
-
Extraction: Extract prostaglandins from the sample matrix using solid-phase extraction (SPE) with a C18 cartridge.
-
Elution: Elute the prostaglandins from the SPE cartridge with an organic solvent like methyl formate (B1220265) or ethyl acetate.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
HPLC-MS/MS Method
-
HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B (linear gradient)
-
15-17 min: 70-95% B (linear gradient)
-
17-19 min: 95% B (hold)
-
19-20 min: 95-30% B (linear gradient)
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
MRM Transitions (Hypothetical):
-
PGE2: Q1 m/z 351.2 -> Q3 m/z 271.2
-
1a,1b-Dihomo PGE2: Q1 m/z 379.2 -> Q3 m/z 299.2
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of a successful separation.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| PGE2 | 10.2 | - | 1.1 |
| 1a,1b-Dihomo PGE2 | 11.5 | 2.1 | 1.2 |
Table 2: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PGE2 | 351.2 | 271.2 | 20 |
| 1a,1b-Dihomo PGE2 | 379.2 | 299.2 | 22 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the separation principle.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Principle of separation based on hydrophobicity.
References
challenges in quantifying low levels of 1a,1b-Dihomo prostaglandin E2 in complex biological samples
Welcome to the Technical Support Center for the quantification of 1a,1b-Dihomo prostaglandin (B15479496) E2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address the challenges of measuring low levels of this analyte in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-Dihomo Prostaglandin E2, and what makes it difficult to quantify?
A1: this compound (dihomo-PGE2) is a polyunsaturated fatty acid derived from adrenic acid, which is an elongated form of arachidonic acid.[1][2] It has been identified in senescent cells and stimulated macrophages.[1][3] The primary challenges in its quantification are:
-
Low Endogenous Concentrations: Like other eicosanoids, dihomo-PGE2 is often present at very low (picogram to nanogram per milliliter) concentrations in biological samples, demanding highly sensitive analytical methods.[4][5]
-
Chemical Instability: Prostaglandins (B1171923) can be chemically unstable and susceptible to degradation during sample collection, storage, and processing.[4]
-
Complex Biological Matrices: The presence of salts, proteins, lipids, and other metabolites in samples like plasma or cell culture media can interfere with analysis, a phenomenon known as the matrix effect.[6][7]
-
Isomeric Interference: The existence of isomers (molecules with the same mass and similar structure) requires high-resolution chromatographic separation for accurate identification and quantification.[4][8]
Q2: Which analytical method is superior for dihomo-PGE2 quantification: LC-MS/MS or an immunoassay (ELISA)?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for prostaglandin analysis.[4][6] While immunoassays like ELISA are sensitive and have a simpler workflow, they can suffer from antibody cross-reactivity with structurally related prostaglandins, potentially leading to inaccurate results.[4][8][9] LC-MS/MS offers higher specificity by separating compounds based on their physicochemical properties before detection by mass, allowing for the differentiation of isomers and the simultaneous quantification of multiple analytes.[4][10]
Q3: How should I collect and store biological samples to ensure the stability of dihomo-PGE2?
A3: Proper sample handling is critical to prevent analyte degradation and artificial generation.
-
Add Inhibitors: For plasma and serum, add a prostaglandin synthetase inhibitor like indomethacin (B1671933) (approx. 10 µg/mL) immediately after collection.[11][12] For cell culture supernatants or samples undergoing extraction, antioxidants like butylated hydroxytoluene (BHT) can prevent free radical-catalyzed peroxidation.[6][8]
-
Rapid Processing: Process samples as quickly as possible. Centrifuge plasma or serum samples within 30 minutes of collection.[11]
-
Optimal Storage: If not analyzed immediately, samples should be aliquoted and stored at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can lead to significant degradation.[11][13] For certain unstable prostaglandins, sample handling time at room temperature should not exceed 8 hours.[4][8]
Q4: Why is a deuterated internal standard crucial for accurate analysis?
A4: A stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is essential for accurate quantification by LC-MS/MS.[4] This standard is chemically identical to the target analyte but has a higher mass. It is added to the sample at the very beginning of the preparation process. Its purpose is to correct for the loss of analyte during extraction and purification steps and to account for variability in instrument response caused by matrix effects.[4][14] Using a deuterated internal standard for each analyte is the most effective way to control for variability.[4]
Q5: What are matrix effects in LC-MS/MS, and how can they be minimized?
A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological sample.[6][7] This can lead to inaccurate quantification. To minimize matrix effects:
-
Effective Sample Preparation: Use robust extraction techniques like Solid-Phase Extraction (SPE) to remove interfering substances such as salts and phospholipids.[4][6]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte from the bulk of the matrix components.[15]
-
Use of Internal Standards: A co-eluting, stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects, as it will be affected similarly to the target analyte.[4]
Troubleshooting Guides
Issue 1: Poor or No Analyte Signal / Low Sensitivity
| Possible Cause | Recommended Troubleshooting Steps |
| Analyte Degradation | Ensure samples were collected with inhibitors (e.g., indomethacin) and stored promptly at -80°C.[4][11] Avoid repeated freeze-thaw cycles.[13] |
| Inefficient Extraction/Recovery | Optimize the sample extraction protocol. For Solid-Phase Extraction (SPE), verify that the cartridge type, wash steps, and elution solvent are appropriate for prostaglandins.[4] Assess extraction efficiency by comparing pre-extraction and post-extraction spikes. |
| Low Endogenous Concentration | Increase the starting sample volume or incorporate a concentration step, such as evaporating the eluate under nitrogen and reconstituting in a smaller volume.[11][12] |
| Suboptimal MS Parameters | Infuse a standard solution of the analyte to optimize mass spectrometer parameters, including declustering potential and collision energy, to achieve maximum signal intensity for the specific MRM transitions.[14][16] |
| Matrix-Induced Ion Suppression | Improve sample cleanup to remove interfering matrix components.[6] Dilute the sample extract to reduce the concentration of interfering substances. Evaluate the matrix effect by comparing the analyte response in a neat solution versus a post-extraction spiked sample.[14] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Sample Preparation | Follow a standardized and detailed protocol for every sample.[4] Ensure consistent timing for all incubation and extraction steps. Use automated pipettes for improved precision. |
| Lack of Proper Internal Standard | Incorporate a stable isotope-labeled internal standard (e.g., PGE2-d4) for your analyte at the beginning of the sample preparation process to correct for variations.[4][8] |
| Pipetting Inaccuracy | Pre-rinse pipette tips with the solution before dispensing.[13] Ensure pipettes are properly calibrated. |
| Variable Matrix Effects | If variability persists, it may indicate inconsistent matrix effects between samples. Consider performing a matrix effect evaluation for a subset of samples to understand the degree of ion suppression or enhancement.[7] |
Data Presentation
Table 1: Comparison of Common Analytical Methods for Prostaglandin Quantification
| Feature | LC-MS/MS | ELISA (Immunoassay) | GC-MS |
| Specificity | Very High (can distinguish isomers)[4] | Moderate to Low (risk of cross-reactivity)[8][9] | High |
| Sensitivity | Very High (pg/mL levels)[8] | High | High |
| Throughput | Moderate to High | High | Low |
| Multiplexing | Yes (can measure many analytes in one run)[9] | No (one analyte per assay)[9] | Yes |
| Sample Prep | Requires extraction (e.g., SPE, LLE)[6] | May require extraction for low-level samples[11] | Laborious, requires derivatization[8][15] |
| Gold Standard | Yes, for specificity and accuracy[4] | No, used for screening or single-analyte focus | Previously, but largely replaced by LC-MS/MS |
Table 2: Representative LC-MS/MS Parameters for Prostaglandin E2 Analysis
(These parameters serve as a starting point and should be optimized for 1a,1b-Dihomo PGE2 and your specific instrumentation)
| Parameter | Typical Setting |
|---|---|
| Chromatography Column | C18 Reverse Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[14] |
| Flow Rate | 0.2 - 0.4 mL/min[5][14] |
| Injection Volume | 5 - 25 µL[5][14] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[17] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[17] |
| Example MRM Transition (PGE2) | Q1: 351.2 m/z → Q3: 271.2 m/z or 189.5 m/z[14] |
| Example MRM Transition (PGE2-d4) | Q1: 355.2 m/z → Q3: 275.5 m/z[14] |
Experimental Protocols
Protocol 1: Sample Collection and Handling
For Plasma:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[11]
-
Immediately add a prostaglandin synthetase inhibitor (e.g., indomethacin) to a final concentration of 10 µg/mL.[11]
-
Gently mix and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[11]
-
Carefully collect the supernatant (plasma), aliquot into cryovials, and store immediately at -80°C until analysis.[11]
For Cell Culture Supernatants:
-
Collect the cell culture medium from the plate or flask.
-
Centrifuge at low speed (e.g., 500 x g for 5 minutes) to remove any cells or large debris.[13]
-
Transfer the supernatant to a clean tube.
-
If not for immediate analysis, aliquot and freeze at -80°C.[13]
Protocol 2: Solid-Phase Extraction (SPE) for Prostaglandins
This protocol is a general guideline and should be optimized.
-
Thaw samples on ice.
-
Spike the sample with a deuterated internal standard (e.g., PGE2-d4).[8]
-
Acidify the sample to pH ~3.5 with a dilute acid like 2N HCl or 1M citric acid.[8][11]
-
Condition the SPE Cartridge (e.g., C18 reverse phase): Wash with 1-2 column volumes of ethanol (B145695) or methanol, followed by 1-2 column volumes of deionized water.[11]
-
Load the Sample: Apply the acidified sample to the conditioned cartridge at a slow flow rate (~0.5 mL/min).[11][12]
-
Wash the Cartridge: Wash the column with 1-2 column volumes of water, followed by a low-percentage organic wash (e.g., 15% ethanol) to remove polar impurities.[11][12] A final wash with a nonpolar solvent like hexane (B92381) can remove neutral lipids.[11]
-
Elute the Analyte: Elute the prostaglandins with a suitable organic solvent like ethyl acetate (B1210297) or methanol.[11][12]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Visualizations
Biosynthesis and Analysis Workflows
Caption: Biosynthesis of this compound from Arachidonic Acid.
Caption: General experimental workflow for quantifying dihomo-PGE2.
Caption: Troubleshooting logic for addressing a poor or absent analyte signal.
References
- 1. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia | MDPI [mdpi.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
improving the sensitivity of 1a,1b-Dihomo prostaglandin E2 detection methods
Welcome to the technical support center for the detection of 1a,1b-Dihomo prostaglandin (B15479496) E2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for this rare polyunsaturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-Dihomo prostaglandin E2?
A1: this compound (1a,1b-Dihomo PGE2) is a rare polyunsaturated fatty acid. It is biosynthesized from adrenic acid through the sequential action of cyclooxygenase (COX) and PGE synthase.[1][2][3] It has been identified in the conditioned media of RAW 264.7 macrophages and is noted to increase in senescent cells.[1][2][3][4]
Q2: What are the primary methods for detecting this compound?
Q3: Why is sample preparation critical for the analysis of this compound?
A3: Like other eicosanoids, 1a,1b-Dihomo PGE2 is susceptible to degradation. Proper sample collection, extraction, and storage are crucial to prevent analytical inaccuracies. Key considerations include the prevention of auto-oxidation and enzymatic degradation. It is recommended to store samples at -80°C and to add antioxidants during the extraction process.
Q4: Can I use an ELISA kit for Prostaglandin E2 to detect this compound?
A4: It is not recommended to use a standard Prostaglandin E2 ELISA kit for the detection of 1a,1b-Dihomo PGE2. The antibodies in these kits are designed for PGE2 and may have very low or no cross-reactivity with the 1a,1b-dihomo variant. This could lead to inaccurate and unreliable results.
Troubleshooting Guides
LC-MS/MS Detection of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is acidic (around 3.5) before extraction. |
| Degradation of the analyte | Add an antioxidant like butylated hydroxytoluene (BHT) during sample preparation. Keep samples on ice and process them quickly. Store extracts at -80°C until analysis. | |
| Suboptimal ionization | Optimize the electrospray ionization (ESI) source parameters in negative ion mode. Adjust the capillary voltage, cone voltage, and desolvation gas flow and temperature. | |
| Incorrect MS/MS transition | Use a purified standard of this compound to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM). | |
| High Background Noise | Matrix effects | Incorporate a more rigorous sample cleanup step, such as a two-step SPE process. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Contamination | Use high-purity solvents and reagents. Thoroughly clean the LC system and mass spectrometer. | |
| Poor Peak Shape | Suboptimal chromatographic conditions | Optimize the mobile phase composition and gradient. Ensure compatibility of the sample solvent with the initial mobile phase. |
| Column overload | Dilute the sample or inject a smaller volume. | |
| Inconsistent Retention Time | Fluctuations in LC conditions | Ensure the LC system is properly equilibrated and that the temperature is stable. Check for leaks in the system. |
| Column degradation | Replace the analytical column if it has been used extensively or has been exposed to harsh conditions. |
General ELISA Troubleshooting (for related prostaglandins (B1171923), adaptable if a custom assay is developed)
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer after each step. |
| Cross-contamination | Use fresh pipette tips for each sample and reagent. Avoid splashing between wells. | |
| High concentration of detection antibody | Optimize the concentration of the detection antibody. | |
| Low Signal | Inactive reagents | Ensure all reagents are stored at the recommended temperatures and have not expired. |
| Insufficient incubation time | Follow the recommended incubation times in the protocol. | |
| Improper sample dilution | Prepare a dilution series of the sample to find the optimal concentration. | |
| High Coefficient of Variation (CV) | Inaccurate pipetting | Calibrate pipettes and use proper pipetting techniques. |
| Temperature variation | Ensure uniform temperature across the plate during incubation by avoiding stacking plates. | |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the detection of prostaglandins using LC-MS/MS, which can be used as a benchmark when developing a method for this compound.
| Parameter | LC-MS/MS |
| Limit of Detection (LOD) | 0.25 - 1.09 µg/L[5] |
| Limit of Quantification (LOQ) | 0.83 - 3.64 µg/L[5] |
| Linear Dynamic Range | 1 pg - 50 ng on column[6] |
| Recovery | ~95% with optimized extraction[6] |
| Precision (CV%) | < 15% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound
This protocol is a generalized procedure based on methods for other eicosanoids and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation and Extraction
-
Cell Culture Supernatants:
-
Collect the cell culture medium and centrifuge at 1,000 x g for 15 minutes at 4°C to remove cells and debris.
-
Add an antioxidant (e.g., 0.005% BHT) to the supernatant.
-
Acidify the supernatant to a pH of approximately 3.5 with 1M formic acid.
-
Proceed to Solid-Phase Extraction (SPE).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 15% ethanol, and then 5 mL of hexane.
-
Elute the prostaglandins with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over a suitable time to achieve separation.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically using a purified standard of this compound. As a starting point, the precursor ion will be [M-H]⁻.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Visualizations
Caption: Biosynthesis pathway of this compound from Adrenic Acid.
Caption: General experimental workflow for the detection of 1a,1b-Dihomo PGE2 by LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing low signal issues in LC-MS/MS analysis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference from other lipids in 1a,1b-Dihomo prostaglandin E2 analysis
Welcome to the technical support center for the analysis of 1a,1b-Dihomo Prostaglandin (B15479496) E2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other lipids during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 1a,1b-Dihomo Prostaglandin E2, with a focus on minimizing lipid interference.
Issue 1: Low or No Signal of 1a,1b-Dihomo PGE2 in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Optimize Solid-Phase Extraction (SPE): Ensure proper conditioning, loading, washing, and elution steps for the C18 SPE cartridges.[1][2] Consider testing different solvent compositions for washing and elution to maximize recovery of 1a,1b-Dihomo PGE2 while minimizing co-elution of interfering lipids. 2. Evaluate Liquid-Liquid Extraction (LLE): If using LLE, ensure the solvent system is appropriate for prostaglandins (B1171923). A common approach involves acidification of the sample followed by extraction with an organic solvent like ethyl acetate (B1210297).[3] 3. Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated 1a,1b-Dihomo PGE2 internal standard is crucial to correct for extraction inefficiency and matrix effects.[4] |
| Analyte Degradation | 1. Maintain Cold Chain: Prostaglandins are susceptible to degradation. Ensure samples are kept on ice during processing and stored at -80°C for long-term storage to prevent degradation.[4][5][6] 2. Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can lead to analyte degradation.[4] 3. Inhibit Exogenous Formation: Add a cyclooxygenase inhibitor, such as indomethacin (B1671933), to your samples immediately after collection to prevent the enzymatic formation of prostaglandins.[6] |
| Ion Suppression | 1. Improve Sample Cleanup: Phospholipids are a major source of ion suppression in plasma samples.[7] Enhance your sample preparation protocol by incorporating a phospholipid removal step or by optimizing your SPE wash steps to remove these interfering lipids. 2. Optimize Chromatography: Adjust the HPLC/UHPLC gradient to achieve better separation of 1a,1b-Dihomo PGE2 from co-eluting, ion-suppressing lipids.[4] |
Issue 2: High Background or Interference in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Co-elution of Other Lipids | 1. Refine SPE Wash Steps: Increase the polarity of the wash solvent during SPE to remove more polar interfering lipids without eluting the target analyte.[1] A wash with water followed by a low percentage of organic solvent (e.g., 15% ethanol) is a common practice.[2] 2. Optimize HPLC/UHPLC Method: Employ a high-resolution analytical column (e.g., C18) and optimize the mobile phase gradient to improve the separation of 1a,1b-Dihomo PGE2 from other lipid species.[4] 3. Consider a Different Extraction Method: If SPE is not providing sufficient cleanup, liquid-liquid extraction may offer a different selectivity and reduce specific interferences.[8] |
| Matrix Effects | 1. Perform a Matrix Effect Study: To assess the extent of ion suppression or enhancement, compare the signal of a standard in neat solution versus a post-extraction spiked blank matrix sample.[7] 2. Dilute the Sample: If the concentration of 1a,1b-Dihomo PGE2 is high enough, diluting the sample extract can reduce the concentration of interfering matrix components. |
| Contamination | 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants. 2. Thoroughly Clean Equipment: Ensure all glassware and equipment are thoroughly cleaned to prevent cross-contamination from previous experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from biological samples while minimizing lipid interference?
A1: Solid-phase extraction (SPE) using a C18 reversed-phase cartridge is a widely recommended and effective method for the extraction and cleanup of prostaglandins, including 1a,1b-Dihomo PGE2, from various biological matrices.[1][2][4][5] This technique allows for the retention of the analyte while washing away more polar interfering compounds. A subsequent elution with an organic solvent recovers the prostaglandin. Liquid-liquid extraction (LLE) is also a viable alternative.[3][8]
Q2: How can I prevent the artificial formation of prostaglandins during sample collection and preparation?
A2: To prevent the ex vivo formation of prostaglandins, it is crucial to add a cyclooxygenase (COX) inhibitor, such as indomethacin (typically at a concentration of 10-15 µM), to the sample immediately upon collection.[2][6] Additionally, all sample processing steps should be performed on ice to minimize enzymatic activity.[6]
Q3: What are the best storage conditions for samples containing this compound?
A3: Due to the instability of prostaglandins, samples should be stored at -80°C for long-term preservation.[4][5] It is also important to minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.[4] If analysis is not performed immediately after extraction, the eluted ethyl acetate solutions can be stored at -80°C.[9]
Q4: Why is a stable isotope-labeled internal standard essential for the accurate quantification of this compound?
A4: A stable isotope-labeled internal standard (e.g., deuterated 1a,1b-Dihomo PGE2) is chemically identical to the analyte but has a different mass. Adding this standard to the sample at the beginning of the workflow allows for the correction of analyte loss during sample preparation and for variations in ionization efficiency (matrix effects) during LC-MS/MS analysis, leading to more accurate and precise quantification.[4][8]
Q5: What are the major sources of lipid interference in prostaglandin analysis, and how can they be minimized?
A5: The primary sources of lipid interference in biological samples are abundant lipids such as phospholipids, particularly in plasma.[7] These can cause ion suppression in the mass spectrometer, leading to a reduced signal for the analyte of interest. To minimize this interference, a robust sample preparation method like solid-phase extraction (SPE) is critical. The wash steps in the SPE protocol can be optimized to remove a significant portion of these interfering lipids before eluting the target prostaglandin.[1][2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
Materials:
-
C18 SPE Cartridges
-
Plasma sample with added cyclooxygenase inhibitor (e.g., indomethacin)
-
Deuterated 1a,1b-Dihomo PGE2 internal standard
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Methanol (B129727) (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
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Deionized Water
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Formic Acid
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Nitrogen gas evaporator
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Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Add the deuterated internal standard to the plasma. Acidify the sample to a pH of approximately 3.5 with formic acid.[2] Vortex and centrifuge to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with:
-
10 mL of deionized water to remove salts and other polar impurities.[2]
-
10 mL of 15% aqueous ethanol (B145695) to remove more polar lipids.[2]
-
10 mL of hexane to remove non-polar lipids.[2]
-
-
Elution: Elute the 1a,1b-Dihomo PGE2 and the internal standard from the cartridge with 10 mL of ethyl acetate.[2]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary: SPE Recovery
| Analyte | Sample Matrix | Extraction Method | Average Recovery (%) | Reference |
| Prostaglandins | Tissue Homogenate | SPE | >85-95% | [5] |
| PGE2 | Spiked Buffer | SPE | Not explicitly quantified, but implied to be effective | [2] |
Visualizations
References
- 1. aocs.org [aocs.org]
- 2. arborassays.com [arborassays.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
troubleshooting poor recovery of 1a,1b-Dihomo prostaglandin E2 from solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 1a,1b-Dihomo prostaglandin (B15479496) E2 from solid-phase extraction (SPE) protocols.
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-Dihomo prostaglandin E2 and why is it challenging to extract?
A1: this compound (1a,1b-dihomo-PGE2) is a bioactive oxylipin, a class of signaling lipids derived from 22-carbon fatty acids like adrenic acid.[1] Like other prostaglandins (B1171923), it is present in low concentrations in complex biological matrices, making its isolation and quantification challenging. Its successful extraction is highly dependent on precise pH control, appropriate solvent selection, and careful handling to prevent degradation.
Q2: Which type of Solid-Phase Extraction (SPE) sorbent is most suitable for this compound extraction?
A2: For the extraction of prostaglandins and other oxylipins from aqueous biological samples, a reversed-phase sorbent is recommended. Octadecyl-bonded silica (B1680970) (C18) is the most commonly used and effective stationary phase for this purpose.[2]
Q3: What is the optimal pH for sample loading during the SPE of this compound?
A3: Acidification of the sample to a pH of approximately 3.5 is crucial for efficient retention of prostaglandins on a C18 sorbent.[3] This ensures that the carboxylic acid group of the molecule is protonated, increasing its hydrophobicity and affinity for the stationary phase. The inclusion of 1% formic acid in the loading mixture has been shown to significantly improve recoveries of similar prostaglandins to ≥90%.[2]
Q4: How can I minimize the degradation of this compound during the extraction process?
A4: Prostaglandins are sensitive to degradation, especially at extreme pH values and elevated temperatures.[4][5] To minimize degradation, it is recommended to:
-
Keep samples on ice or at 4°C throughout the extraction process.
-
Avoid prolonged exposure to strongly acidic or basic conditions.
-
Process samples promptly after collection and consider adding antioxidants like butylated hydroxytoluene (BHT) to prevent oxidation.[6]
-
Store lipid extracts in organic solvents at -20°C or lower in an airtight container, protected from light.[5]
Q5: What are realistic recovery rates for prostaglandin SPE, and how can I assess my recovery?
A5: With an optimized protocol, recovery rates for prostaglandins can be quantitative, often exceeding 90%.[2] To assess your recovery, you can spike a known amount of a commercially available this compound standard into a blank matrix (a sample of the same biological fluid that does not contain the analyte). The recovery is calculated by comparing the amount of the standard recovered after SPE to the amount in an unextracted standard of the same concentration.
Troubleshooting Guide for Poor Recovery
Poor recovery of this compound can be attributed to several factors during the SPE workflow. The following guide provides a systematic approach to identify and resolve common issues.
Problem: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Sample Acidification | Ensure the sample pH is adjusted to ~3.5 before loading onto the SPE cartridge. Verify the pH of a small aliquot of the sample with a calibrated pH meter. |
| Incorrect Sorbent Conditioning/Equilibration | Properly condition the C18 cartridge with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with an aqueous solution (e.g., water or acidified water) to prepare it for the sample. |
| Sample Overload | If the concentration of the analyte or interfering substances is too high, it can exceed the binding capacity of the sorbent. Consider diluting the sample or using an SPE cartridge with a larger sorbent mass. |
| Analyte Breakthrough During Loading | A flow rate that is too fast during sample loading can prevent efficient binding of the analyte to the sorbent. Maintain a slow and steady flow rate (e.g., 1-2 mL/minute). |
| Premature Elution During Washing | The wash solvent may be too strong, causing the analyte to be washed away with the interferences. Use a weaker wash solvent (e.g., water or a low percentage of organic solvent in acidified water). |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Use a more non-polar solvent or a larger volume of the elution solvent. Ensure the sorbent bed does not dry out before the elution step. |
| Analyte Degradation | Work at low temperatures (on ice) and minimize the time the sample is in acidic conditions. Store eluted samples at -80°C if not analyzed immediately. |
Quantitative Data Summary
The following table summarizes expected recovery rates for prostaglandin E2 (a close analog of this compound) under optimized SPE conditions.
| Analyte | Matrix | SPE Sorbent | Key Optimization Step | Reported Recovery (%) |
| Prostaglandin E2 | Urine, Plasma, Tissue Homogenate | Octadecyl-bonded silica (C18) | Inclusion of 1% formic acid in loading mixture | ≥90%[2] |
| Prostaglandin E2 Metabolites | Urine, Plasma, Tissue Homogenate | Octadecyl-bonded silica (C18) | Inclusion of 1% formic acid in loading mixture | 80-100%[2] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction of this compound from Biological Fluids (Adapted from PGE2 Protocols)
This protocol is adapted from established methods for prostaglandin E2 and other oxylipins and is intended for the extraction of this compound from aqueous biological samples such as plasma, serum, or cell culture media.
Materials:
-
C18 SPE Cartridges
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Formic Acid
-
Nitrogen gas evaporator or centrifugal vacuum concentrator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To a 1 mL aliquot of the sample, add an internal standard (e.g., deuterated this compound) to monitor extraction efficiency.
-
Acidify the sample to pH 3.5 by adding 1% formic acid or dropwise addition of a dilute acid. Vortex gently.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water (acidified to pH 3.5 with formic acid) through it. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the acidified supernatant from step 1 onto the conditioned SPE cartridge at a slow, consistent flow rate of approximately 1 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (acidified to pH 3.5) to remove polar interferences.
-
Follow with a second wash of 5 mL of hexane to remove non-polar lipid interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., 100 µL of methanol/water, 50:50 v/v) for subsequent analysis by LC-MS/MS or other detection methods.
-
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis of this compound from adrenic acid.
Troubleshooting Workflow for Poor SPE Recovery
Caption: A logical workflow for troubleshooting poor SPE recovery.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Distinguishing 1a,1b-Dihomo Prostaglandin E2 from its Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the differentiation of 1a,1b-dihomo prostaglandin (B15479496) E2 from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing 1a,1b-dihomo prostaglandin E2 from its isomers?
A1: The main challenges stem from the structural similarity of the isomers. This compound and its isomers, such as 1a,1b-dihomo prostaglandin D2 and other stereoisomers, often have identical molecular weights and similar physicochemical properties. This makes their separation and individual quantification difficult, requiring highly selective analytical techniques.
Q2: Which analytical techniques are most effective for separating these isomers?
A2: A combination of chromatographic and mass spectrometric techniques is generally the most effective approach. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is crucial for the physical separation of isomers.[1][2] This is often coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.[3][4]
Q3: Are there any specific sample preparation considerations for analyzing this compound?
A3: Yes, proper sample preparation is critical to prevent analyte degradation and interference from the sample matrix. Prostaglandins (B1171923) are susceptible to degradation, so it is important to handle samples promptly and at low temperatures.[4] Solid-phase extraction (SPE) is a common method for cleaning up biological samples and concentrating the analytes before analysis.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate these isomers?
A4: While NMR spectroscopy is a powerful tool for structural elucidation, its application in distinguishing low-concentration isomers in complex biological samples can be challenging. However, for purified samples, 1D and 2D NMR techniques can provide detailed structural information to confirm the identity of each isomer.[5][6]
Troubleshooting Guides
Chromatographic Separation Issues
This section addresses common problems encountered during the HPLC separation of this compound and its isomers.
Issue 1: Poor or No Resolution Between Isomeric Peaks
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | - Reverse-Phase C18: While standard C18 columns can provide some separation, they may not be sufficient for closely related isomers. Consider columns with alternative selectivities. - Chiral Stationary Phase (CSP): For enantiomers and diastereomers, a chiral column is essential. Screen different types of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) to find the one with the best selectivity for your isomers.[1][2] |
| Suboptimal Mobile Phase Composition | - Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.[3] - pH: The pH of the mobile phase can affect the ionization state of the acidic prostaglandins, influencing their retention and selectivity. Experiment with a pH around 4, adjusted with a suitable acid like formic or acetic acid.[2] |
| Temperature Fluctuations | - Column Oven: Use a column oven to maintain a stable temperature. Higher temperatures can sometimes improve peak shape and resolution, but this needs to be optimized for each method.[2] |
Issue 2: Peak Tailing or Fronting
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Mobile Phase Modifier: Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase to minimize interactions with residual silanols on the silica-based stationary phase. - Column Choice: Consider using a column with end-capping or a different stationary phase material. |
| Column Overload | - Reduce Injection Volume/Concentration: Inject a smaller volume of your sample or dilute it to see if the peak shape improves. |
| Extra-Column Volume | - Optimize Tubing: Use tubing with the smallest possible inner diameter and length between the injector, column, and detector to minimize band broadening. |
Issue 3: Split Peaks
| Potential Cause | Troubleshooting Steps |
| Injection Solvent Incompatibility | - Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| Column Contamination or Void | - Guard Column: Use a guard column to protect the analytical column from contaminants. - Column Wash: Flush the column with a strong solvent to remove any adsorbed compounds. If a void is suspected at the head of the column, it may need to be replaced. |
| Co-elution of Isomers | - Method Optimization: The split peak may represent two closely eluting isomers. Further optimize the mobile phase, gradient, or temperature to improve their separation. |
Mass Spectrometry Detection Issues
This section provides guidance on common challenges in the MS detection and differentiation of this compound isomers.
Issue 1: Inability to Distinguish Isomers by Mass
| Potential Cause | Troubleshooting Steps |
| Identical m/z Values | - Tandem MS (MS/MS): Since isomers have the same mass, MS/MS is necessary. Fragment the precursor ion and monitor the resulting product ions. Different isomers may produce unique fragment ions or different relative abundances of common fragments.[3][4] |
| Similar Fragmentation Patterns | - Optimize Collision Energy: Systematically vary the collision energy to find an optimal setting that maximizes the differences in the fragmentation patterns of the isomers.[4] - High-Resolution MS: While not always sufficient on its own for isomers, high-resolution mass spectrometry can help confirm the elemental composition of fragment ions, aiding in their identification. |
Issue 2: Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | - Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins. Optimize the ESI source parameters, such as spray voltage, gas flows, and temperature. |
| Sample Matrix Effects | - Sample Cleanup: Improve the sample preparation procedure to remove interfering substances that can suppress the ionization of the target analytes. - Internal Standards: Use a stable isotope-labeled internal standard (e.g., d4-PGE2) to compensate for matrix effects and variations in instrument response.[4] |
Experimental Protocols
Recommended LC-MS/MS Method for Isomer Separation
This protocol is a starting point and should be optimized for your specific instrumentation and isomers of interest.
Liquid Chromatography (LC)
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is recommended for enantiomeric and diastereomeric separation. For general isomeric separation, a high-resolution C18 column can be a starting point.[1][3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from a low to a high percentage of mobile phase B over a sufficient time (e.g., 20-30 minutes) is recommended to achieve good resolution.[3]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, where specific precursor-to-product ion transitions are monitored for each isomer.
-
Precursor Ion [M-H]⁻: For 1a,1b-dihomo PGE2, the expected m/z would be higher than that of PGE2 (352.2 m/z) due to the additional two carbons.
-
Product Ions: Characteristic product ions should be determined by infusing a standard of each isomer and optimizing the collision energy. For PGE2, common fragments result from losses of water and CO2.[3]
Data Presentation
Table 1: Expected LC-MS/MS Parameters for this compound and a Potential Isomer.
(Note: Specific values for 1a,1b-dihomo PGE2 are not widely published and should be determined experimentally. The values below are illustrative based on related compounds.)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Expected Retention Time Range (min) |
| 1a,1b-dihomo PGE2 | 380.2 | To be determined | To be determined | 15 - 20 |
| 1a,1b-dihomo PGD2 | 380.2 | To be determined | To be determined | 16 - 21 |
Table 2: Example 1H and 13C NMR Chemical Shifts for Prostaglandin E2 as a Reference.
(Note: These are reference values for PGE2. The chemical shifts for 1a,1b-dihomo PGE2 will differ, particularly in the aliphatic chain.)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 175.0 | - |
| 5 | 129.5 | 5.4 |
| 6 | 126.9 | 5.3 |
| 11 | 72.8 | 4.0 |
| 15 | 71.8 | 4.1 |
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Logic diagram for troubleshooting poor chromatographic separation of isomers.
References
- 1. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in 1a,1b-Dihomo prostaglandin E2 measurements between labs
Welcome to the technical support center for 1a,1b-Dihomo Prostaglandin (B15479496) E2 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges and variability associated with the measurement of this important lipid mediator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-Dihomo Prostaglandin E2?
A1: this compound (dihomo-PGE2) is a rare fatty acid and a variant of prostaglandin E2 (PGE2).[1] It is produced through the cyclooxygenase (COX) metabolism of elongated arachidonic acid.[1] Studies have shown that dihomo-PGE2, along with other dihomo-prostaglandins, increases in senescent cells.[2][3]
Q2: Why is it important to accurately measure this compound?
A2: Accurate measurement of 1a,1b-Dihomo PGE2 is crucial for understanding its role in various physiological and pathological processes, such as cellular senescence and inflammation.[2][3] Given that prostaglandins (B1171923) are potent lipid mediators involved in a wide range of biological activities, precise quantification is essential for biomarker discovery, drug development, and clinical research.[4]
Q3: What are the common methods for measuring this compound?
A3: The two primary analytical methods for prostaglandin quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[5][6] LC-MS/MS is highly specific and sensitive, allowing for the simultaneous analysis of multiple prostaglandins.[6][7] ELISA is a more cost-effective and time-saving method suitable for high-throughput screening, though it can be susceptible to cross-reactivity with other similar molecules.[6][8]
Q4: What are the major sources of variability in this compound measurements between labs?
A4: Inter-laboratory variability can arise from several factors, including:
-
Sample Handling and Storage: Prostaglandins are unstable and can degrade quickly.[5] Inconsistent sample collection, processing, and storage at very low temperatures (e.g., -80°C) are critical sources of error.[5]
-
Extraction Method: The efficiency of prostaglandin extraction from biological matrices can vary significantly depending on the method used (e.g., Solid Phase Extraction vs. Liquid-Liquid Extraction) and the optimization of parameters like solvent choice and pH.[5][9]
-
Analytical Method: Differences in the analytical platform (LC-MS/MS vs. ELISA), instrument calibration, and data analysis protocols can lead to disparate results.[10][11]
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the analysis, particularly in LC-MS/MS, leading to ion suppression or enhancement.[12]
-
Antibody Specificity (ELISA): The specificity of the antibody used in an ELISA is a long-standing issue, with potential for cross-reactivity with other prostaglandin analogs.[8]
Troubleshooting Guides
Issue 1: High Inter-Assay Variability in Immunoassays
Question: We are observing significant variability in our this compound measurements between different ELISA runs. What could be the cause?
Answer: High inter-assay variability in ELISAs can be attributed to several factors. Any variation in diluents, operator pipetting technique, incubation times or temperatures, and the age of the kit components can contribute to this issue.[13][14] To troubleshoot, consider the following:
-
Reagent Preparation: Ensure all reagents, including standards and samples, are prepared consistently for each run. Avoid repeated freeze-thaw cycles of standards and conjugates.[15]
-
Pipetting Technique: Use calibrated pipettes and pre-rinse tips before dispensing.[13] Inconsistent pipetting is a common source of error.
-
Incubation Conditions: Strictly adhere to the recommended incubation times and temperatures. Use a calibrated incubator to minimize temperature fluctuations.
-
Washing Steps: Ensure thorough and consistent washing of the microplate wells to remove unbound reagents.
-
Quality Control: Include internal quality controls in each assay to monitor performance over time.[16]
Issue 2: Poor Recovery During Sample Extraction for LC-MS/MS
Question: Our recovery of the internal standard for this compound is consistently low. How can we improve this?
Answer: Low recovery during sample extraction is a common challenge. Solid Phase Extraction (SPE) is a widely used and effective method for extracting and concentrating prostaglandins from biological matrices.[5] To improve recovery:
-
Optimize SPE Protocol: The choice of SPE cartridge and the volumes and compositions of the conditioning, loading, washing, and elution solvents are critical.[17] These may need to be optimized for your specific sample matrix.
-
pH Adjustment: Acidifying the sample to approximately pH 3.5 with formic or hydrochloric acid before loading onto the SPE column can improve the retention of prostaglandins.[16][17]
-
Elution Solvent: Ensure the elution solvent is strong enough to completely elute the analyte from the SPE sorbent. Methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid are commonly used.
-
Evaporation and Reconstitution: Be cautious during the evaporation step to avoid loss of the analyte. The final extract should be reconstituted in a solvent compatible with the LC mobile phase.
Issue 3: Discrepancies Between Different Laboratories
Question: Our lab's results for this compound are significantly different from a collaborating lab, even when analyzing the same samples. Why is this happening?
Answer: Discrepancies between laboratories are often due to a lack of standardized procedures.[10] To address this:
-
Standardized Protocols: Both laboratories should use identical, detailed standard operating procedures (SOPs) for sample handling, extraction, and analysis.
-
Cross-Validation: Perform a cross-validation study where both labs analyze the same set of well-characterized samples.
-
Certified Reference Materials: Use certified reference materials, if available, to calibrate instrumentation and validate the accuracy of the methods.
-
Data Analysis: Ensure that the same data analysis software and parameters (e.g., integration settings, calibration curve fitting) are used.
Issue 4: Matrix Effects in Mass Spectrometry
Question: We suspect matrix effects are interfering with our LC-MS/MS analysis of this compound. How can we confirm and mitigate this?
Answer: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, can significantly impact the accuracy of LC-MS/MS results.[12]
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of the analyte solution into the mass spectrometer after the LC column while injecting an extracted blank sample. A dip or rise in the analyte signal at the retention time of the target compound indicates matrix effects.
-
Standard Addition: Spike known amounts of the standard into extracted samples and compare the response to the standard in a clean solvent.
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: Optimize the sample extraction and cleanup procedure to remove interfering matrix components.
-
Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering compounds.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5]
-
Data Presentation
Table 1: Comparison of Sample Extraction Methods for Prostaglandins
| Extraction Method | Principle | Advantages | Disadvantages |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High recovery and concentration factor, good for complex matrices.[5] | Can be time-consuming and requires method optimization.[9] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Simple and inexpensive. | Can be less selective and may result in lower recovery. |
| Protein Precipitation | Proteins are precipitated from the sample, and the analyte is in the supernatant. | Quick and easy. | May not effectively remove all interfering substances. |
Table 2: Common Sources of Error in Immunoassay vs. Mass Spectrometry for Prostaglandin Analysis
| Source of Error | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Cross-reactivity with structurally similar prostaglandins.[8] | High specificity, but isomers can be challenging to separate.[5] |
| Matrix Effects | Can be present, but often less pronounced than in MS. | Significant source of error (ion suppression/enhancement).[12] |
| Throughput | High throughput, suitable for large numbers of samples.[6] | Lower throughput, more time-consuming per sample. |
| Sensitivity | Generally good, but can be limited for very low concentrations. | Very high sensitivity, capable of detecting picogram levels.[7] |
| Cost | Relatively low cost per sample. | High initial instrument cost and higher cost per sample. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., 1a,1b-dihomo-PGE2-d4).
-
Acidify the sample to pH 3.5 with 2N HCl.[16]
-
Incubate at 4°C for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
-
SPE Column Conditioning:
-
Use an appropriate SPE cartridge (e.g., C18).
-
Condition the column by passing 2 mL of methanol followed by 2 mL of water (pH 3.5). Do not let the column run dry.
-
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned SPE column at a slow, steady flow rate.
-
-
Washing:
-
Wash the column with 2 mL of water (pH 3.5) to remove polar impurities.
-
Wash the column with 2 mL of 15% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the prostaglandins with 2 mL of methanol or acetonitrile containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 2: General Workflow for LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution program that provides good separation of the analyte from other prostaglandins and matrix components.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Use negative ion mode electrospray ionization (ESI), as it is generally most effective for prostaglandins due to their carboxylic acid group.[5]
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions for the analyte and the internal standard. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion generated by collision-induced dissociation.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each specific prostaglandin to maximize signal intensity.[5]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
-
Mandatory Visualization
Caption: Simplified Prostaglandin E2 Signaling Pathway.[18][19][20][21][22]
Caption: General Experimental Workflow for Prostaglandin Measurement.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin analogues signal detection by data mining in the FDA Adverse Event Reporting System database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. arborassays.com [arborassays.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
optimizing cell stimulation conditions for maximal 1a,1b-Dihomo prostaglandin E2 production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell stimulation conditions for maximal 1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2) production.
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-Dihomo Prostaglandin E2 and how is it synthesized in cells?
A1: this compound is a C22 derivative of the more common Prostaglandin E2 (PGE2). Its synthesis begins with the elongation of arachidonic acid (AA), a 20-carbon omega-6 fatty acid, to form adrenic acid (AdA), a 22-carbon fatty acid.[1][2][3] This elongated fatty acid is then sequentially metabolized by cyclooxygenase (COX) enzymes (COX-1 and/or COX-2) and prostaglandin E synthase (PGES) to produce 1a,1b-Dihomo PGE2.[4]
Q2: Which cell types are suitable for producing 1a,1b-Dihomo PGE2?
A2: Macrophage cell lines, such as the murine RAW 264.7, are commonly used for producing 1a,1b-Dihomo PGE2 as they express the necessary enzymes for its synthesis and can be stimulated to produce prostaglandins (B1171923).[2][3] Human umbilical vein endothelial cells have also been shown to metabolize adrenic acid into 1a,1b-dihomoprostaglandins.[1]
Q3: What are the key factors to consider for optimizing 1a,1b-Dihomo PGE2 production?
A3: The primary factors to optimize include:
-
Cell Type: Selecting a cell line with high expression of elongases, COX enzymes, and PGES.
-
Stimulus/Agonist: Choosing an appropriate stimulus and optimizing its concentration. Lipopolysaccharide (LPS) is a common agonist for stimulating RAW 264.7 cells.[2][3]
-
Substrate Availability: Ensuring adequate levels of the precursor, arachidonic acid, or directly supplementing with adrenic acid.[1][5]
-
Cell Density: Optimizing the number of cells per unit area, as cell density can influence prostaglandin production.
-
Stimulation Time: Determining the optimal duration of stimulation to achieve maximum yield.[6]
Q4: How can I measure the concentration of 1a,1b-Dihomo PGE2 in my samples?
A4: Enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for quantifying prostaglandins.[7][8][9][10][11] Commercially available ELISA kits for PGE2 can be used, though it's important to check for cross-reactivity with 1a,1b-Dihomo PGE2. For more specific and quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Detectable 1a,1b-Dihomo PGE2 Production | Inappropriate Cell Culture Conditions: - Cells are not healthy or have been passaged too many times.[13] - Incorrect media or supplements.[14] - Mycoplasma or other contamination.[15] | - Use low-passage number cells (ideally <20 passages for RAW 264.7).[16] - Ensure the use of recommended media (e.g., DMEM with 10% FBS for RAW 264.7 cells).[13] - Regularly test for and eliminate mycoplasma contamination.[15] |
| Suboptimal Stimulation: - Inactive or incorrect concentration of agonist (e.g., LPS). - Insufficient stimulation time.[6] - Inadequate precursor (arachidonic acid/adrenic acid) availability.[5] | - Use a fresh, validated batch of agonist and perform a dose-response experiment to find the optimal concentration (e.g., 100 ng/mL to 1 µg/mL of LPS for RAW 264.7 cells).[17][18] - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak production time.[6] - Supplement the culture medium with arachidonic acid or adrenic acid. Perform a concentration optimization for the supplemented fatty acid. | |
| Inefficient Precursor Elongation: - Low expression or activity of fatty acid elongases. | - If direct supplementation with adrenic acid does not improve yield, consider using a different cell line known to have high elongase activity. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: - Uneven cell distribution in culture plates. | - Ensure a single-cell suspension before seeding by thorough but gentle pipetting.[13] - Seed cells at a consistent density across all wells. |
| Inconsistent Reagent Addition: - Variation in the volume or concentration of agonist or substrate added. | - Use calibrated pipettes and ensure all reagents are well-mixed before addition. | |
| Issues with Sample Collection and Processing: - Exogenous prostaglandin formation during sample handling.[19] - Degradation of prostaglandins before analysis. | - Add a COX inhibitor (e.g., indomethacin) to samples immediately after collection to prevent further synthesis.[19][20] - Keep samples on ice during processing and store them at -80°C for long-term storage.[21] | |
| Low Signal in ELISA | Improper Sample Preparation: - Interference from proteins or other substances in the cell culture medium.[8][9] - Low concentration of 1a,1b-Dihomo PGE2 in the sample. | - Perform a sample extraction using a C18 reverse-phase column to purify and concentrate the prostaglandins.[7] - Ensure the sample is within the detection range of the ELISA kit. If necessary, concentrate the sample or use a more sensitive assay. |
| Assay Procedure Errors: - Incorrect dilutions of standards or samples. - Improper incubation times or temperatures. - Inadequate washing steps. | - Carefully follow the ELISA kit protocol.[7][8][9][10][11] - Prepare a fresh standard curve for each assay. - Ensure thorough washing to reduce background signal. |
Data Presentation
Table 1: Recommended Cell Culture and Stimulation Parameters for RAW 264.7 Macrophages
| Parameter | Recommended Condition | Notes |
| Cell Line | RAW 264.7 | Murine macrophage-like cell line. |
| Culture Medium | DMEM with 10% FBS | Can also use RPMI 1640 with 10% FBS.[13] |
| Seeding Density | 2.5 x 10⁵ to 5 x 10⁵ cells/mL | Optimal density may vary; should be determined empirically.[17][22] |
| Agonist | Lipopolysaccharide (LPS) | A potent inducer of COX-2 and prostaglandin synthesis.[17] |
| LPS Concentration | 100 ng/mL - 1 µg/mL | A dose-response curve is recommended to determine the optimal concentration.[17][18] |
| Stimulation Time | 12 - 24 hours | A time-course experiment is recommended to identify the peak production time.[6][23] |
| Precursor Supplementation | Adrenic Acid or Arachidonic Acid | Optional, but may enhance yield. Concentration should be optimized. |
Table 2: Comparison of Agonists for Prostaglandin E2 Production
| Agonist | Mechanism of Action | Typical Concentration | Target Cell Types |
| Lipopolysaccharide (LPS) | Activates Toll-like receptor 4 (TLR4) signaling, leading to upregulation of COX-2.[1][20][24] | 100 ng/mL - 1 µg/mL | Macrophages, Monocytes, Endothelial cells.[17][18] |
| Interleukin-1β (IL-1β) | Binds to the IL-1 receptor, activating downstream signaling pathways that induce COX-2 expression. | 1 - 10 ng/mL | Fibroblasts, Synoviocytes, Chondrocytes. |
| Tumor Necrosis Factor-α (TNF-α) | Binds to TNF receptors, activating signaling cascades that lead to COX-2 induction. | 10 - 100 ng/mL | Macrophages, Fibroblasts, Endothelial cells. |
| Calcium Ionophore (e.g., A23187) | Increases intracellular calcium levels, activating phospholipase A2 to release arachidonic acid.[25] | 1 - 10 µM | Most cell types. |
Experimental Protocols
Protocol 1: Culturing and Passaging RAW 264.7 Cells
-
Maintain Cultures: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.[13]
-
Monitor Confluency: Allow cells to reach 60-70% confluency before passaging. Do not let them become fully confluent.[16]
-
Harvesting Cells:
-
Cell Counting and Seeding:
-
Create a single-cell suspension by gently pipetting.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed new flasks at a density of 5.0 x 10⁴ to 7.5 x 10⁴ viable cells/cm².
-
-
Medium Renewal: Change the medium every 2-3 days.[16]
Protocol 2: Optimizing Cell Stimulation for 1a,1b-Dihomo PGE2 Production
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at varying densities (e.g., 1x10⁵, 2.5x10⁵, 5x10⁵ cells/well) and allow them to adhere overnight.[17]
-
Precursor Supplementation (Optional): If supplementing with adrenic acid, prepare a stock solution and add it to the culture medium at various final concentrations (e.g., 1, 5, 10, 25 µM) and incubate for a predetermined time (e.g., 4-6 hours) before adding the agonist.
-
Agonist Stimulation:
-
Prepare a range of LPS concentrations (e.g., 0, 10, 100, 500, 1000 ng/mL) in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different LPS concentrations.
-
-
Time-Course Experiment:
-
At various time points after adding LPS (e.g., 6, 12, 18, 24, 48 hours), collect the cell culture supernatant from different wells.
-
-
Sample Processing:
-
Centrifuge the collected supernatant at 1,000 x g for 15 minutes to remove cell debris.[21]
-
Transfer the clarified supernatant to clean tubes.
-
Optional: Add a COX inhibitor like indomethacin (B1671933) (final concentration ~10 µg/mL) to prevent ex vivo prostaglandin synthesis.[20]
-
Store samples at -80°C until analysis.[21]
-
-
Quantification: Analyze the samples for 1a,1b-Dihomo PGE2 concentration using a validated ELISA or LC-MS method.
Protocol 3: Quantification of 1a,1b-Dihomo PGE2 by ELISA
-
Sample Preparation:
-
Thaw samples on ice.
-
For samples with expected low concentrations of 1a,1b-Dihomo PGE2, perform a solid-phase extraction using a C18 column to concentrate the analyte and remove interfering substances.[7] Follow the manufacturer's protocol for the extraction column.
-
Reconstitute the dried extract in the assay buffer provided with the ELISA kit.[7]
-
-
ELISA Procedure:
-
Bring all kit reagents to room temperature.
-
Prepare the standard curve according to the kit's instructions, typically by serial dilution of a stock standard.[7][8][9][10][11]
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin tracer.
-
Incubate the plate as specified in the protocol (e.g., 2 hours at room temperature on a shaker).[7]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[7]
-
Add the substrate solution and incubate until color develops (e.g., 45 minutes at room temperature).[7]
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the recommended wavelength (typically 405-450 nm).[10][13]
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of 1a,1b-Dihomo PGE2 in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. This compound | TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Effects of arachidonic acid concentration on prostaglandin biosynthesis and feasibility of semibatch processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 16. bowdish.ca [bowdish.ca]
- 17. Comparison of prostaglandin E2 receptor subtype 4 agonist and sulfasalazine in mouse colitis prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Inhibition of Lipopolysaccharide-Induced Inflammatory Signaling by Soft Coral-Derived Prostaglandin A2 in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are PGE2 agonists and how do they work? [synapse.patsnap.com]
- 22. Effect of exogenous adrenic acid on the proliferation and lipid metabolism of cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Signaling pathways involved in lipopolysaccharide stimulation of prostaglandin production by rat hypothalamic astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Altered eicosanoid production and phospholipid remodeling during cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1a,1b-Dihomo Prostaglandin E2 and Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 1a,1b-Dihomo prostaglandin (B15479496) E2 and its well-characterized analogue, Prostaglandin E2 (PGE2). While PGE2 is a pivotal mediator in a plethora of physiological and pathological processes, emerging research indicates that 1a,1b-Dihomo prostaglandin E2, a less-studied derivative, may exhibit distinct and potent biological effects, particularly in the context of cellular senescence.
Introduction to the Prostaglandins
Prostaglandin E2 (PGE2) is a principal bioactive lipid derived from the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes and prostaglandin E synthases.[1][2] It exerts a wide range of biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, thereby modulating processes such as inflammation, pain, fever, and immune responses.[3][4]
This compound is a structurally similar polyunsaturated fatty acid.[1] It is not synthesized from arachidonic acid but rather from adrenic acid, which is an elongated form of arachidonic acid.[1] This compound has been identified in extracts of sheep vesicular gland microsomes and in the conditioned media of stimulated RAW 264.7 macrophages.[1] Notably, recent studies have highlighted its significant upregulation in senescent cells.
Comparison of Biological Activities
While direct comparative studies on the full spectrum of biological activities of this compound and PGE2 are limited, a key distinction is emerging in their roles in cellular senescence.
Cellular Senescence:
Cellular senescence is a state of irreversible cell cycle arrest that is associated with aging and age-related diseases. Senescent cells secrete a variety of signaling molecules, collectively known as the senescence-associated secretory phenotype (SASP).
A pivotal study has shown that senescent human cells predominantly synthesize dihomo-prostaglandins, including 1a,1b-dihomo-PGE2, which are derivatives of adrenic acid. These dihomo-prostaglandins have been found to promote and reinforce the senescent phenotype. While PGE2 is also known to play a role in senescence, the evidence suggests that dihomo-prostaglandins may be more potent in driving these phenotypes.[3][5]
Data on Biological Effects
| Feature | This compound | Prostaglandin E2 (PGE2) |
| Primary Precursor | Adrenic Acid[1] | Arachidonic Acid[1][2] |
| Role in Senescence | Identified as a primary prostaglandin produced by senescent cells; promotes and reinforces senescence-associated phenotypes. | Known to be involved in senescence and is a component of the Senescence-Associated Secretory Phenotype (SASP).[3][5] |
| Potency in Senescence | Suggested to be a more potent inducer of senescence phenotypes compared to PGE2. | Induces senescence, but dihomo-prostaglandins appear to be the primary drivers in senescent cells.[3] |
Signaling Pathways and Experimental Workflows
The signaling pathways of PGE2 are well-documented and are presumed to be the primary mode of action for this compound, though this awaits direct confirmation.
Caption: PGE2 Signaling Pathways via EP Receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 regulates senescence and post-senescence neoplastic escape in primary human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating PGE2, Cellular Senescence, and Macrophage Function in the Aging Lungs – Fight Aging! [fightaging.org]
Differential Receptor Binding Affinity: 1a,1b-Dihomo Prostaglandin E2 vs. Prostaglandin E2
A Comparative Guide for Researchers
This guide provides a detailed comparison of the receptor binding affinities of 1a,1b-Dihomo prostaglandin (B15479496) E2 and the well-characterized Prostaglandin E2 (PGE2). The information is intended for researchers, scientists, and drug development professionals working in fields such as pharmacology, cell biology, and medicinal chemistry. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] These receptors are coupled to different intracellular signaling pathways, leading to varied cellular responses. 1a,1b-Dihomo prostaglandin E2 is a less common, structurally related lipid mediator. It has been identified in stimulated sheep gland microsomes and in the conditioned media of RAW 264.7 macrophages.[3] Recent studies have also shown that senescent cells synthesize and accumulate 1a,1b-dihomo-prostaglandin E2. Despite its discovery, there is a notable lack of publicly available quantitative data on its binding affinity to the EP receptors, limiting a direct comparison with PGE2.
Prostaglandin E2 (PGE2) Receptor Binding Affinity
PGE2 exhibits a distinct binding profile across the four EP receptor subtypes. The affinity of PGE2 for its receptors is typically determined through radioligand binding assays, where radioactively labeled PGE2 competes with unlabeled ligands for receptor binding. The binding affinity is commonly expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.
The table below summarizes the reported binding affinities of PGE2 for human EP receptor subtypes.
| Receptor Subtype | Binding Affinity (Kd/Ki) [nM] | Reference |
| EP1 | ~16-25 | [4] |
| EP2 | ~13 | [5][6] |
| EP3 | Subnanomolar to low nanomolar | [7] |
| EP4 | ~0.59-1.27 | [4] |
This compound: Current State of Knowledge
Despite its structural similarity to PGE2, there is a significant gap in the scientific literature regarding the receptor binding affinity of this compound. Extensive searches for quantitative binding data (Kd, Ki, or IC50 values) for this compound with any of the EP receptor subtypes have not yielded specific results.
What is known is that 1a,1b-Dihomo PGE2 is synthesized from adrenic acid through the action of cyclooxygenase (COX) and PGE synthase.[3] Its increased production in senescent cells suggests a potential role in the biology of aging and age-related diseases. However, without receptor binding data, its pharmacological profile and potential as a therapeutic target remain uncharacterized.
Experimental Protocols: Radioligand Binding Assay for EP Receptors
The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound (like 1a,1b-Dihomo PGE2) for a specific EP receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific human EP receptor subtype expressed in a suitable cell line.
Materials:
-
Cell membranes expressing the human EP receptor of interest (e.g., from HEK293 cells)
-
[³H]-PGE2 (radioligand)
-
Unlabeled PGE2 (for determining non-specific binding and as a reference compound)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target EP receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions in triplicate:
-
Total Binding: [³H]-PGE2 + cell membranes in binding buffer.
-
Non-specific Binding: [³H]-PGE2 + cell membranes + a high concentration of unlabeled PGE2 (e.g., 10 µM) in binding buffer.
-
Competitive Binding: [³H]-PGE2 + cell membranes + varying concentrations of the test compound in binding buffer.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PGE2) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways of PGE2 Receptors
The four EP receptor subtypes are coupled to distinct intracellular signaling pathways, which dictates the cellular response to PGE2 binding.
Caption: PGE2 receptor signaling pathways.
Experimental Workflow for Receptor Binding Assay
The logical flow of a competitive radioligand binding assay is depicted in the following diagram.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While Prostaglandin E2 is a well-studied molecule with clearly defined receptor binding affinities and signaling pathways, this compound remains a poorly characterized lipid mediator. The lack of quantitative binding data for 1a,1b-Dihomo PGE2 makes a direct comparison of its receptor affinity with PGE2 impossible at this time. Further research, employing methodologies such as the radioligand binding assay detailed in this guide, is necessary to elucidate the pharmacological profile of 1a,1b-Dihomo PGE2 and to understand its potential physiological and pathological roles, particularly in the context of cellular senescence. This knowledge gap presents an opportunity for future investigations that could uncover novel therapeutic targets and strategies.
References
- 1. Prostaglandin E2 regulates senescence and post-senescence neoplastic escape in primary human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decrease of prostaglandin E2 receptor binding is accompanied by reduced antilipolytic effects of prostaglandin E2 in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1a,1b-Dihomo Prostaglandin E2: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate measurement of lipid mediators is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 1a,1b-Dihomo prostaglandin (B15479496) E2.
While direct cross-validation studies for 1a,1b-Dihomo prostaglandin E2 are not extensively published, this guide leverages data from the closely related and well-studied Prostaglandin E2 (PGE2) to provide a robust comparison of expected performance. This allows for an informed decision on the most suitable analytical method for specific research needs.
Performance Characteristics at a Glance
The choice between ELISA and LC-MS/MS for the measurement of this compound depends on the specific requirements of the study, such as the need for high specificity, sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method, based on data available for similar prostaglandins (B1171923).
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate to Good. Potential for cross-reactivity with structurally similar prostaglandins (e.g., PGE2).[1][2] | Excellent. High specificity due to chromatographic separation and mass-based detection.[3] |
| Sensitivity | Good. Typically in the picogram per milliliter (pg/mL) range. | Excellent. Can achieve detection in the low picogram to femtogram per milliliter range.[4][5] |
| Precision | Good. Intra- and inter-assay coefficients of variation (CVs) are generally below 15%. | Excellent. CVs are typically less than 10%. |
| Accuracy | Good. Can be affected by matrix effects and cross-reactivity. | Excellent. High accuracy due to the use of stable isotope-labeled internal standards.[6] |
| Throughput | High. Well-suited for screening large numbers of samples. | Moderate to High. Dependent on sample preparation and chromatography run time. |
| Sample Volume | Low. Typically requires 50-100 µL of sample. | Low to Moderate. Sample volume requirements can vary based on the extraction method. |
| Cost per Sample | Lower. Generally more cost-effective for large sample numbers. | Higher. Higher initial instrument cost and operational expenses. |
| Development Time | Short. Commercially available kits are readily available for similar prostaglandins. | Longer. Requires method development and validation for specific analytes. |
Visualizing the Pathways and Processes
To better understand the biological context and the analytical workflow, the following diagrams illustrate the biosynthesis of this compound and a typical cross-validation experimental design.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Inflammatory Effects of 1a,1b-Dihomo Prostaglandin E2 and Other Key Eicosanoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory properties of 1a,1b-Dihomo prostaglandin (B15479496) E2 (1a,1b-Dihomo PGE2) with other prominent eicosanoids, namely Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4). While extensive research has characterized the roles of PGE2 and LTB4 in inflammation, 1a,1b-Dihomo PGE2 represents a less-studied but potentially significant player in inflammatory pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate a deeper understanding of their comparative pro-inflammatory effects.
Introduction to Eicosanoids in Inflammation
Eicosanoids are a class of lipid signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They are critical mediators of inflammation, with different family members often exhibiting distinct or even opposing effects.[1] Pro-inflammatory eicosanoids contribute to the cardinal signs of inflammation—redness, swelling, heat, and pain—by modulating vascular permeability, immune cell recruitment, and cytokine production.[1] This guide focuses on the comparative pro-inflammatory actions of 1a,1b-Dihomo PGE2, PGE2, and LTB4.
1a,1b-Dihomo Prostaglandin E2 is a rare polyunsaturated fatty acid.[2] It is produced from adrenic acid (AdA), an elongated form of arachidonic acid, through the cyclooxygenase (COX) pathway.[2] Its presence has been noted in stimulated RAW 264.7 macrophages and in senescent cells, suggesting a role in inflammatory processes associated with aging and cellular stress.[2][3]
Prostaglandin E2 (PGE2) is one of the most abundant and well-studied prostaglandins. It is a key mediator of inflammation, fever, and pain.[4] PGE2 can have both pro- and anti-inflammatory effects depending on the context and the specific receptor it activates.[4] Its pro-inflammatory actions include vasodilation, increasing vascular permeability, and modulating cytokine production.[5]
Leukotriene B4 (LTB4) is a potent pro-inflammatory eicosanoid synthesized via the 5-lipoxygenase (5-LOX) pathway.[6] It is a powerful chemoattractant for neutrophils, drawing them to sites of inflammation.[6] LTB4 also stimulates the production of pro-inflammatory cytokines and can prolong and amplify inflammatory responses.[6]
Quantitative Comparison of Pro-Inflammatory Effects
Direct quantitative comparisons of the pro-inflammatory potency of 1a,1b-Dihomo PGE2 with other eicosanoids are limited in the current scientific literature. The following tables summarize available data for PGE2 and LTB4 and highlight the need for further research on 1a,1b-Dihomo PGE2.
Table 1: Comparison of Effects on Pro-Inflammatory Cytokine Secretion
| Eicosanoid | Cell Type | Cytokine | Potency (EC50/Concentration) | Effect | Reference |
| 1a,1b-Dihomo PGE2 | Data not available | TNF-α, IL-6 | Data not available | Data not available | |
| PGE2 | Human Monocytes | TNF-α | ~10⁻⁸ M | Inhibition | [7] |
| Human Monocytes | IL-6 | Stimulatory at 10⁻⁶ M | Stimulation | [8] | |
| Nasal Polyp Fibroblasts | IL-6 | Significant increase at 1-20 µM | Stimulation | [9] | |
| Nasal Polyp Fibroblasts | IL-8 | Significant increase at 1-20 µM | Stimulation | [9] | |
| LTB4 | Murine Naïve CD4+ T cells | IL-17 | Dose-dependent increase | Stimulation | [6] |
Table 2: Comparison of Chemotactic Activity for Neutrophils
| Eicosanoid | Potency (EC50/Concentration) | Chemotactic Index | Reference |
| 1a,1b-Dihomo PGE2 | Data not available | Data not available | |
| PGE2 | Data not available | Data not available | |
| LTB4 | Potent chemoattractant | Data varies by study | [6] |
Note: While PGE2 is known to be a chemoattractant for other cell types like mast cells, its direct chemotactic effect on neutrophils is less pronounced compared to LTB4.[10]
Signaling Pathways
The pro-inflammatory effects of eicosanoids are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.
This compound Signaling (Hypothesized)
Given that 1a,1b-Dihomo PGE2 is a structural analog of PGE2, it is hypothesized to signal through the same EP receptors (EP1-4). The specific receptor affinity and downstream signaling activation are yet to be fully elucidated.
Prostaglandin E2 (PGE2) Signaling
PGE2 exerts its diverse effects by binding to four distinct EP receptors (EP1-EP4), each coupled to different intracellular signaling pathways.[5] For instance, EP2 and EP4 receptor activation typically leads to increased intracellular cAMP levels, which can have both pro- and anti-inflammatory consequences depending on the cellular context. In contrast, EP1 activation mobilizes intracellular calcium, and EP3 can inhibit adenylyl cyclase.[1]
References
- 1. Frontiers | PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica [frontiersin.org]
- 2. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor alpha (TNF-alpha)-induced prostaglandin E2 release is mediated by the activation of cyclooxygenase-2 (COX-2) transcription via NFkappaB in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Regulation of monokine gene expression: prostaglandin E2 suppresses tumor necrosis factor but not interleukin-1 alpha or beta-mRNA and cell-associated bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 8. criver.com [criver.com]
- 9. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
comparative analysis of 1a,1b-Dihomo prostaglandin E2 levels in healthy vs. diseased tissues
An Objective Comparison of Prostaglandin (B15479496) E2 (PGE2) as a Biomarker in Health and Disease, with a Note on 1a,1b-Dihomo Prostaglandin E2
Prostaglandin E2 (PGE2), a principal bioactive lipid derived from arachidonic acid, is a critical mediator in a wide array of physiological and pathological processes.[1][2] Its role in inflammation, pain, fever, and cancer has made it a significant subject of research.[1][3] While the user specified an interest in this compound, this is a rare polyunsaturated fatty acid with limited available comparative data.[4][5][6] It is produced from the elongation of arachidonic acid to adrenic acid, which is then metabolized by cyclooxygenase (COX) and PGE synthase.[4][6] Studies have shown its increased presence in senescent cells alongside other prostaglandins (B1171923).[7] Given the extensive body of research on PGE2 and its direct relevance to disease states, this guide will focus on the comparative levels of PGE2 in healthy versus diseased tissues.
Quantitative Data on PGE2 Levels: A Comparative Overview
The concentration of PGE2 is often significantly elevated in diseased tissues compared to their healthy counterparts. This dysregulation is a hallmark of various inflammatory conditions and cancers. The following tables summarize representative findings from studies that have quantified PGE2 levels in different biological samples.
| Condition | Tissue/Sample Type | Healthy Control PGE2 Levels | Diseased Tissue PGE2 Levels | Key Findings | Reference |
| Periodontal Disease | Gingival Crevicular Fluid | 56.28 pg/mL | 326.62 pg/mL | PGE2 levels progressively increased with the severity of periodontal inflammation and destruction.[8] | Tsai et al. |
| Endometrial Adenocarcinoma | Endometrial Tissue | Lower levels in normal tissue | Significantly higher levels | Prostaglandin levels were found to be high in patients with endometrial adenocarcinoma compared to normal tissues.[9] | Singh et al. |
| Esophageal Squamous Cell Carcinoma | Serum | Lower in healthy individuals | Significantly higher, especially in early stages (I+II) | Elevated serum PGE2 may be associated with tumor initiation and development in early-stage ESCC.[10] | Darczewska et al. |
| Breast Cancer | Tumor Microenvironment | Low levels of PGE2 | Elevated COX-2, low 15-PGDH, increased PGE2 | Increased PGE2 is associated with more aggressive disease and negative outcomes.[11] | N/A |
| Rheumatoid Arthritis | Synovial Fibroblasts | Basal levels | Enhanced expression upon IL-1β stimulation | PGE2 enhances its own production in inflamed synovial fibroblasts, contributing to articular inflammation.[12] | Kojima et al. |
Experimental Protocols for PGE2 Quantification
Accurate quantification of PGE2 is crucial for research in this field. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying PGE2 in various biological samples.[1][13][14]
-
Principle: This is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of labeled PGE2 (e.g., alkaline phosphatase tracer) for a limited number of binding sites on a specific monoclonal antibody pre-coated on a microplate.[1][15] The signal is inversely proportional to the amount of PGE2 in the sample.[1]
-
Sample Types: Plasma, serum, urine, cell culture supernatants, tissue extracts.[1][13][14][16]
-
General Protocol Outline:
-
Sample Preparation: Samples may require dilution to fall within the assay's detection range. For plasma collection, an inhibitor like indomethacin (B1671933) should be added to prevent ex vivo PGE2 synthesis.[17]
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.[13]
-
Add the PGE2-alkaline phosphatase conjugate (tracer).
-
Add the anti-PGE2 antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., p-Nitrophenyl phosphate). The enzyme on the tracer will convert the substrate to a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.[16]
-
-
Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of PGE2.
-
-
Commercially Available Kits: Numerous validated ELISA kits are available from suppliers such as Invitrogen, RayBiotech, Abcam, Cayman Chemical, and R&D Systems.[1][13][14][16][17] These kits typically have a sensitivity in the range of 10-40 pg/mL.[14][16][17]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive, specific, and accurate method for the quantification of prostaglandins.[18][19][20][21] It is considered a gold standard for its ability to distinguish between structurally similar prostanoids.[20][22]
-
Principle: This method involves three main steps:
-
Liquid Chromatography (LC): The sample extract is injected into an HPLC system where PGE2 is separated from other molecules based on its physicochemical properties (e.g., retention time on a C18 column).
-
Ionization: The separated PGE2 molecules are ionized, typically using electrospray ionization (ESI) in negative mode.
-
Tandem Mass Spectrometry (MS/MS): The ionized PGE2 is selected in the first mass analyzer, fragmented, and the resulting fragment ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.[19]
-
-
Sample Types: Cell culture supernatants, biological fluids, brain and spinal cord tissues.[19][21]
-
General Protocol Outline:
-
Sample Preparation: This is a critical step and often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. An internal standard (e.g., deuterated PGE2, d4-PGE2) is added to the sample before extraction to account for sample loss during preparation and analysis.[19]
-
LC Separation: The extracted sample is injected onto an HPLC column (e.g., Hypersil Gold C18).[18] A gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to elute the prostaglandins.
-
MS/MS Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for PGE2 (e.g., m/z 351 to 271) and the internal standard (e.g., m/z 355 to 275).[19]
-
Data Analysis: The concentration of PGE2 in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
-
-
Advantages over ELISA: LC-MS/MS offers higher specificity and can simultaneously measure multiple lipids in a single run.[21] It is also less susceptible to matrix effects and cross-reactivity.[21]
Signaling Pathways and Experimental Workflows
PGE2 Biosynthesis and Signaling Pathway
PGE2 is synthesized from arachidonic acid by the sequential action of cyclooxygenases (COX-1 and COX-2) and prostaglandin E synthases (PGES).[1] It exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] These receptors are coupled to different intracellular signaling cascades, leading to varied cellular responses depending on the receptor subtype expressed in a given cell type.[23][24]
Caption: PGE2 Biosynthesis and Receptor Signaling Pathway.
Experimental Workflow for PGE2 Quantification
The following diagram illustrates a typical workflow for the quantification of PGE2 from biological samples using either ELISA or LC-MS/MS.
References
- 1. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound - Biochemicals - CAT N°: 18665 [bertin-bioreagent.com]
- 7. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of prostaglandin E2 levels in gingival crevicular fluid in periodontal health, disease and after treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levels of prostaglandins F-2alpha and E-2 in human endometrium during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased level of serum prostaglandin-2 in early stage of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 is an enhancer for IL-1β-induced expression of membrane-associated prostaglandin E synthase in rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. Prostaglandin E2 ELISA Kit - Intracellular (ab316906) | Abcam [abcam.com]
- 15. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 16. caymanchem.com [caymanchem.com]
- 17. bio-techne.com [bio-techne.com]
- 18. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of 1a,1b-Dihomo Prostaglandin E2 and Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of 1a,1b-Dihomo prostaglandin (B15479496) E2 and its well-characterized analog, Prostaglandin E2 (PGE2). This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key metabolic and signaling pathways to support research and development in pharmacology and drug discovery.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Its therapeutic potential is often limited by its rapid metabolic inactivation in vivo. 1a,1b-Dihomo prostaglandin E2 is a less-studied analog, identified in senescent cells, which differs from PGE2 by the presence of two additional carbon atoms in the carboxylic acid side chain.[2][3] Understanding the metabolic fate of these prostaglandins (B1171923) is crucial for the design of more stable and effective therapeutic agents.
Data Presentation: Metabolic Stability Profile
While extensive data is available for the metabolic stability of PGE2, there is a notable lack of direct comparative experimental data for this compound in the public domain. The following table summarizes the known metabolic parameters for PGE2.
| Parameter | Prostaglandin E2 (PGE2) | This compound | Reference |
| Half-life in Human Plasma | Approximately 2.5–5 minutes | Data not available | [4] |
| Half-life in Cell Culture Media | Approximately 24 hours (pH dependent) | Data not available | [5] |
| Primary Metabolic Enzyme | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Presumed to be a substrate for 15-PGDH, but not experimentally confirmed. | [4][6] |
| Primary Metabolite | 15-keto-PGE2 (inactive) | Data not available | [7] |
Metabolic Pathways and Regulation
The metabolic breakdown of PGE2 is a rapid and efficient process, primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group to a ketone, rendering the molecule biologically inactive.[4][6] This initial step is the rate-limiting factor in PGE2 catabolism. Further enzymatic modifications, including reduction of the C13-C14 double bond and beta-oxidation of the carboxylic acid side chain, lead to the formation of urinary metabolites.[8]
The structural similarity of this compound to PGE2, particularly the presence of the 15-hydroxyl group, suggests that it may also be a substrate for 15-PGDH. However, the extended carboxylic acid side chain could potentially influence its binding affinity and the rate of metabolism by 15-PGDH and subsequent enzymes. Further experimental investigation is required to confirm this hypothesis and to elucidate the specific metabolic pathway of this compound.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for assessing the metabolic stability of prostaglandins are provided below.
In Vitro Half-Life Determination in Plasma and Cell Culture Media
Objective: To determine the rate of degradation of a prostaglandin in a biological matrix.
Materials:
-
Prostaglandin standard (PGE2 or this compound)
-
Human plasma (or other species of interest)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Incubator (37°C)
-
LC-MS/MS system
-
Solid-phase extraction (SPE) cartridges
-
Organic solvents (e.g., ethyl acetate, methanol, hexane)
-
Internal standard (e.g., deuterated PGE2)
Procedure:
-
Spike the prostaglandin standard into pre-warmed plasma or cell culture medium at a known concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes for plasma; 0, 1, 4, 8, 12, 24 hours for media), collect aliquots of the samples.
-
Immediately add a quench solution (e.g., cold acetonitrile) and the internal standard to stop enzymatic activity and prepare for extraction.
-
Perform solid-phase extraction to purify the prostaglandins from the matrix.
-
Analyze the extracted samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent prostaglandin.[5][9]
-
Calculate the half-life (t½) by plotting the natural logarithm of the prostaglandin concentration against time and fitting the data to a first-order decay model.
Enzymatic Metabolism Assay using 15-PGDH
Objective: To determine if a prostaglandin is a substrate for 15-PGDH and to measure the kinetic parameters of the reaction.
Materials:
-
Recombinant human 15-PGDH
-
Prostaglandin standard
-
Reaction buffer (e.g., Tris-HCl with NAD+)
-
Incubator (37°C)
-
LC-MS/MS system or a spectrophotometer to measure NAD+ reduction
-
Quenching solution
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and the prostaglandin standard.
-
Initiate the reaction by adding a known amount of 15-PGDH.
-
Incubate at 37°C.
-
At various time points, stop the reaction by adding a quenching solution.
-
Analyze the samples by LC-MS/MS to measure the disappearance of the substrate and the appearance of the 15-keto metabolite.
-
Alternatively, monitor the reaction progress continuously by measuring the increase in absorbance at 340 nm due to the conversion of NAD+ to NADH.
-
Determine kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations.
Visualizations
PGE2 Biosynthesis and Metabolism Workflow
Caption: Biosynthesis and metabolic pathways of PGE2 and the putative pathway for 1a,1b-Dihomo PGE2.
PGE2 Signaling Pathway
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) through its four EP receptors.
Conclusion
PGE2 is characterized by its rapid metabolic clearance, a factor that significantly influences its biological activity and therapeutic utility. While this compound presents an interesting structural variation, a comprehensive understanding of its metabolic stability is currently hampered by a lack of direct experimental evidence. The provided experimental protocols offer a framework for future studies aimed at elucidating the metabolic profile of this and other novel prostaglandin analogs. Such research is essential for the rational design of new therapeutic agents with improved pharmacokinetic properties.
References
- 1. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. thno.org [thno.org]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
correlation of 1a,1b-Dihomo prostaglandin E2 levels with other biomarkers of senescence
A detailed comparison of 1a,1b-Dihomo Prostaglandin (B15479496) E2 with established biomarkers of cellular senescence, providing researchers and drug development professionals with quantitative data, experimental protocols, and pathway visualizations to guide future research and therapeutic development.
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The identification of robust biomarkers is crucial for understanding the mechanisms of senescence and for the development of senolytic therapies. While a panel of biomarkers is commonly used to identify senescent cells, recent evidence highlights the significance of lipid components of the Senescence-Associated Secretory Phenotype (SASP), with 1a,1b-Dihomo Prostaglandin E2 (dihomo-PGE2) emerging as a noteworthy candidate. This guide provides a comprehensive comparison of dihomo-PGE2 with other key senescence biomarkers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Senescence Biomarkers
The following table summarizes the correlation and relative changes of this compound and other prominent senescence biomarkers observed in senescent cells compared to their proliferating counterparts. The data is primarily derived from studies on human fibroblasts and endothelial cells induced into senescence by ionizing radiation or replicative exhaustion.
| Biomarker Category | Biomarker | Change in Senescent Cells | Correlation with Senescence | Key References |
| Dihomo-Prostaglandins | This compound | Increased | Positive | [1][2] |
| 1a,1b-Dihomo Prostaglandin D2 | Increased | Positive | [1][2] | |
| 1a,1b-Dihomo-15-deoxy-Δ12,14-PGJ2 | Highly Increased | Strong Positive | [1][2][3][4] | |
| Classic Prostaglandins (B1171923) | Prostaglandin E2 (PGE2) | Increased | Positive | [5] |
| Cell Cycle Inhibitors | p16INK4a | Increased | Strong Positive | [5] |
| p21WAF1/CIP1 | Increased | Positive | ||
| SASP Components (Proteins) | Interleukin-6 (IL-6) | Increased | Positive | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Increased | Positive | ||
| Enzymatic Activity | Senescence-Associated β-galactosidase (SA-β-gal) | Increased | Positive | [5] |
| Signaling Pathways | RAS Activation | Increased | Positive | [1][3][6] |
Experimental Protocols
Accurate measurement of this compound and other lipid mediators is critical for their validation as biomarkers. The primary method for quantitative analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Dihomo-Prostaglandins by LC-MS/MS
1. Sample Preparation (from cell culture):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable solvent system (e.g., methanol/water) containing an antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent auto-oxidation of lipids.
-
Add an internal standard (e.g., deuterated PGE2) to each sample for accurate quantification.
-
Perform lipid extraction using a biphasic solvent system, such as the Folch or Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reverse-phase C18 column to separate the prostaglandins. A gradient elution with a mobile phase consisting of water with a low concentration of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) is typically employed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for 1a,1b-Dihomo PGE2 would be specifically set based on its precursor ion (m/z) and a characteristic product ion.
Signaling Pathways and Logical Relationships
The elevation of dihomo-prostaglandins in senescent cells is intricately linked to established senescence pathways. The following diagrams illustrate these connections and the general workflow for biomarker analysis.
Caption: Prostaglandin signaling in cellular senescence.
Caption: Experimental workflow for dihomo-PGE2 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.ucla.edu [search.library.ucla.edu]
- 3. Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 5. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1a,1b-Dihomo Prostaglandin E2: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1a,1b-Dihomo prostaglandin (B15479496) E2, a rare polyunsaturated fatty acid involved in cellular senescence. Due to the limited availability of specific disposal protocols for this compound, the following procedures are based on the established guidelines for the closely related and well-documented Prostaglandin E2 (PGE2). Prostaglandins (B1171923) are potent, biologically active lipids that require careful handling and disposal to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle 1a,1b-Dihomo prostaglandin E2 with appropriate personal protective equipment (PPE) in a designated and well-ventilated area.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound waste, including contaminated solutions and materials.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and absorbent materials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be compatible with the solvents used (e.g., ethanol, phosphate (B84403) buffer).
2. Inactivation of Liquid Waste (Recommended):
While not always mandatory, inactivating the biological activity of prostaglandins before disposal is a good laboratory practice.
-
For solutions in organic solvents (e.g., ethanol): The primary concern is the flammability and chemical hazard of the solvent. The prostaglandin itself is present in very small quantities.
-
For aqueous solutions: The stability of prostaglandins is pH-dependent. Adjusting the pH to the extremes can lead to degradation, but this should be done with caution and in accordance with your institution's chemical waste procedures.
3. Absorption of Liquid Waste:
-
For small spills or residual solutions, use a liquid-binding material such as diatomite or universal binders to absorb the liquid.[1]
-
The contaminated absorbent material should then be placed in the designated hazardous waste container.
4. Decontamination of Surfaces and Equipment:
-
Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.[1]
-
Scrub surfaces and equipment with alcohol (e.g., 70% ethanol) to remove any residues.[1]
-
Dispose of the cleaning materials (e.g., wipes, paper towels) in the designated hazardous waste container.
5. Final Disposal:
-
The sealed hazardous waste container must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour prostaglandin waste down the drain.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Biosynthesis and Signaling Context
This compound is a metabolite of adrenic acid, which is formed by the elongation of arachidonic acid.[3] Its biosynthesis involves the sequential action of cyclooxygenase (COX) and PGE synthase.[3] This prostaglandin, along with other related compounds, has been identified as being elevated in senescent cells and plays a role in the senescence-associated secretory phenotype (SASP).[4]
The following diagram illustrates the simplified biosynthetic pathway leading to this compound.
Caption: Simplified biosynthesis of this compound.
References
Personal protective equipment for handling 1a,1b-Dihomo prostaglandin E2
Essential Safety and Handling Guide for 1a,1b-Dihomo prostaglandin (B15479496) E2
This guide provides crucial safety and logistical information for the handling and disposal of 1a,1b-Dihomo prostaglandin E2, a rare polyunsaturated fatty acid.[1][2] The recommendations are based on the safety data for the closely related compound, Prostaglandin E2 (PGE2), and are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Hazard Statements:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemically resistant gloves | Two pairs of powder-free, latex-free gloves should be worn.[7][8] The outer glove should be removed after each task. Change gloves regularly or immediately if contaminated, torn, or punctured.[7] |
| Body Protection | Protective gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[9] |
| Eye and Face Protection | Safety goggles and face shield | Use safety goggles that provide a complete seal around the eyes.[9][10] A face shield should be worn in situations with a risk of splashes.[9] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended, especially when handling the compound outside of a certified chemical fume hood or in case of spills.[9] Surgical masks do not offer adequate protection.[9] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is essential for maintaining a safe laboratory environment.
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Safe Handling Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
For long-term stability, store in a freezer as recommended for PGE2.[3]
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined above.[6]
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a sealed container for disposal.[6]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[6]
Disposal Plan
-
Dispose of waste material, including contaminated PPE and cleaning materials, in accordance with all applicable federal, state, and local environmental regulations.
-
Do not empty into drains.[3]
-
Contaminated materials should be placed in sealed containers and disposed of as hazardous waste.[6]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Workflow with integrated safety checkpoints for handling this compound.
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Instructions |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][5][6] |
| If on Skin | Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[3][5] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pharmastate.academy [pharmastate.academy]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
